molecular formula C10H7BF3NO2 B1393454 (5-(Trifluoromethyl)quinolin-8-yl)boronic acid CAS No. 1072951-55-3

(5-(Trifluoromethyl)quinolin-8-yl)boronic acid

Cat. No.: B1393454
CAS No.: 1072951-55-3
M. Wt: 240.98 g/mol
InChI Key: LSVTVEGEWFIJQL-UHFFFAOYSA-N
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Description

(5-(Trifluoromethyl)quinolin-8-yl)boronic acid (CAS 1072951-55-3) is a high-value boronic acid ester featuring a quinoline scaffold substituted with a potent electron-withdrawing trifluoromethyl group. This molecular architecture makes it a sophisticated building block in pharmaceutical research and organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. In these pivotal transformations, it serves as a crucial partner for constructing biaryl and heterobiaryl systems, enabling the exploration of novel chemical space in drug discovery platforms . The quinoline core is a privileged structure in medicinal chemistry, known for its ability to bind to the ATP-binding sites of various kinases. Research into analogous quinoline-based compounds has demonstrated significant potential in developing potent and selective inhibitors for biological targets such as the mammalian target of rapamycin (mTOR), a master regulator of cell growth and a promising target in oncology . The presence of the trifluoromethyl group enhances the molecule's properties by increasing its metabolic stability, lipophilicity, and overall bioavailability, making it a particularly attractive scaffold for optimizing the pharmacokinetic profiles of lead compounds. Researchers will find this compound characterized by its high purity (NLT 98%), ensuring reliable and reproducible results in sensitive synthetic applications . It is supplied for Research Use Only and is not intended for diagnostic or therapeutic use. Proper handling and storage in a dry, sealed environment are recommended to maintain its stability and longevity.

Properties

IUPAC Name

[5-(trifluoromethyl)quinolin-8-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BF3NO2/c12-10(13,14)7-3-4-8(11(16)17)9-6(7)2-1-5-15-9/h1-5,16-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSVTVEGEWFIJQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C(=C(C=C1)C(F)(F)F)C=CC=N2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674764
Record name [5-(Trifluoromethyl)quinolin-8-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072951-55-3
Record name [5-(Trifluoromethyl)quinolin-8-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to (5-(Trifluoromethyl)quinolin-8-yl)boronic acid (CAS 1072951-55-3): Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(5-(Trifluoromethyl)quinolin-8-yl)boronic acid is a highly functionalized heterocyclic building block of significant interest to the pharmaceutical and materials science sectors. Its unique structure, combining the medicinally relevant quinoline scaffold with the modulating effects of a trifluoromethyl group, makes it a valuable reagent for creating complex molecular architectures.[1][2] This guide provides an in-depth analysis of its physicochemical properties, outlines a plausible synthetic strategy, and details its core application in palladium-catalyzed cross-coupling reactions, offering field-proven insights for researchers, chemists, and drug development professionals.

Core Compound Properties and Safety Data

Understanding the fundamental properties of a reagent is the cornerstone of its effective and safe utilization in any experimental workflow. This compound is a stable, solid compound under standard laboratory conditions.[3]

Physicochemical Data

The key identifying and physical properties are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 1072951-55-3[3][4][5][6][7]
IUPAC Name [5-(Trifluoromethyl)quinolin-8-yl]boronic acid[4][5]
Molecular Formula C₁₀H₇BF₃NO₂[3][7]
Molecular Weight 240.97 g/mol [3][6]
Appearance Off-white to white solid (Typical)Inferred from general boronic acid properties
Storage Store in a dry, tightly sealed container in a cool, well-ventilated place.[3][8][9]
Safety, Handling, and Stability

As with any chemical reagent, adherence to strict safety protocols is mandatory. This boronic acid is classified with the GHS07 pictogram, indicating it is a warning-level hazard.[3]

  • Hazard Statements: H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation).[3]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[8][9][10] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.[8]

  • Handling: Avoid dust formation. Wash hands thoroughly after handling.[8]

  • Stability & Incompatibilities: The compound is generally stable under normal storage conditions.[8] It should be kept away from strong oxidizing agents and strong acids.[8][9] In the presence of water, boronic acids can undergo dehydration to form cyclic anhydrides (boroxines); while this is often reversible, it is best practice to store the compound in a desiccated environment.

Synthesis and Structural Characterization

While commercial availability is prevalent, understanding the synthetic origin of a building block provides insight into potential impurities and informs its reactivity.

Retrosynthetic Approach

A common and robust method for the synthesis of arylboronic acids involves a lithium-halogen exchange of an aryl halide followed by electrophilic trapping with a trialkyl borate.[11][12] The most logical precursor for this target molecule is 8-bromo-5-(trifluoromethyl)quinoline .

The forward synthesis would proceed as follows:

  • Lithiation: The aryl bromide is treated with a strong organolithium base, such as n-butyllithium, at low temperatures (typically -78 °C) in an anhydrous aprotic solvent like THF to generate the aryllithium intermediate. The low temperature is critical to prevent side reactions.

  • Borylation: The aryllithium species is then quenched by the addition of a trialkyl borate, most commonly trimethyl borate or triisopropyl borate. The borate ester acts as the boron electrophile.

  • Hydrolysis: The resulting boronate ester is hydrolyzed under acidic aqueous conditions to yield the final this compound.

Analytical Characterization

Confirmation of the structure and purity is a self-validating step in any synthesis or before use. Commercial suppliers typically provide this data.[3]

  • ¹H NMR: The proton NMR spectrum would show distinct aromatic signals corresponding to the protons on the quinoline ring system.

  • ¹³C NMR: The carbon spectrum would confirm the presence of 10 unique carbon environments, including the characteristic quartet for the CF₃ group due to C-F coupling.

  • ¹⁹F NMR: This is a crucial technique for fluorinated compounds. A single, sharp resonance would be expected, confirming the presence of the single trifluoromethyl group.

  • ¹¹B NMR: The boron NMR spectrum would exhibit a broad singlet, characteristic of a trigonal planar boronic acid. Its chemical shift provides direct evidence of the boronic acid moiety.

  • LC-MS: Liquid chromatography-mass spectrometry would confirm the molecular weight (240.97 g/mol ) and provide an indication of purity.

Reactivity and Strategic Applications in Drug Discovery

The true value of this reagent lies in its application as a versatile coupling partner, primarily in the formation of new carbon-carbon bonds.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the construction of biaryl and vinyl-aryl structures with high efficiency and functional group tolerance.[13][14][15] In this context, this compound serves as the organoboron nucleophile.

The reaction's catalytic cycle is a well-established paradigm in cross-coupling chemistry.

Suzuki_Cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_add Oxidative Addition Ar-Pd(II)-X pd0->oxidative_add Ar-X transmetalation Transmetalation Ar-Pd(II)-Ar' oxidative_add->transmetalation Ar'-B(OH)₂ Base reductive_elim Reductive Elimination Ar-Ar' transmetalation->reductive_elim Isomerization (optional) reductive_elim->pd0 Product (Ar-Ar') label_oa 1. label_tm 2. label_re 3. Workflow start Start: Assemble Reagents setup Reaction Setup (Flask, Stir Bar, Septum) start->setup inert Inert Atmosphere (Degas with N₂ or Ar) setup->inert addition Reagent Addition (Solvent, Base, Pd Catalyst, Ligand, Ar-Br, Boronic Acid) inert->addition reaction Heat to Reaction Temp (e.g., 80-100 °C) Monitor by TLC/LC-MS addition->reaction workup Aqueous Workup (Quench, Extract with Organic Solvent) reaction->workup purify Purification (Dry, Concentrate, Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end End: Pure Product characterize->end

References

An In-depth Technical Guide to the Synthesis of Trifluoromethyl Quinoline Boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Trifluoromethylated quinoline scaffolds are of paramount importance in contemporary drug discovery and materials science. The incorporation of a trifluoromethyl (CF3) group can significantly enhance metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[1][2][3] When coupled with the synthetic versatility of the boronic acid functional group, a powerful class of building blocks emerges: trifluoromethyl quinoline boronic acid derivatives. These derivatives are pivotal intermediates, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to construct complex molecular architectures.[4][5] This guide provides a comprehensive overview of the primary synthetic strategies for preparing trifluoromethyl quinoline boronic acid derivatives, detailing established protocols and exploring modern catalytic methodologies.

Introduction: The Significance of Trifluoromethyl Quinoline Boronic Acids

The quinoline core is a privileged scaffold found in numerous natural products and synthetic compounds with a wide range of pharmacological activities, including antimalarial and antibacterial properties.[6] The strategic introduction of a trifluoromethyl group into the quinoline ring system is a well-established strategy in medicinal chemistry to modulate the physicochemical properties of drug candidates.[1][7][8] The strong electron-withdrawing nature of the CF3 group can influence the pKa of nearby functionalities and enhance the molecule's resistance to metabolic degradation.[3]

Boronic acids and their corresponding esters are exceptionally versatile reagents in organic synthesis, most notably for their role in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.[4][9][10] Their stability, low toxicity, and the commercial availability of a vast array of derivatives have made them indispensable tools for synthetic chemists.[11]

The combination of these two critical functionalities in trifluoromethyl quinoline boronic acid derivatives creates a class of building blocks with immense potential for the rapid generation of diverse chemical libraries for drug discovery and the development of novel organic materials. This guide will delineate the key synthetic approaches to these valuable compounds.

Retrosynthetic Analysis: Key Disconnections

The synthesis of trifluoromethyl quinoline boronic acid derivatives can be approached through several retrosynthetic disconnections. The two primary strategies involve either the formation of the quinoline ring on a precursor already containing the trifluoromethyl and boronic acid moieties or, more commonly, the introduction of one of the key functional groups onto a pre-formed scaffold.

G A Trifluoromethyl Quinoline Boronic Acid Derivative B Trifluoromethyl Quinoline Precursor A->B Borylation D Quinoline Boronic Acid Precursor A->D Trifluoromethylation F Halogenated Trifluoromethyl Quinoline B->F Halogenation C Boronic Acid Moiety D->C Quinoline Synthesis E Trifluoromethylating Agent G Borylating Agent F->G Borylation

Figure 1: Key retrosynthetic approaches to trifluoromethyl quinoline boronic acid derivatives.

This guide will focus on the most prevalent and practical approaches: the borylation of a trifluoromethyl quinoline precursor and the trifluoromethylation of a quinoline boronic acid precursor.

Synthesis of Trifluoromethyl Quinoline Precursors

A variety of methods exist for the synthesis of trifluoromethyl-substituted quinolines. The choice of method often depends on the desired substitution pattern of the trifluoromethyl group on the quinoline core.

Classical Condensation Reactions

One of the most common methods for synthesizing 2-trifluoromethylquinolines is the acid-catalyzed condensation of anilines with β-trifluoromethyl-β-ketoesters, such as ethyl 4,4,4-trifluoroacetoacetate. This approach, a variation of the Combes quinoline synthesis, provides a straightforward route to 4-hydroxy-2-(trifluoromethyl)quinolines.

Experimental Protocol: Synthesis of 4-Hydroxy-2-(trifluoromethyl)quinoline [12]

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add aniline (2.0 eq.), ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq.), and a catalytic amount of p-toluenesulfonic acid (0.05 eq.) in toluene.

  • Reaction Execution: Heat the mixture to reflux (approximately 140°C) and continue heating overnight, collecting the water that is formed.

  • Work-up: After cooling to room temperature, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by silica gel column chromatography to yield the desired product.

Modern Synthetic Approaches

More recent methods have focused on domino reactions and the use of specialized trifluoromethylating reagents. For instance, a palladium-catalyzed tandem Sonogashira-alkyne carbocyclization of β-trifluoromethyl β-enaminoketones with arynes has been developed for the synthesis of 3,4-disubstituted 2-trifluoromethylquinolines.[4] Another approach utilizes trifluoroacetic acid derivatives as the trifluoromethyl source in a reaction with phenethylphosphonium salts to form the quinoline skeleton.[13]

Introduction of the Boronic Acid Moiety

Once the trifluoromethyl quinoline scaffold is in hand, the next critical step is the introduction of the boronic acid functionality. Several powerful methods are available for this transformation.

Borylation via Lithium-Halogen Exchange

A well-established method for the synthesis of aryl boronic acids is the reaction of an aryl halide with an organolithium reagent, followed by quenching with a borate ester. This approach is particularly useful when a suitable halo-trifluoromethylquinoline is readily available.

Experimental Protocol: Synthesis of 3-Quinolineboronic Acid from 3-Bromoquinoline (A Representative Protocol) [6]

  • Note: This protocol is for the synthesis of 3-quinolineboronic acid and serves as a template. For a trifluoromethyl-substituted analogue, the corresponding bromo-trifluoromethylquinoline would be used.

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromoquinoline (1.0 eq.) and triisopropyl borate (2.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Lithium-Halogen Exchange: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add n-butyllithium (2.0 eq., as a solution in hexanes) dropwise over 1 hour. Stir the reaction mixture at -78°C for an additional 2 hours.

  • Quenching and Work-up: Remove the cooling bath and allow the reaction to warm to 0°C. Quench the reaction by the slow addition of 2M aqueous HCl. Adjust the pH to 7 with a 2M aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Precipitate the product by the addition of hexane to obtain the desired boronic acid.

Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation is a powerful and widely used palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and a diboron reagent, most commonly bis(pinacolato)diboron (B2pin2).[14] This method offers excellent functional group tolerance and generally proceeds under milder conditions than the lithium-halogen exchange protocol.

Conceptual Workflow: Miyaura Borylation of a Halo-Trifluoromethylquinoline

G cluster_0 Miyaura Borylation A Halo-Trifluoromethylquinoline F Trifluoromethyl Quinoline Boronate Ester A->F B Bis(pinacolato)diboron (B2pin2) B->F C Pd Catalyst (e.g., PdCl2(dppf)) C->F D Base (e.g., KOAc) D->F E Solvent (e.g., Dioxane) E->F H Trifluoromethyl Quinoline Boronic Acid F->H G G Hydrolysis

Figure 2: General workflow for the Miyaura borylation of a halo-trifluoromethylquinoline.

Key Considerations for Miyaura Borylation:

  • Catalyst System: A common and effective catalyst system is [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl2(dppf)).[2]

  • Base: A weak base, such as potassium acetate (KOAc), is typically used to avoid the competing Suzuki-Miyaura coupling of the product.[14]

  • Solvent: Anhydrous solvents like dioxane or toluene are commonly employed.

Iridium-Catalyzed C-H Borylation

A more recent and highly atom-economical approach is the direct C-H borylation of arenes and heteroarenes catalyzed by iridium complexes.[15][16] This methodology avoids the need for a pre-functionalized halide or triflate, allowing for the direct conversion of a C-H bond to a C-B bond.

Regioselectivity in Iridium-Catalyzed Borylation of Quinolines:

The regioselectivity of iridium-catalyzed C-H borylation is primarily governed by steric factors.[15][17] Borylation typically occurs at the most sterically accessible positions. For quinolines, this often means the C5, C7, and C8 positions are favored, while the positions adjacent to the nitrogen are generally disfavored. The presence of a bulky trifluoromethyl group will further influence the regiochemical outcome, directing the borylation to sterically unhindered positions.

General Reaction Conditions for Iridium-Catalyzed C-H Borylation: [16]

  • Iridium Precatalyst: [Ir(OMe)COD]2 is a common precatalyst.

  • Ligand: Bidentate nitrogen-based ligands, such as 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy), are frequently used.

  • Borylating Agent: Pinacolborane (HBpin) or bis(pinacolato)diboron (B2pin2) can be used.

  • Solvent: The reactions are often run neat or in a non-polar solvent.

  • Temperature: Elevated temperatures (e.g., 80-100°C) are typically required.

Data Summary: A Comparative Overview of Synthetic Strategies

Synthetic StrategyStarting MaterialKey ReagentsAdvantagesDisadvantages
Lithium-Halogen Exchange Halo-trifluoromethylquinolinen-BuLi, Borate esterWell-established, often high-yieldingRequires cryogenic temperatures, limited functional group tolerance
Miyaura Borylation Halo-trifluoromethylquinolineB2pin2, Pd catalyst, BaseExcellent functional group tolerance, milder conditionsRequires a pre-installed halide or triflate, potential for side reactions
Iridium-Catalyzed C-H Borylation TrifluoromethylquinolineHBpin or B2pin2, Ir catalyst, LigandHigh atom economy, direct C-H functionalizationRegioselectivity can be challenging to control, catalyst cost

Conclusion and Future Perspectives

The synthesis of trifluoromethyl quinoline boronic acid derivatives is a dynamic field of research with significant implications for drug discovery and materials science. While classical methods such as lithium-halogen exchange remain valuable, modern catalytic techniques, particularly palladium-catalyzed Miyaura borylation and iridium-catalyzed C-H borylation, offer milder, more functional group-tolerant, and atom-economical alternatives.

Future developments in this area will likely focus on enhancing the regioselectivity of C-H borylation reactions, developing more active and robust catalysts, and expanding the scope of these methodologies to include a wider range of substitution patterns on the quinoline core. The continued innovation in the synthesis of these valuable building blocks will undoubtedly accelerate the discovery of new and improved pharmaceuticals and functional materials.

References

Foreword: The Transformative Influence of the Trifluoromethyl Group in Boronic Acid Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of Trifluoromethyl-Substituted Boronic Acids

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for molecular design. Among these, the trifluoromethyl (CF3) group holds a preeminent position due to its profound impact on a molecule's physicochemical and biological properties. When appended to the versatile boronic acid scaffold, the CF3 group imparts a unique and highly desirable set of characteristics. This guide provides an in-depth exploration of the core physicochemical properties of trifluoromethyl-substituted boronic acids, offering both foundational knowledge and practical experimental guidance for researchers, scientists, and drug development professionals. Our focus will be on the causality behind these properties and the experimental methodologies to reliably quantify them.

Acidity (pKa): A Tale of Inductive Effects and Steric Hindrance

Boronic acids are predominantly Lewis acids, accepting a hydroxide ion to form a tetrahedral boronate species, rather than donating a proton in the classical Brønsted-Lowry sense.[1] The equilibrium of this reaction, and thus the pKa, is exquisitely sensitive to the electronic environment of the boron atom.

The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. This strong inductive effect (-I) withdraws electron density from the aromatic ring and, consequently, from the boron atom. This increased electrophilicity of the boron center enhances its Lewis acidity, leading to a lower pKa value compared to the unsubstituted phenylboronic acid (pKa ≈ 8.8).[2][3] This enhanced acidity is particularly beneficial in the context of biological applications, as it can facilitate interactions with biological targets at physiological pH.[4]

However, the position of the CF3 group on the phenyl ring introduces a fascinating interplay of electronic and steric effects.

  • Meta and Para Substitution: When the CF3 group is in the meta or para position, the inductive effect dominates, leading to a significant increase in acidity (decrease in pKa).[3] For instance, the pKa of 4-(trifluoromethyl)phenylboronic acid is approximately 7.8, a full pKa unit lower than phenylboronic acid.

  • Ortho Substitution: In the case of ortho-trifluoromethylphenylboronic acid, a steric effect comes into play. The bulky CF3 group in close proximity to the boronic acid moiety can sterically hinder the conformational changes required for the transition from a trigonal planar boronic acid to a tetrahedral boronate complex.[3] This steric hindrance can counteract the electronic-withdrawing effect, resulting in a weaker acid (higher pKa) compared to its meta and para isomers, and in some cases, even weaker than the unsubstituted phenylboronic acid.[3]

Data Presentation: Acidity of Trifluoromethyl-Substituted Phenylboronic Acids

The following table summarizes the experimentally determined pKa values for various trifluoromethyl-substituted phenylboronic acids, illustrating the positional effects of the CF3 group.

CompoundpKaReference
Phenylboronic Acid~8.8[2]
2-(Trifluoromethyl)phenylboronic acid~8.7[3]
3-(Trifluoromethyl)phenylboronic acid~7.9[3]
4-(Trifluoromethyl)phenylboronic acid~7.8
3,5-Bis(trifluoromethyl)phenylboronic acid~7.0[3]
Experimental Protocol: Determination of pKa by Potentiometric Titration

This protocol provides a robust method for determining the pKa of trifluoromethyl-substituted boronic acids.

Principle: A solution of the boronic acid is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.

Materials and Equipment:

  • pH meter with a combination glass electrode

  • Calibrated burette

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

  • Standardized 0.1 M NaOH solution

  • Standard pH buffers (e.g., pH 4, 7, and 10)

  • Trifluoromethyl-substituted boronic acid sample

  • High-purity water (deionized or distilled)

  • Inert gas (e.g., nitrogen or argon) for purging

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the pH meter using at least two, preferably three, standard pH buffers that bracket the expected pKa of the boronic acid.

  • Sample Preparation:

    • Accurately weigh a known amount of the trifluoromethyl-substituted boronic acid to prepare a solution of a specific concentration (e.g., 10 mM) in a volumetric flask using high-purity water. Gentle heating or the use of a co-solvent like methanol or DMSO may be necessary for sparingly soluble compounds, though the effect of the co-solvent on the pKa should be considered.

    • Transfer a precise volume of the boronic acid solution to a titration vessel.

  • Titration Setup:

    • Place the titration vessel on the magnetic stirrer and add a stir bar.

    • Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but not in the path of the stir bar.

    • If the sample is sensitive to atmospheric CO2, purge the solution and the headspace of the vessel with an inert gas.

  • Titration Procedure:

    • Record the initial pH of the solution.

    • Begin adding the standardized NaOH solution from the burette in small, precise increments.

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

    • Continue the titration until the pH has risen significantly beyond the expected pKa, typically until the titration curve flattens out in the basic region.

  • Data Analysis:

    • Plot the measured pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the point of maximum slope on the titration curve. This can be found by calculating the first derivative of the titration curve.

    • The pKa is the pH at which half of the equivalence point volume of NaOH has been added.

Lipophilicity (logP): A Key Determinant of Drug-Like Properties

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water, is a critical physicochemical parameter in drug discovery. It influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The trifluoromethyl group is well-known to increase the lipophilicity of a molecule.[4] This is attributed to the replacement of three C-H bonds with three highly polarized but overall non-polar C-F bonds, which reduces the molecule's ability to engage in hydrogen bonding with water.

The introduction of a CF3 group to a phenylboronic acid scaffold generally leads to an increase in its logP value, rendering the molecule more lipophilic. This enhanced lipophilicity can improve membrane permeability and oral bioavailability. However, an excessively high logP can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity. Therefore, the strategic placement of the CF3 group is crucial for fine-tuning the lipophilicity to an optimal range for drug development.

Illustrative Data: Lipophilicity of Trifluoromethyl-Substituted Phenylboronic Acids
CompoundCalculated/Reported logPReference
Phenylboronic Acid~0.8[Calculated]
4-(Trifluoromethyl)phenylboronic acid~2.1[Calculated]
3,5-Bis(trifluoromethyl)phenylboronic acid~3.2[Calculated]
Experimental Protocol: Determination of logP by the Shake-Flask Method

This protocol outlines the gold-standard shake-flask method for the experimental determination of logP.

Principle: A solution of the compound is prepared in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is determined, and the partition coefficient is calculated.

Materials and Equipment:

  • HPLC or UV-Vis spectrophotometer for concentration analysis

  • Centrifuge tubes with screw caps

  • Mechanical shaker or vortex mixer

  • pH meter

  • n-Octanol (pre-saturated with water)

  • Water or buffer of a specific pH (pre-saturated with n-octanol)

  • Trifluoromethyl-substituted boronic acid sample

  • Volumetric flasks and pipettes

Step-by-Step Methodology:

  • Preparation of Solvents:

    • Pre-saturate the n-octanol by shaking it with water for at least 24 hours and then allowing the phases to separate.

    • Pre-saturate the water or buffer by shaking it with n-octanol for at least 24 hours and allowing the phases to separate.

  • Sample Preparation:

    • Prepare a stock solution of the trifluoromethyl-substituted boronic acid in either the pre-saturated n-octanol or the pre-saturated aqueous phase. The initial concentration should be chosen to ensure accurate quantification in both phases after partitioning.

  • Partitioning:

    • In a centrifuge tube, add a known volume of the pre-saturated n-octanol and a known volume of the pre-saturated aqueous phase (typically in a 1:1 ratio).

    • Add a small, known volume of the stock solution of the boronic acid to the biphasic system.

    • Cap the tube tightly and shake it vigorously for a set period (e.g., 1-2 hours) to ensure thorough mixing and equilibration.

  • Phase Separation:

    • After shaking, centrifuge the tube to achieve a clean separation of the two phases.

    • Let the tube stand undisturbed to allow for complete phase separation.

  • Concentration Analysis:

    • Carefully withdraw a known volume from both the n-octanol (upper) and aqueous (lower) phases.

    • Determine the concentration of the boronic acid in each phase using a suitable analytical method (e.g., HPLC with UV detection or UV-Vis spectrophotometry). A calibration curve for the compound in each phase should be prepared beforehand.

  • Calculation of logP:

    • The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]aqueous

    • The logP is then calculated as the base-10 logarithm of P: logP = log10(P)

Stability: Navigating the Challenges of Hydrolysis and Oxidation

The stability of boronic acids is a critical consideration for their synthesis, storage, and application, particularly in biological systems. Two primary degradation pathways are of concern: hydrolytic instability and oxidative decomposition.

Hydrolytic Stability

Boronic acids can undergo dehydration to form cyclic trimers known as boroxines. This process is reversible and the equilibrium is influenced by the solvent and the concentration of water. While trifluoromethyl-substituted boronic acids are generally stable solids, in solution, this equilibrium exists. The electron-withdrawing nature of the CF3 group can influence the rate of this dehydration/rehydration process.

More significantly, boronic acids can be susceptible to protodeboronation, a reaction where the C-B bond is cleaved by a proton source, particularly under basic conditions. The stability towards protodeboronation is influenced by the electronic properties of the aryl ring. Electron-withdrawing groups like CF3 can in some cases increase the susceptibility to this degradation pathway.

Oxidative Stability

Boronic acids are susceptible to oxidation, particularly by reactive oxygen species (ROS) such as hydrogen peroxide.[5] The boron atom's empty p-orbital is prone to nucleophilic attack by ROS, leading to the formation of a boronate ester intermediate that rapidly hydrolyzes to an alcohol and boric acid.[5] This oxidative instability can be a significant limitation for in vivo applications.

The electron-withdrawing trifluoromethyl group can enhance the oxidative stability of boronic acids. By reducing the electron density at the boron center, the CF3 group can disfavor the nucleophilic attack by ROS, thereby slowing down the rate of oxidative degradation. This is a key advantage of trifluoromethyl-substituted boronic acids in the design of more robust probes and therapeutics.

Visualizations: Conceptualizing the Physicochemical Landscape

Diagram 1: Electronic Effects of the Trifluoromethyl Group

electronic_effects cluster_phenylboronic_acid Phenylboronic Acid cluster_cf3_phenylboronic_acid CF₃-Phenylboronic Acid PBA B(OH)₂ Aryl_PBA Phenyl Ring Aryl_PBA->PBA σ-donation CF3_PBA B(OH)₂ Aryl_CF3_PBA CF₃-Substituted Phenyl Ring Aryl_CF3_PBA->CF3_PBA Reduced σ-donation CF3 CF₃ CF3->Aryl_CF3_PBA Strong -I Effect

Caption: Inductive effect of the CF3 group on the acidity of phenylboronic acid.

Diagram 2: Workflow for pKa Determination by Potentiometric Titration

pka_workflow start Start: Calibrate pH Meter prep Prepare Boronic Acid Solution (e.g., 10 mM in H₂O) start->prep setup Set up Titration Vessel (pH electrode, stirrer, inert gas) prep->setup titrate Titrate with Standardized NaOH (record pH vs. volume) setup->titrate plot Plot Titration Curve (pH vs. Volume NaOH) titrate->plot analyze Determine Equivalence Point (1st derivative) plot->analyze calculate Calculate pKa (pH at 1/2 equivalence volume) analyze->calculate end End: pKa Value calculate->end

Caption: Experimental workflow for determining pKa via potentiometric titration.

References

The Trifluoromethyl Group: A Keystone in the Architecture of Bioactive Quinoline Molecules

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Quinoline Scaffold and the Rise of a "Super-Methyl" Group

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimalarial, anticancer, anti-inflammatory, and antiviral effects.[1] The versatility of the quinoline ring system allows for extensive chemical modification, enabling chemists to fine-tune its properties to target specific biological pathways.[1][3]

In the quest to optimize these drug-like properties, the strategic incorporation of fluorine-containing functional groups has become a paramount strategy.[4][5] Among these, the trifluoromethyl (CF3) group stands out for its profound ability to modulate a molecule's physicochemical and biological profile.[6][7] Often dubbed a "super-methyl" group, its unique electronic and steric characteristics can dramatically enhance metabolic stability, membrane permeability, and binding affinity, transforming a promising compound into a viable drug candidate.[7][8] This guide provides a deep dive into the multifaceted role of the trifluoromethyl group in the design and function of bioactive quinoline molecules.

Part 1: The Physicochemical Transformation of Quinolines via Trifluoromethylation

The introduction of a CF3 group onto a quinoline scaffold instigates a cascade of changes in its fundamental physicochemical properties. These alterations are not merely incremental; they are often transformative, directly influencing the pharmacokinetic and pharmacodynamic behavior of the molecule.

Enhanced Lipophilicity and Membrane Permeability

The trifluoromethyl group is one of the most lipophilic substituents used in drug design.[9] Its high lipophilicity, a consequence of the three electronegative fluorine atoms, can significantly increase a quinoline molecule's ability to partition into lipid environments.[7] This enhanced lipophilicity is crucial for improving absorption and distribution, particularly for crossing biological membranes like the intestinal wall or the blood-brain barrier.[6][7] For instance, the antimalarial drug mefloquine, which contains two CF3 groups, is more lipophilic than quinine and is not as extensively concentrated in the acidic food vacuole of the parasite, suggesting alternative sites of action are accessible due to its membrane-crossing ability.[10]

Bolstering Metabolic Stability

One of the most significant advantages of trifluoromethylation is the enhancement of metabolic stability.[6][11] The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen (C-H) bond.[5][7] This inherent strength makes the CF3 group exceptionally resistant to oxidative metabolism by enzymes, most notably the cytochrome P450 (CYP) superfamily.[7][11] By strategically placing a CF3 group at a site on the quinoline ring that is susceptible to metabolic attack, chemists can effectively block this pathway, leading to a longer drug half-life, reduced clearance, and improved bioavailability.[11]

PropertyParent Quinoline (Hypothetical)Trifluoromethylated Quinoline (Analog)Rationale for Change
Structure (Quinoline)(8-Trifluoromethylquinoline)Introduction of a CF3 group at a metabolically vulnerable position.
Lipophilicity (LogP) LowerHigherThe CF3 group is highly lipophilic, increasing the molecule's affinity for nonpolar environments.[7][9]
Metabolic Half-life (t½) in vitro ShorterLongerThe strong C-F bonds in the CF3 group resist enzymatic degradation by metabolic enzymes like CYPs.[5][7][11]
Intrinsic Clearance (CLint) HigherLowerBlocking a primary site of metabolism reduces the rate at which the liver can clear the drug.[11]
pKa of Quinoline Nitrogen HigherLowerThe CF3 group is a potent electron-withdrawing group, which decreases the electron density on the quinoline nitrogen, making it less basic.[7]
Modulation of Electronic Properties and pKa

The trifluoromethyl group is a powerful electron-withdrawing substituent.[7] When attached to the quinoline ring, it significantly alters the electron density distribution across the aromatic system. This electronic modulation can have profound effects on the molecule's acidity/basicity (pKa) and its ability to engage in crucial binding interactions.[7] For example, the electron-withdrawing nature of the CF3 group decreases the basicity of the quinoline nitrogen. This change in pKa can influence the molecule's ionization state at physiological pH, affecting its solubility, cell permeability, and interaction with biological targets.

Part 2: Strategic Incorporation of CF3 Groups: Synthetic Methodologies

The successful integration of a trifluoromethyl group into a quinoline scaffold requires robust and efficient synthetic strategies. Both the construction of CF3-containing building blocks and the direct trifluoromethylation of pre-formed quinoline rings are common approaches.

Building Block Strategies

One effective method involves using pre-functionalized building blocks that already contain the CF3 group.[12] For example, trifluoromethyl-substituted anilines or β-ketoesters can be used in classic quinoline syntheses like the Conrad-Limpach or Friedländer synthesis.[1] This approach allows for precise control over the position of the CF3 group on the resulting quinoline core.

Direct Trifluoromethylation Reactions

Recent advances in synthetic chemistry have led to the development of powerful methods for the direct introduction of a CF3 group onto a quinoline ring, often as a late-stage functionalization step.[13] These methods frequently involve radical trifluoromethylation, using reagents like CF3SO2Cl under photoredox catalysis.[13] Such reactions offer an efficient way to access novel trifluoromethylated quinoline derivatives from readily available precursors.

G cluster_0 Building Block Approach cluster_1 Late-Stage Functionalization A CF3-Substituted Aniline C Conrad-Limpach Cyclization A->C B β-Ketoester B->C D Trifluoromethylated Quinoline C->D E Quinoline Precursor F Radical Trifluoromethylation (e.g., Togni's Reagent, CF3SO2Cl) E->F G Trifluoromethylated Quinoline F->G

Synthetic strategies for trifluoromethylated quinolines.

Part 3: Case Studies: Trifluoromethylated Quinolines in Action

The theoretical benefits of trifluoromethylation are powerfully demonstrated in several clinically successful and promising bioactive quinoline molecules.

Antimalarial Agents: The Mefloquine Story

Mefloquine is a quintessential example of the power of trifluoromethyl groups in drug design. This potent antimalarial drug features two CF3 groups, one at the 2-position and another at the 8-position of the quinoline ring.[14] Structure-activity relationship (SAR) studies have shown that the trifluoromethyl group at the 8-position is essential for its antimalarial activity.[14] These groups contribute to the drug's lipophilicity, allowing it to interfere with the malaria parasite's digestion of hemoglobin.[10] While chloroquine accumulates in the parasite's acidic vacuole, the more lipophilic mefloquine likely has alternative sites of action, a property enabled by its CF3-driven characteristics.[10]

Positional impact of CF3 on quinoline bioactivity.
Anticancer Agents: Targeting Cell Proliferation

The quinoline scaffold is a fertile ground for the development of novel anticancer agents, and trifluoromethylation has proven to be a valuable strategy in this area.[2][15] Quinoline derivatives can exert their effects through various mechanisms, including inducing apoptosis, arresting the cell cycle, and inhibiting key signaling pathways involved in tumor growth.[15][16]

SAR studies have revealed that substitution at the 7-position with halogen groups, particularly trifluoromethyl groups, is associated with potent anticancer activity.[17] For example, the compound 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline was identified as a highly potent antiproliferative agent against human leukemia cell lines.[2] In another study, novel quinoline-derived trifluoromethyl alcohols demonstrated potent growth inhibitory effects in a zebrafish embryo model and showed more potent anticancer activity than cisplatin in in-vitro cell proliferation assays.[18] These examples underscore the critical role of the CF3 group in optimizing the cytotoxic potential of quinoline-based compounds.

Compound ClassKey CF3 Position(s)Mechanism of Action (MoA) / EffectReference
Antimalarials (e.g., Mefloquine) 2 and 8Interferes with hemoglobin digestion by the parasite; essential for activity.[10][14][10][14]
Anticancer Agents 2, 7, and 8Potent antiproliferative and cytotoxic activity against various cancer cell lines.[2][17][2][17]
Anticancer (Trifluoromethyl Alcohols) VariesPotent growth inhibitors; more potent than cisplatin in vitro.[18][18]
Breast Cancer Agents VariesSelective cytotoxicity towards triple-negative breast cancer cells.[3][3]

Part 4: Experimental Protocols for Evaluation

The characterization of novel trifluoromethylated quinoline molecules requires a suite of validated experimental assays. Here, we outline two fundamental protocols for assessing properties directly influenced by trifluoromethylation: metabolic stability and target binding.

Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is crucial for determining a compound's susceptibility to metabolism by Phase I enzymes, a property significantly enhanced by the CF3 group.[11][19]

Objective: To determine the rate of disappearance of a test compound when incubated with liver microsomes, providing a measure of its intrinsic clearance.[11][20]

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the trifluoromethylated quinoline test compound (e.g., 10 mM in DMSO).

    • Thaw liver microsomes (e.g., human, rat) on ice. Dilute to a working concentration (e.g., 1 mg/mL) in a phosphate buffer (pH 7.4).

    • Prepare a NADPH regenerating solution, which serves as a necessary cofactor for CYP enzyme activity.[21]

  • Incubation:

    • In a 96-well plate, pre-warm the microsomal solution at 37°C for 5-10 minutes.[21][22]

    • Add the test compound to the microsome solution to achieve the final desired concentration (e.g., 1 µM).

    • Initiate the metabolic reaction by adding the NADPH regenerating solution.[22]

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a plate containing a cold organic solvent (e.g., acetonitrile) with an internal standard.[22] This stops all enzymatic activity.[21]

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate the proteins.[11]

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.[21]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of this line provides the elimination rate constant (k).

    • Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).[21]

Protocol: Competitive Radioligand Binding Assay

This assay helps determine how strongly a trifluoromethylated quinoline binds to its target receptor, a key indicator of its potential potency.

Objective: To determine the binding affinity (Ki) of a non-labeled test compound (the CF3-quinoline) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.[23]

Methodology:

  • Reagent Preparation:

    • Prepare a receptor source (e.g., cell membranes expressing the target receptor).[24]

    • Prepare a solution of a radiolabeled ligand (e.g., [3H]-ligand) known to bind to the target receptor, at a concentration at or below its dissociation constant (Kd).[24]

    • Prepare serial dilutions of the unlabeled trifluoromethylated quinoline test compound.

  • Binding Reaction:

    • In a 96-well filter plate, combine the receptor preparation, the radiolabeled ligand, and varying concentrations of the test compound.

    • Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).

    • Incubate the plate for a sufficient time at an appropriate temperature to reach binding equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of the plate through the filter membrane using a vacuum manifold. The membrane traps the receptor-ligand complexes (bound fraction).[25]

    • Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Quantification:

    • Dry the filter plate and add a scintillation cocktail to each well.[25]

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Conclusion and Future Outlook

The trifluoromethyl group is far more than a simple substituent; it is a strategic tool that imparts powerful and often decisive properties to bioactive quinoline molecules. Its ability to enhance metabolic stability, increase lipophilicity, and modulate electronic interactions makes it indispensable in modern drug discovery.[5][7][8] From the life-saving antimalarial mefloquine to emerging anticancer agents, the impact of trifluoromethylation is undeniable.

As synthetic methodologies for introducing the CF3 group become more sophisticated and our understanding of its influence on complex biological systems deepens, we can expect to see the continued development of novel trifluoromethylated quinoline derivatives. These next-generation compounds will likely offer improved efficacy, better safety profiles, and new therapeutic options for a wide range of diseases, further cementing the role of the trifluoromethyl group as a keystone in medicinal chemistry.

References

Structural Characterization of Quinoline-Based Boronic Acids: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline-based boronic acids represent a privileged scaffold in modern medicinal chemistry, forming the core of novel therapeutics ranging from anticancer to antimicrobial agents.[1][2][3] Their efficacy is intrinsically linked to their three-dimensional structure and the unique electronic properties of the boron atom. However, the structural elucidation of these molecules is far from trivial. Boronic acids present unique analytical challenges, including their propensity to form cyclic trimeric anhydrides (boroxines) and their complex equilibria in solution.[4][5][6] This guide provides a comprehensive, field-proven framework for the robust structural characterization of quinoline-based boronic acids, moving beyond standard procedures to explain the causality behind experimental choices. We will delve into a multi-technique approach, integrating Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), X-ray Crystallography, and Vibrational Spectroscopy, supplemented by computational insights, to build a self-validating analytical system.

The Foundational Challenge: The Boronic Acid-Boroxine Equilibrium

Before delving into specific techniques, it is critical to understand the central challenge in characterizing boronic acids: their dynamic equilibrium with the corresponding cyclic trimeric anhydride, known as a boroxine.[6][7] This dehydration reaction can occur spontaneously, upon gentle heating, or in non-aqueous solvents, fundamentally altering the compound's structure and complicating spectral analysis.[5][8]

The primary directive of any characterization workflow is to either control this equilibrium or definitively identify the species present. Simply assuming the sample exists solely as the monomeric acid is a frequent source of error.

Boroxine_Equilibrium cluster_reactants Boronic Acid Monomers cluster_products Products BA1 Quinoline-B(OH)₂ Boroxine Quinoline Boroxine (Cyclic Trimer) BA1->Boroxine Dehydration (Heat, Drying Agent) BA2 Quinoline-B(OH)₂ BA2->Boroxine Dehydration (Heat, Drying Agent) BA3 Quinoline-B(OH)₂ BA3->Boroxine Dehydration (Heat, Drying Agent) Boroxine->BA1 Hydrolysis (H₂O) Boroxine->BA2 Hydrolysis (H₂O) Boroxine->BA3 Hydrolysis (H₂O) Water 3 H₂O

Caption: The reversible equilibrium between three boronic acid monomers and their cyclic trimer, boroxine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR is the cornerstone of structural characterization in solution. For quinoline-based boronic acids, a combination of ¹H, ¹³C, and, most importantly, ¹¹B NMR is required for a complete picture.

¹H and ¹³C NMR: Mapping the Quinoline Scaffold

Standard ¹H and ¹³C NMR are used to confirm the integrity of the quinoline ring system and the position of the boronic acid substituent.

  • Expertise & Experience: The B(OH)₂ protons are often broad and may exchange with residual water in the NMR solvent (like DMSO-d₆), sometimes disappearing entirely in D₂O.[9] Do not rely on their integration for purity assessment. Focus on the sharp, well-resolved aromatic signals of the quinoline core. The carbon atom attached to boron (C-B) often shows a broader signal in ¹³C NMR due to quadrupolar relaxation of the attached ¹¹B nucleus.

¹¹B NMR: The Definitive Probe of the Boron Center

¹¹B NMR is the most direct method for observing the boron atom's chemical environment and is indispensable for this class of compounds.[10]

  • Causality Behind Experimental Choices: The boron nucleus has two NMR-active isotopes, ¹⁰B and ¹¹B. We exclusively use ¹¹B because it is more abundant (80.1%) and has a smaller nuclear quadrupole moment, resulting in sharper signals and higher sensitivity.[11] A key consideration is the NMR tube itself; standard borosilicate glass tubes will produce a very broad background signal. It is mandatory to use quartz NMR tubes for high-quality ¹¹B NMR spectra. [11]

  • Interpreting the Data: The chemical shift (δ) in ¹¹B NMR provides direct evidence of the boron atom's hybridization state:

    • sp² Hybridized Boron (Trigonal Planar): Typically found in boronic acids and their boroxine anhydrides. Signals appear in a downfield region.

    • sp³ Hybridized Boron (Tetrahedral): Occurs when the boronic acid forms a dative bond with a Lewis base (like the quinoline nitrogen in certain isomers) or complexes with diols or anions.[11][12] These signals are shifted significantly upfield.

Species TypeHybridizationTypical ¹¹B Chemical Shift (δ, ppm)Notes
Aryl Boronic Acid sp²δ 27 – 31A relatively sharp signal is expected for the monomer.
Aryl Boroxine sp²δ 30 – 34Often slightly downfield of the acid and can be broader.[8][13]
Tetrahedral Boronate sp³δ 5 – 13Formed by reaction with diols or coordination with Lewis bases.[11][14]
Tetrahedral Fluoroborate sp³δ 3 – 9Can be formed in situ by adding fluoride to aid quantification.[15]
Protocol: ¹¹B NMR Analysis of a Quinoline Boronic Acid
  • Sample Preparation: Dissolve ~10-15 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOH-d₄) in a quartz NMR tube.

  • Instrument Setup:

    • Use a multinuclear probe tuned to the ¹¹B frequency.

    • Reference the spectrum externally to BF₃·OEt₂ (δ = 0.0 ppm).

    • Acquire the spectrum with proton decoupling.

  • Acquisition Parameters:

    • Pulse Angle: 30-45° to avoid saturation due to relatively fast relaxation.

    • Relaxation Delay (d1): 1-2 seconds is typically sufficient.

    • Number of Scans: 1024 scans or more may be needed for good signal-to-noise, depending on concentration.[11][14]

  • Data Processing & Interpretation:

    • Apply a line broadening (LB) of 10-20 Hz to improve the signal-to-noise ratio of potentially broad peaks.

    • Integrate the signals corresponding to the sp² and any sp³ species to assess the equilibrium in the chosen solvent. A single, sharp peak around 30 ppm suggests a pure boronic acid monomer. A broader peak or multiple peaks in the 30-34 ppm range may indicate the presence of boroxines.[8]

Mass Spectrometry (MS): Navigating Dehydration and Adducts

Mass spectrometry is essential for confirming molecular weight. However, boronic acids are notoriously problematic due to in-source dehydration, dimerization, and boroxine formation.[4][16]

  • Expertise & Experience: Direct infusion or GC-MS often leads to complex, uninterpretable spectra due to thermal decomposition to boroxines.[4][16] The most reliable method is Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with electrospray ionization (ESI) in negative mode. The goal is to observe the deprotonated molecular ion, [M-H]⁻, as the base peak.

Protocol: UPLC-ESI-MS for High-Throughput Analysis

This protocol is optimized to minimize the formation of boroxines and other adducts, providing a clean mass spectrum.[16][17]

  • Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in acetonitrile or methanol. Dilute to ~1-10 µg/mL with the initial mobile phase.

  • Chromatographic Conditions:

    • Column: A standard C18 column (e.g., Acquity BEH C18) is effective.[16][17]

    • Mobile Phase A: 10 mM Ammonium Acetate in Water. The acetate helps to form a stable adduct in the gas phase for some analyses but primarily ensures good ionization.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A fast gradient (e.g., 5% to 95% B in 1 minute) is suitable for high-throughput analysis.[16][17]

    • Flow Rate: 0.4-0.6 mL/min.

    • Column Temperature: Keep at or near ambient temperature (e.g., 25-30 °C) to minimize on-column degradation.

  • Mass Spectrometer Conditions (Negative ESI):

    • Capillary Voltage: 2.5-3.0 kV.

    • Cone Voltage: 20-30 V. A lower cone voltage is crucial to prevent in-source fragmentation and dehydration.

    • Source Temperature: 120-150 °C. Keep as low as possible while still achieving efficient desolvation.

    • Desolvation Gas Flow: 600-800 L/hr.

  • Data Interpretation: Look for a strong signal corresponding to [M-H]⁻. Minimized signals for [3M-3H-2H₂O]⁻ (boroxine) or solvent adducts indicate a well-optimized method.[16][17]

X-ray Crystallography: The Definitive Solid-State Structure

Single-crystal X-ray diffraction provides unambiguous proof of a molecule's structure, including stereochemistry and the precise arrangement of atoms in the solid state.[18]

  • Authoritative Grounding: This technique is the gold standard for confirming connectivity and identifying intermolecular interactions. For quinoline-based boronic acids, it can reveal crucial details not observable in solution. For example, a study on 8-quinolineboronic acid (8-QBA) revealed a unique self-assembled dimer in the solid state, formed through intermolecular B-N dative bonds.[12] In contrast, its isomer, 5-quinolineboronic acid, assembles via conventional hydrogen bonds between the boronic acid groups.[12] This kind of detailed structural insight is invaluable for understanding crystal packing and potential polymorphism, which are critical aspects in drug development.

  • Causality and Limitations: The primary challenge is obtaining diffraction-quality single crystals, a process that can be rate-limiting.[19] Furthermore, it is essential to remember that the crystal structure represents the lowest energy conformation in the solid state, which may not be the predominant or biologically active conformation in solution. Therefore, crystallographic data must be contextualized with solution-state data from NMR.

Vibrational Spectroscopy (FT-IR & Raman)

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are rapid, non-destructive techniques for confirming the presence of key functional groups.

  • Expertise & Experience: These methods are excellent for verifying the presence of the boronic acid moiety and the quinoline core but are generally not sufficient for full structural elucidation on their own. They are best used as a complementary, confirmatory tool.

Functional GroupFT-IR Wavenumber (cm⁻¹)Vibration Mode
O-H Stretch3200 - 3600 (broad)Boronic acid hydroxyl groups
C=N, C=C Stretch1500 - 1650Quinoline aromatic rings
B-O Stretch 1310 - 1420 (strong) Characteristic of trigonal boronic acids [20]
B-C Stretch1000 - 1090Bond between quinoline and boron[21]
B-O-H Bend1150 - 1200In-plane bending[20]

A Unified Workflow for Comprehensive Characterization

A robust characterization strategy is not a checklist but a logical, iterative process. The following workflow ensures that data from each technique is used to validate the others, leading to a high-confidence structural assignment.

Characterization_Workflow cluster_synthesis Start cluster_primary Primary Characterization cluster_boron_specific Boron-Specific Analysis cluster_detailed In-Depth & Confirmatory Analysis cluster_final Final Assessment Start Synthesized Compound LCMS LC-MS (Confirm MW) Start->LCMS HNMR ¹H / ¹³C NMR (Confirm Scaffold) Start->HNMR B11NMR ¹¹B NMR (Probe B-center, check for boroxines) LCMS->B11NMR HNMR->B11NMR Xray X-ray Crystallography (Solid-State Structure) B11NMR->Xray FTIR FT-IR / Raman (Confirm Functional Groups) B11NMR->FTIR Computational Computational Modeling (Conformational Analysis) B11NMR->Computational Xray->Computational FTIR->Computational Final Complete Structural Assignment Computational->Final

Caption: A logical workflow for the comprehensive structural characterization of quinoline-based boronic acids.

Conclusion

The structural characterization of quinoline-based boronic acids is a multifaceted task that demands more than a routine application of analytical techniques. It requires a deep understanding of the inherent chemical properties of the boronic acid functional group, particularly its equilibrium with boroxines. By employing a synergistic workflow that leverages the specific strengths of ¹¹B NMR, optimized LC-MS, and X-ray crystallography, researchers and drug developers can achieve an unambiguous and comprehensive structural assignment. This rigorous, self-validating approach is fundamental to ensuring the quality, stability, and ultimately the therapeutic potential of this vital class of molecules.

References

Trifluoromethylated Heterocycles in Medicinal Chemistry: A Senior Application Scientist's In-depth Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of the trifluoromethyl (CF3) group into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the multifaceted roles of trifluoromethylated heterocycles. We will explore the fundamental physicochemical properties imparted by the CF3 group, delve into established and innovative synthetic methodologies, and analyze case studies of successful drug candidates. This document is designed to serve as a practical and authoritative resource, bridging theoretical concepts with field-proven applications to empower the rational design of next-generation therapeutics.

The Power of Fluorine: Why the Trifluoromethyl Group is Transformative in Drug Design

The introduction of fluorine into drug candidates is a widely employed strategy to enhance a molecule's therapeutic profile.[1][2] Among fluorinated motifs, the trifluoromethyl group is particularly impactful due to its unique combination of electronic and steric properties.[3][4]

Modulation of Physicochemical Properties

The CF3 group profoundly influences a molecule's key physicochemical parameters, which are critical for its pharmacokinetic and pharmacodynamic behavior.

  • Lipophilicity: The CF3 group significantly increases lipophilicity, as quantified by the Hansch π value of +0.88.[5] This property can enhance a drug's ability to cross cellular membranes, improving absorption and distribution.[3][6] However, it's a parameter that requires careful tuning, as excessive lipophilicity can lead to undesirable effects.[7][8]

  • Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485.3 kJ/mol, compared to 414.2 kJ/mol for a C-H bond.[5] This inherent strength makes the CF3 group exceptionally resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[3][9] By replacing a metabolically labile methyl group or hydrogen atom with a CF3 group, medicinal chemists can block metabolic "hot spots," leading to a longer drug half-life and improved bioavailability.[4][9]

  • Acidity (pKa): As a potent electron-withdrawing group, the CF3 moiety can significantly increase the acidity of nearby protons, such as those on a pyrazole N-H.[10] This modulation of pKa is crucial for controlling the ionization state of a molecule at physiological pH, which in turn affects its solubility, receptor binding, and off-target interactions.[2]

Impact on Biological Interactions

The CF3 group's influence extends to how a molecule interacts with its biological target.

  • Binding Affinity: The strong electron-withdrawing nature of the CF3 group can alter the electronic properties of a molecule, potentially leading to enhanced binding affinity with its target protein through favorable electrostatic or hydrogen bonding interactions.[3][5]

  • Conformational Control: The steric bulk of the CF3 group can influence the conformational preferences of a molecule, sometimes locking it into a bioactive conformation that is more favorable for target engagement.[11]

  • Bioisosterism: The trifluoromethyl group is often employed as a bioisostere for other chemical groups. It can mimic the steric profile of a methyl, ethyl, or even an isopropyl group, and in some contexts, it can serve as a replacement for a nitro group.[5][12][13] This allows for the fine-tuning of a molecule's properties while maintaining its overall shape for receptor recognition.[14][15]

Synthetic Strategies for Accessing Trifluoromethylated Heterocycles

The growing importance of trifluoromethylated heterocycles has spurred the development of a diverse array of synthetic methodologies. These can be broadly categorized into two main approaches: the use of trifluoromethyl-containing building blocks and the direct trifluoromethylation of pre-formed heterocyclic rings.

The Building Block Approach: Annulation of Trifluoromethylated Precursors

This strategy involves the construction of the heterocyclic core using starting materials that already contain the CF3 group.[16] This approach offers excellent control over the position of the trifluoromethyl group.

A prominent example is the synthesis of trifluoromethyl-substituted pyrazoles, a privileged scaffold in medicinal chemistry found in drugs like Celecoxib.[17][18]

Workflow: Synthesis of 3-(Trifluoromethyl)pyrazoles via [3+2] Cycloaddition

This workflow outlines a modern, three-component synthesis of 3-(trifluoromethyl)pyrazoles from readily available starting materials.[17]

G cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Product Aldehyde Aldehyde Diazo In situ generation of diazo intermediate Aldehyde->Diazo Tosyl Hydrazide, Base (DBU) TosylHydrazide Tosyl Hydrazide TosylHydrazide->Diazo BTP 2-Bromo-3,3,3-trifluoropropene (BTP) Cycloaddition [3+2] Cycloaddition BTP->Cycloaddition Diazo->Cycloaddition BTP Aromatization Aromatization Cycloaddition->Aromatization Base (DBU) Pyrazole 3-(Trifluoromethyl)pyrazole Aromatization->Pyrazole

Caption: Three-component synthesis of 3-(trifluoromethyl)pyrazoles.

Experimental Protocol: Synthesis of a 3-(Trifluoromethyl)pyrazole Derivative [17]
  • Reaction Setup: To a solution of an aromatic aldehyde (1.0 equiv) and tosyl hydrazide (1.05 equiv) in a suitable solvent (e.g., acetonitrile) in a round-bottom flask, add 2-bromo-3,3,3-trifluoropropene (BTP) (1.2 equiv).

  • Base Addition: Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2.5 equiv) dropwise to the stirred mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3-(trifluoromethyl)pyrazole.

Causality Behind Experimental Choices:

  • DBU as Base: DBU is uniquely effective in this reaction, serving to both facilitate the formation of the diazo intermediate from the tosylhydrazone and promote the final aromatization step.[17]

  • BTP as CF3 Source: BTP is an inexpensive, liquid, and environmentally friendly source of the trifluoromethyl group, making it a practical choice for large-scale synthesis.[17]

Direct C-H Trifluoromethylation: Late-Stage Functionalization

Direct C-H trifluoromethylation has emerged as a powerful strategy for introducing the CF3 group into already-formed heterocyclic systems.[19][20] This approach is particularly valuable for late-stage functionalization in drug discovery, allowing for the rapid generation of analogs from a common intermediate.[21]

Radical trifluoromethylation is a common method, often employing reagents like sodium trifluoromethanesulfinate (Langlois' reagent) or Togni's reagents.[20]

Workflow: Radical C-H Trifluoromethylation of a Heterocycle

G cluster_start Reactants cluster_reaction Reaction Pathway cluster_product Product Heterocycle N-Heterocycle Radical_Add Radical Addition to Heterocycle Heterocycle->Radical_Add CF3Source CF3 Radical Source (e.g., Langlois' Reagent) Radical_Gen Generation of CF3 radical CF3Source->Radical_Gen Oxidant Oxidant Oxidant (e.g., t-BuOOH) Oxidant->Radical_Gen Radical_Gen->Radical_Add Oxidation Oxidative Aromatization Radical_Add->Oxidation [O] CF3_Heterocycle Trifluoromethylated Heterocycle Oxidation->CF3_Heterocycle

Caption: General workflow for direct C-H trifluoromethylation.

Experimental Protocol: Innate C-H Trifluoromethylation of Caffeine [20][21]
  • Reaction Setup: In a vial, dissolve caffeine (1.0 equiv) in a mixture of dichloromethane and water.

  • Reagent Addition: Add sodium trifluoromethanesulfinate (3.0 equiv) followed by tert-butyl hydroperoxide (5.0 equiv, 70% in water).

  • Reaction Conditions: Stir the biphasic mixture vigorously at room temperature for 3-24 hours.

  • Work-up: After the reaction is complete (monitored by LC-MS), dilute the mixture with water and extract with dichloromethane.

  • Purification: Combine the organic layers, dry over magnesium sulfate, filter, and concentrate. Purify the residue by flash chromatography to yield 8-(trifluoromethyl)caffeine.

Self-Validating System: This protocol's robustness is demonstrated by its applicability to a wide range of heterocycles with high functional group tolerance. The reaction proceeds at the innately reactive positions of the substrate, often with predictable regioselectivity.[20][21]

Prominent Trifluoromethylated Heterocycles in Approved Drugs

The successful application of these principles is evident in the numerous FDA-approved drugs that feature a trifluoromethylated heterocyclic core. The CF3 group is often critical to the drug's efficacy and pharmacokinetic profile.[22][23]

Table 1: Selected FDA-Approved Drugs Containing Trifluoromethylated Heterocycles
Drug NameHeterocyclic CoreTherapeutic AreaRole of the Trifluoromethyl Group
Celecoxib PyrazoleAnti-inflammatoryEnhances COX-2 selectivity and metabolic stability.[17]
Sitagliptin TriazolopiperazineAntidiabeticIncreases potency and metabolic stability.[22][24]
Apalutamide ThiohydantoinAnticancerImproves binding affinity to the androgen receptor and metabolic stability.[16]
Fluoxetine (Aromatic ether)AntidepressantIncreases lipophilicity for blood-brain barrier penetration and blocks metabolism.[5]
Doravirine PyridinoneAntiviralContributes to the drug's potency and pharmacokinetic profile.[23]

Case Study: Trifluoromethyl-Pyrazoles as COX-2 Inhibitors

The development of Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, is a landmark example of the power of the trifluoromethyl-pyrazole scaffold.[25]

Derivatives of 5-(trifluoromethyl)pyrazole-3-carboxamide have been extensively studied as anti-inflammatory agents. The CF3 group is crucial for achieving selectivity for the COX-2 isozyme over COX-1, which is associated with gastrointestinal side effects.[25]

Table 2: Cyclooxygenase (COX) Inhibition Data for Pyrazole Derivatives[25]
CompoundTargetIC50 (µM)Selectivity Ratio (COX-2/COX-1)
3b COX-10.468.30
COX-23.82
3d COX-15.611.14
COX-24.92
3g COX-14.451.68
COX-22.65

The data illustrates how subtle structural modifications on the trifluoromethyl-pyrazole core can be used to fine-tune potency and selectivity.

Future Perspectives

The strategic use of trifluoromethylated heterocycles in drug design continues to evolve. Advances in synthetic chemistry are providing more efficient and selective methods for their preparation, including late-stage C-H trifluoromethylation.[19][26][27] The continued exploration of the unique properties conferred by the CF3 group will undoubtedly lead to the development of safer and more effective medicines across a wide range of therapeutic areas.[1][24] The combination of the robust heterocyclic scaffold with the powerful modulatory effects of the trifluoromethyl group ensures that this structural motif will remain a mainstay of medicinal chemistry for the foreseeable future.[28][29][30]

References

(5-(Trifluoromethyl)quinolin-8-yl)boronic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (5-(Trifluoromethyl)quinolin-8-yl)boronic acid: Properties, Synthesis, and Applications

Introduction

In the landscape of modern medicinal chemistry and synthetic methodology, the strategic design of molecular building blocks is paramount. This compound is a reagent that embodies this principle, merging three structurally and functionally significant motifs: a quinoline core, a trifluoromethyl group, and a versatile boronic acid handle. The quinoline scaffold is a well-established pharmacophore present in numerous therapeutic agents. The trifluoromethyl group is a crucial substituent used to enhance metabolic stability, lipophilicity, and binding affinity. Finally, the boronic acid moiety serves as an indispensable tool for carbon-carbon bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound. It details its physicochemical properties, outlines a representative synthetic pathway with mechanistic insights, explores its applications in synthetic and medicinal chemistry, and provides essential guidelines for safe handling and storage.

Physicochemical and Structural Properties

This compound is a solid, typically appearing as a white to off-white powder. Its core identity and computed properties are summarized below, providing a foundational dataset for its use in experimental design.

Key Identifiers and Properties
PropertyValueSource
Molecular Formula C10H7BF3NO2[3][4][5][6]
Molecular Weight 240.97 g/mol [3][5]
CAS Number 1072951-55-3[3][4][5][6]
MDL Number MFCD11504856[3]
Exact Mass 241.0521931 Da[4]
Hydrogen Bond Donor Count 2[4]
Hydrogen Bond Acceptor Count 6[4]
Rotatable Bond Count 1[4]
Topological Polar Surface Area 53.4 Ų[4]
Molecular Structure

The structure combines a planar quinoline ring system with a boronic acid group at the 8-position and a trifluoromethyl group at the 5-position.

Caption: 2D structure of this compound.

Synthesis and Mechanistic Considerations

Arylboronic acids are typically synthesized from the corresponding aryl halides. A common and robust method involves metal-halogen exchange to form an organometallic intermediate, which is then quenched with a trialkyl borate ester, followed by acidic hydrolysis.

Representative Synthetic Workflow

The synthesis from 8-bromo-5-(trifluoromethyl)quinoline serves as a reliable and scalable route. The causality behind this choice is the commercial availability of the starting material and the high efficiency of the lithium-halogen exchange at low temperatures, which minimizes side reactions.

synthesis_workflow start 8-Bromo-5-(trifluoromethyl)quinoline in Anhydrous THF step1 Cool to -78 °C (Prevents side reactions) start->step1 1. step2 Add n-Butyllithium (n-BuLi) (Lithium-Halogen Exchange) step1->step2 2. intermediate 8-Lithiated Quinoline Intermediate (Highly Reactive) step2->intermediate Forms step3 Quench with Triisopropyl Borate B(O-iPr)3 intermediate->step3 3. borate_ester Boronate Ester Intermediate step3->borate_ester Forms step4 Aqueous Acidic Workup (e.g., 1M HCl) (Hydrolysis) borate_ester->step4 4. product This compound step4->product Yields

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

  • Reactor Setup: A flame-dried, three-necked, round-bottomed flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 8-bromo-5-(trifluoromethyl)quinoline (1.0 eq).

  • Dissolution: Anhydrous tetrahydrofuran (THF) is added via cannula to dissolve the starting material under a positive pressure of nitrogen. The use of anhydrous solvent is critical to prevent quenching the highly basic organolithium intermediate.

  • Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath. This low temperature is essential to control the exothermic lithium-halogen exchange and prevent undesired side reactions, such as attack on the quinoline ring.

  • Lithiation: n-Butyllithium (n-BuLi, ~1.1 eq) is added dropwise via syringe while maintaining the internal temperature below -70 °C. The reaction is stirred at this temperature for 1 hour to ensure complete formation of the 8-lithiated quinoline intermediate.

  • Borylation: Triisopropyl borate (~1.5 eq) is added dropwise, again keeping the temperature below -70 °C. The borate is a weak electrophile, and its reaction with the potent nucleophilic lithiated intermediate is rapid. The mixture is stirred for an additional 2 hours at -78 °C and then allowed to warm slowly to room temperature overnight.

  • Hydrolysis and Isolation: The reaction is quenched by the slow addition of 1 M hydrochloric acid (HCl). The mixture is stirred for 1 hour to ensure complete hydrolysis of the boronate ester to the desired boronic acid. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO4), filtered, and concentrated under reduced pressure.

  • Purification: The crude solid is purified by recrystallization or silica gel chromatography to yield the final product.[7]

Applications in Research and Drug Development

The value of this compound lies in its utility as a sophisticated building block for creating more complex molecules.[2]

Suzuki-Miyaura Cross-Coupling

The primary application of this reagent is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forges a new carbon-carbon bond between the quinoline core and various aryl or vinyl halides/triflates, enabling the rapid synthesis of diverse compound libraries for screening.[1][2] The boronic acid's stability, low toxicity, and commercial availability make it a preferred coupling partner.[8]

suzuki_cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R-Pd(II)-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl R-Pd(II)-Ar Transmetal->PdII_Diaryl Boronate Ar-B(OH)2 + Base Boronate->Transmetal RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product R-Ar RedElim->Product Product Released ArylHalide R-X ArylHalide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Role as a Bioactive Scaffold Component

Boron-containing compounds have gained significant traction in medicinal chemistry, culminating in several FDA-approved drugs.[8][9] While this compound itself is a building block, molecules derived from it are of high interest. For instance, related 2-formylphenylboronic acids have been investigated for their antimicrobial properties, acting by inhibiting essential enzymes like leucyl-tRNA synthetase (LeuRS).[10][11] The quinoline-CF3 scaffold can be coupled to other pharmacophores to explore new chemical space for targets in oncology, virology, and neurology.[2]

Safety, Handling, and Storage

Proper handling is crucial to ensure user safety and maintain the integrity of the compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[12][13] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.[14][15]

  • Handling: Avoid creating dust.[12] Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[13]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[12][13][15] Boronic acids can be susceptible to dehydration to form cyclic boroxine anhydrides; proper storage minimizes this.

  • Incompatibilities: Avoid strong oxidizing agents and strong acids.[12]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Waste should be sent to an approved waste disposal plant.[14]

Conclusion

This compound is a high-value synthetic intermediate that offers a powerful platform for innovation in drug discovery and materials science. Its unique combination of a quinoline core, a property-enhancing trifluoromethyl group, and a synthetically versatile boronic acid handle makes it an essential tool for chemists. Understanding its properties, synthesis, and applications, as outlined in this guide, enables researchers to fully leverage its potential in the creation of novel and complex molecular architectures.

References

Literature review on the synthesis of functionalized tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Functionalized Tetrahydroquinolines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structural motif, forming the core of numerous natural products and pharmacologically active compounds with a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The functionalization of this heterocyclic system allows for the fine-tuning of its physicochemical and biological properties, making the development of efficient and stereoselective synthetic methodologies a critical focus in medicinal chemistry and organic synthesis. This guide provides a comprehensive review of the principal strategies for synthesizing functionalized tetrahydroquinolines, delving into the mechanistic underpinnings of classical named reactions, the elegance and efficiency of modern catalytic domino reactions, and the precision of asymmetric synthesis. We will explore the causality behind experimental choices, present detailed protocols for key transformations, and offer a comparative analysis of various methods to empower researchers in their synthetic design and drug discovery endeavors.

Strategic Overview of Tetrahydroquinoline Synthesis

The construction of the THQ core can be approached through several distinct strategies, each with its own advantages regarding substrate scope, functional group tolerance, and stereochemical control. The choice of a synthetic route is often dictated by the desired substitution pattern and the availability of starting materials. Broadly, these methods can be classified into classical cyclization reactions, modern catalytic approaches, and multicomponent or domino reactions that offer high atom economy.

Synthetic_Strategies THQ_Synthesis Synthesis of Functionalized Tetrahydroquinolines Classical Classical & Named Reactions THQ_Synthesis->Classical Catalytic Modern Catalytic Methods THQ_Synthesis->Catalytic Domino Multicomponent & Domino Reactions THQ_Synthesis->Domino Povarov Povarov Reaction (Imino Diels-Alder) Classical->Povarov Friedlander Friedländer Annulation (+ Reduction) Classical->Friedlander Asymmetric Asymmetric Catalysis (Organo- & Metal-) Catalytic->Asymmetric Reduction Quinoline Reduction Catalytic->Reduction MCR Three-Component Povarov Domino->MCR Cascade Reductive Cascades Domino->Cascade

Caption: Overview of major synthetic routes to functionalized tetrahydroquinolines.

The Povarov Reaction: A Cornerstone of THQ Synthesis

The Povarov reaction, a formal aza-Diels-Alder or [4+2] cycloaddition, stands as one of the most powerful and versatile methods for constructing the tetrahydroquinoline skeleton.[4][5] In its most common form, it involves the reaction between an N-arylimine (dienophile component) and an electron-rich alkene (diene component), typically catalyzed by a Lewis or Brønsted acid.

Mechanism and Rationale

The causality of the Povarov reaction hinges on the activation of the imine by a catalyst. A Lewis or Brønsted acid coordinates to the imine nitrogen, lowering the LUMO (Lowest Unoccupied Molecular Orbital) energy of the imine. This activation makes the imine significantly more electrophilic and susceptible to nucleophilic attack by the electron-rich alkene. The reaction can proceed through a stepwise or concerted mechanism, culminating in an intramolecular electrophilic aromatic substitution to close the ring and form the THQ scaffold.

Povarov_Mechanism Start Aniline + Aldehyde + Alkene Imine In-situ Imine Formation Start->Imine Catalyst Lewis/Brønsted Acid (e.g., p-TsOH, TFA) Activation Imine Activation (Lowered LUMO) Catalyst->Activation Imine->Activation Cycloaddition [4+2] Cycloaddition (Stepwise or Concerted) Activation->Cycloaddition Intermediate Cyclized Intermediate Cycloaddition->Intermediate Aromatization Intramolecular Electrophilic Aromatic Substitution Intermediate->Aromatization Product Functionalized Tetrahydroquinoline Aromatization->Product Alkene Alkene Alkene->Cycloaddition

Caption: Generalized mechanism of the acid-catalyzed Povarov reaction.

Domino Povarov Reactions

A significant advance in efficiency is the domino or multicomponent Povarov reaction.[6] In this approach, the aniline, aldehyde, and a third component (like an electron-deficient alkyne) are combined in a single pot. For instance, an arylamine can first add to methyl propiolate to form a β-enamino ester, which then acts as the electron-rich dienophile. Concurrently, the excess arylamine reacts with an aldehyde to form the N-aryl aldimine. These in-situ generated intermediates then undergo the key Povarov cycloaddition.[7] This strategy avoids the isolation of intermediates, saving time and resources while enabling the rapid construction of complex, polysubstituted THQs.[6][7]

Friedländer Annulation

The Friedländer synthesis is a classic and straightforward method for forming quinolines by reacting a 2-aminobenzaldehyde or 2-aminoketone with a compound containing an α-methylene group (e.g., a ketone).[8][9] While this reaction directly produces the fully aromatic quinoline, it is a vital precursor route to tetrahydroquinolines via a subsequent reduction step (e.g., catalytic hydrogenation).

The reaction is typically catalyzed by acids or bases.[10][11] The mechanism involves an initial aldol condensation between the reactants, followed by cyclization and dehydration to form the quinoline ring.[8] Its primary advantage is the direct and often high-yielding formation of the core bicyclic structure from readily available starting materials.

Modern Catalytic and Asymmetric Approaches

The demand for enantiomerically pure pharmaceuticals has driven the development of sophisticated catalytic methods for THQ synthesis.

Organocatalytic Asymmetric Synthesis

Organocatalysis has emerged as a powerful tool, avoiding the use of potentially toxic and expensive metals.[1][2] Chiral organocatalysts, such as cinchona alkaloid derivatives or chiral phosphoric acids, can facilitate highly enantioselective and diastereoselective reactions. For example, the asymmetric [4+2] cycloannulation of ortho-aminophenyl para-quinone methides with various alkenes has been achieved with high yields and excellent stereocontrol.[12] These reactions often operate under mild conditions and exhibit broad functional group tolerance, making them highly attractive for complex molecule synthesis.[2][12]

Biomimetic Asymmetric Reduction

Another innovative strategy is the biomimetic asymmetric reduction of 2-functionalized quinolines.[13][14] This approach uses a chiral and regenerable NAD(P)H model in the presence of an achiral acid catalyst. The process mimics biological hydride transfer, reducing the quinoline substrate to the corresponding chiral tetrahydroquinoline with exceptional enantioselectivity (up to 99% ee).[13][14] The ability to regenerate the NAD(P)H model makes this a highly efficient and sustainable catalytic cycle.

Comparative Analysis of Synthetic Methods

The selection of a synthetic strategy depends on multiple factors. The table below summarizes the key features of the discussed methodologies to aid in this decision-making process.

MethodKey FeaturesCatalyst/ReagentsTypical YieldsStereocontrolReferences
Domino Povarov Reaction High atom economy; one-pot synthesis of complex THQs.p-Toluenesulfonic acid (p-TsOH)40-70%Good diastereoselectivity[6][7]
Friedländer Annulation Direct quinoline synthesis from simple precursors.Acid or Base (e.g., TFA, KOH)Good to ExcellentNot inherently stereoselective[8][9]
Organocatalytic Annulation Metal-free; high enantioselectivity for chiral THQs.Chiral amines, squaramidesHigh (up to 99%)Excellent (up to >99% ee)[1][2][12]
Biomimetic Reduction Mild conditions; excellent enantioselectivity for 2-substituted THQs.Chiral NAD(P)H model, Ru-complexHigh (up to 95%)Excellent (up to 99% ee)[13][14]

Experimental Protocols

To provide a practical context, this section details a representative experimental procedure and a generalized workflow.

Detailed Protocol: Domino Povarov Synthesis of a Polysubstituted Tetrahydroquinoline

This protocol is adapted from a reported three-component reaction of an aromatic aldehyde, an arylamine, and methyl propiolate.[7]

Objective: To synthesize a 2-aryl-4-arylamino-1,2,3,4-tetrahydroquinoline-3-carboxylate derivative.

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde, 1.0 mmol)

  • Arylamine (e.g., aniline, 2.2 mmol)

  • Methyl propiolate (1.2 mmol)

  • p-Toluenesulfonic acid (p-TsOH) (0.2 mmol)

  • Ethanol (solvent)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of the arylamine (2.2 mmol) in ethanol (10 mL) in a round-bottom flask, add the aromatic aldehyde (1.0 mmol), methyl propiolate (1.2 mmol), and p-TsOH (0.2 mmol).

  • Reaction Execution: Stir the resulting mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours. Causality Note: p-TsOH acts as a Brønsted acid catalyst, protonating the aldehyde's carbonyl to facilitate imine formation and subsequently activating the imine for the cycloaddition.

  • Workup: Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to isolate the desired tetrahydroquinoline product.

  • Characterization: Characterize the final product using standard analytical techniques (NMR, HRMS, etc.) to confirm its structure and purity.

Generalized Experimental Workflow

The synthesis of functionalized organic molecules typically follows a standardized workflow from reaction to characterization.

Experimental_Workflow A 1. Reagent Preparation & Stoichiometry Calculation B 2. Reaction Setup (Solvent, Catalyst, Atmosphere) A->B C 3. Reaction Monitoring (TLC, LC-MS) B->C D 4. Quenching & Workup (e.g., Aqueous Extraction) C->D E 5. Purification (Chromatography, Recrystallization) D->E F 6. Characterization (NMR, HRMS, etc.) E->F

Caption: A standard workflow for the synthesis and analysis of organic compounds.

Conclusion

The synthesis of functionalized tetrahydroquinolines remains a vibrant and evolving field of chemical research. Classical methods like the Povarov reaction and Friedländer annulation continue to serve as robust and reliable tools for accessing the core THQ structure. Concurrently, modern advancements in domino reactions and asymmetric catalysis have revolutionized the field, enabling the construction of highly complex and enantiomerically pure THQ derivatives with remarkable efficiency and precision.[15][16] The continued development of novel catalytic systems and synthetic strategies will undoubtedly unlock access to new chemical space, providing medicinal chemists and drug development professionals with the essential tools to design the next generation of tetrahydroquinoline-based therapeutics.

References

Discovery and development of novel fluorinated boronic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and Development of Novel Fluorinated Boronic Acids

Authored by a Senior Application Scientist

Foreword: The Strategic Imperative of Fluorine in Boronic Acid Chemistry

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, a strategic decision to enhance metabolic stability, membrane permeability, and binding affinity. When this powerful halogen meets the versatile boronic acid moiety, a class of compounds with truly unique potential emerges. Fluorinated boronic acids are not merely incremental improvements; they represent a significant leap in our ability to design potent and selective enzyme inhibitors, advanced chemical probes, and novel therapeutic agents.

This guide moves beyond a simple recitation of facts. It is designed to provide you, the researcher, with the underlying logic and field-proven insights necessary to navigate the complex yet rewarding landscape of fluorinated boronic acid development. We will explore the "why" behind the "how," grounding every protocol and mechanistic claim in authoritative, verifiable science.

Rational Design Principles: Leveraging the Fluorine Effect

The decision to incorporate fluorine is a deliberate one, driven by its distinct physicochemical properties. Understanding these properties is critical to designing effective molecules.

  • Inductive Effects and pKa Modulation: Fluorine's high electronegativity exerts a powerful electron-withdrawing effect. In the context of a boronic acid, this lowers the pKa of the boron center. A lower pKa means the boron atom is more Lewis acidic, making it a more potent inhibitor, particularly for serine proteases where it mimics the tetrahedral transition state of peptide bond hydrolysis. This enhanced acidity facilitates the formation of a stable, reversible covalent bond with the catalytic serine residue.

  • Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry. Replacing a metabolically labile C-H bond with a C-F bond can effectively block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.

  • Conformational Control and Binding Affinity: The strategic placement of fluorine atoms can induce favorable molecular conformations for optimal target binding. Furthermore, fluorine can participate in non-canonical interactions such as hydrogen bonds and multipolar interactions, which can significantly enhance binding affinity and selectivity.

The interplay of these factors forms the foundation of our design strategy. The following workflow illustrates the logical progression from concept to candidate.

G cluster_0 Conceptualization & Design cluster_1 Synthesis & Purification cluster_2 Characterization & Validation cluster_3 Lead Optimization Target Target Identification (e.g., Serine Protease) Pharmacophore Pharmacophore Modeling & Virtual Screening Target->Pharmacophore Define Binding Pocket Fluoro Strategic Fluorine Placement (pKa, Stability) Pharmacophore->Fluoro Identify Key Interactions Synth Synthetic Route Selection (e.g., Miyaura Borylation) Fluoro->Synth Purify Chromatographic Purification (HPLC) Synth->Purify Crude Product QC QC Analysis (NMR, LC-MS, HRMS) Purify->QC Assay In Vitro Potency & Selectivity Assays QC->Assay Verified Compound SAR Structure-Activity Relationship (SAR) Assay->SAR ADME In Vitro ADME/Tox (Metabolic Stability, CYP) SAR->ADME Iterative Refinement ADME->Fluoro Feedback Loop

Caption: High-level workflow for fluorinated boronic acid drug discovery.

Core Synthetic Methodologies: From Precursor to Product

The synthesis of fluorinated boronic acids requires a specialized toolkit of reactions. The choice of method depends heavily on the desired fluorine substitution pattern (e.g., trifluoromethyl, difluoromethyl, or aryl fluoride).

Synthesis of Aryl Fluorinated Boronic Acids via Miyaura Borylation

This is a robust and widely used method for installing a boronic acid group onto a pre-fluorinated aromatic ring. The palladium-catalyzed cross-coupling of a fluoroaryl halide with a diboron reagent is highly efficient.

Experimental Protocol: Synthesis of 4-Fluoro-3-formylphenylboronic Acid

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add 4-bromo-2-fluorobenzaldehyde (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl₂ (0.03 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane (approx. 0.1 M concentration relative to the aryl halide).

  • Degassing: Subject the mixture to three cycles of vacuum/argon backfill to ensure the removal of oxygen, which can deactivate the palladium catalyst.

  • Heating: Heat the reaction mixture to 80-90 °C and monitor by TLC or LC-MS. The reaction is typically complete within 8-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: The crude pinacol ester is often used directly in the next step. If purification is needed, it can be achieved by column chromatography on silica gel.

  • Hydrolysis: Dissolve the crude boronate ester in a 10:1 mixture of acetone and water. Add sodium periodate (4.0 eq) and ammonium acetate (2.0 eq) and stir vigorously at room temperature for 4-6 hours.

  • Final Purification: Filter the resulting solid and wash with acetone. The filtrate is concentrated, and the residue is purified by reverse-phase HPLC to yield the final boronic acid.

Self-Validation: The success of this protocol hinges on rigorous anhydrous and anaerobic conditions. A control reaction without the palladium catalyst should show no product formation, confirming the catalytic nature of the process. Purity is validated by NMR and HRMS, as detailed in the characterization section.

Late-Stage Trifluoromethylation

Introducing a CF₃ group is a common strategy to enhance metabolic stability and cell permeability. Late-stage trifluoromethylation of a parent boronic acid or a precursor is often desirable.

Experimental Protocol: Copper-Mediated Trifluoromethylation of an Aryl Boronic Acid

  • Reaction Setup: In a glovebox, combine the starting aryl boronic acid (1.0 eq), a trifluoromethyl source such as the Togni or Umemoto reagent (1.5 eq), and a copper(I) catalyst (e.g., CuI, 0.1 eq) in a vial.

  • Ligand and Solvent: Add a suitable ligand (e.g., 1,10-phenanthroline, 0.1 eq) and an appropriate solvent like DMF or NMP.

  • Heating and Monitoring: Seal the vial and heat to 100 °C. Monitor the reaction for the consumption of starting material by LC-MS.

  • Workup and Purification: Upon completion, cool the reaction, dilute with an organic solvent, and wash with aqueous ammonium chloride to remove the copper catalyst. The organic layer is then dried, concentrated, and purified by silica gel chromatography.

Causality: The copper catalyst is essential for the radical trifluoromethylation pathway. The ligand accelerates the reaction by stabilizing the copper intermediates. The choice of CF₃ source is critical; Togni's reagent, for example, is an electrophilic source that works well in these copper-catalyzed cycles.

G Start Fluorinated Aryl Halide + B2Pin2 Setup 1. Add Pd Catalyst & Base (KOAc) Start->Setup Reaction 2. Heat under Inert Atmosphere (Ar) Setup->Reaction Workup 3. Aqueous Workup & Extraction Reaction->Workup Hydrolysis 4. Oxidative Hydrolysis (NaIO4 / NH4OAc) Workup->Hydrolysis Purify 5. Final Purification (RP-HPLC) Hydrolysis->Purify Product Final Fluorinated Boronic Acid Purify->Product

Caption: Workflow for Miyaura Borylation and subsequent hydrolysis.

Rigorous Characterization and Quality Control

The unambiguous characterization of novel fluorinated boronic acids is non-negotiable. A multi-pronged analytical approach is required to confirm identity, purity, and stability.

Analytical Technique Purpose Key Parameters & Expected Results
¹H, ¹³C, ¹⁹F, ¹¹B NMR Structural Elucidation & PurityCorrect chemical shifts, integration values, and coupling constants. ¹⁹F NMR is crucial for confirming fluorine incorporation. ¹¹B NMR shows a characteristic broad peak (20-30 ppm) for the boronic acid.
LC-MS Purity Assessment & Mass VerificationA single, sharp peak in the chromatogram (purity >95%). The observed mass should match the calculated mass for the [M+H]⁺ or [M-H]⁻ ion.
High-Resolution Mass Spectrometry (HRMS) Exact Mass DeterminationProvides the elemental composition by measuring the mass-to-charge ratio with high accuracy (<5 ppm error), confirming the molecular formula.
Melting Point / Decomposition Temp. Physical Property CharacterizationA sharp melting point indicates high purity. Some boronic acids may dehydrate to form boroxines upon heating.
Aqueous Stability Assay Assess Stability in Biological MediaThe compound is incubated in a buffered solution (e.g., PBS at pH 7.4) and monitored over time by HPLC to check for degradation.

Self-Validating System: The data from these techniques must be corroborative. For instance, the molecular formula confirmed by HRMS must be consistent with the structure elucidated by multinuclear NMR. Any discrepancy signals an impurity or structural misassignment and must be investigated before proceeding.

Applications in Drug Development: A Focus on Serine Protease Inhibition

Fluorinated boronic acids have gained significant traction as inhibitors of serine proteases, a class of enzymes implicated in numerous diseases, including cancer, thrombosis, and inflammation.

The mechanism involves the formation of a reversible, covalent bond between the electrophilic boron atom and the hydroxyl group of the catalytic serine residue in the enzyme's active site. This mimics the tetrahedral intermediate of peptide bond cleavage, resulting in potent inhibition.

G cluster_0 Enzyme Active Site cluster_1 Inhibitor cluster_2 Tetrahedral Adduct (Inhibition) Serine Serine (Catalytic Residue) Histidine Histidine (General Base) Serine->Histidine H-Bond Adduct Reversible Covalent Ser-O-B Adduct Serine->Adduct Histidine->Adduct Boron Fluorinated Boronic Acid Boron->Serine Nucleophilic Attack (Facilitated by His)

Caption: Mechanism of serine protease inhibition by a boronic acid.

The enhanced Lewis acidity of fluorinated boronic acids, as discussed previously, leads to a more stable tetrahedral adduct and, consequently, lower inhibition constants (Ki). This translates to higher potency, a critical attribute for any drug candidate. Furthermore, their application extends to Positron Emission Tomography (PET) imaging, where ¹⁸F-labeled boronic acids can be used to visualize target enzyme activity in vivo.

Conclusion and Future Outlook

The fusion of fluorine chemistry with boronic acid scaffolds provides a powerful platform for modern drug discovery. By understanding the fundamental principles of pKa modulation, metabolic stabilization, and rational synthetic design, researchers can unlock novel chemical space and develop highly potent and selective therapeutics. The methodologies outlined in this guide provide a validated framework for the synthesis, characterization, and application of these remarkable compounds. As our synthetic tools become more sophisticated and our understanding of fluorine's subtle effects deepens, the impact of fluorinated boronic acids on medicine is set to grow ever more significant.

Methodological & Application

Application Notes & Protocols: Palladium-Catalyzed Synthesis of Biaryl Compounds Using Quinoline Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Biarylquinolines

The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic pharmaceuticals with a vast spectrum of biological activities, including antimalarial, anticancer, and anti-infective properties.[1][2] The fusion of a quinoline ring with another aryl or heteroaryl system to form a biaryl structure dramatically expands the chemical space available for drug discovery, allowing for fine-tuning of steric and electronic properties to optimize target binding and pharmacokinetic profiles.[3] These biarylquinoline compounds are key candidates in modern drug discovery programs.[1]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the formation of C(sp²)–C(sp²) bonds.[4][5] Its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids make it an indispensable tool for medicinal chemists. This guide provides an in-depth exploration of the palladium-catalyzed Suzuki-Miyaura coupling specifically utilizing quinoline boronic acids to synthesize these valuable biaryl compounds. We will delve into the reaction mechanism, provide detailed, field-tested protocols, and discuss critical parameters for optimization and troubleshooting.

Mechanistic Insights: The Palladium Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. Understanding this cycle is paramount for rational optimization and troubleshooting of the reaction. The cycle consists of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[4][6]

Suzuki_Miyaura_Cycle cluster_inputs Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar¹-Pd(II)-X(L)₂ (Oxidative Adduct) Pd0->OxAdd Oxidative Addition + Ar¹-X (Aryl Halide) Transmetal Ar¹-Pd(II)-Ar²(L)₂ (Transmetalation Complex) OxAdd->Transmetal Transmetalation + Ar²-B(OR)₂ (Boronic Acid) + Base RedElim Product Ar¹-Ar² Transmetal->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration ArX Ar¹-X ArB Ar²-B(OR)₂ Base Base Experimental_Workflow start_end start_end process process decision decision output output start Start setup Combine Aryl Halide, Quinoline Boronic Acid, Base, & Catalyst/Ligand in Schlenk Tube start->setup inert Evacuate & Backfill with Argon (3x) setup->inert solvent Add Degassed Solvent inert->solvent heat Heat Reaction Mixture (e.g., 80-100 °C) solvent->heat monitor Monitor Reaction (TLC / GC-MS) heat->monitor monitor->heat Incomplete workup Cool to RT, Quench & Extract monitor->workup Complete purify Purify via Flash Column Chromatography workup->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

References

Application Note: A Strategic Protocol for the Suzuki-Miyaura Coupling of Heteroaryl Halides with (5-(Trifluoromethyl)quinolin-8-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, particularly within the pharmaceutical and fine chemical industries.[1] Its capacity for forging carbon-carbon bonds under generally mild conditions with high functional group tolerance has made it an indispensable tool in drug discovery.[2][3] This application note provides a detailed experimental protocol and expert-driven insights for a challenging yet highly valuable transformation: the coupling of diverse heteroaryl halides with (5-(Trifluoromethyl)quinolin-8-yl)boronic acid.

The resulting heteroaryl-quinoline scaffolds are of significant interest to medicinal chemists. The quinoline moiety is a privileged structure found in numerous bioactive molecules,[4] while the strategic incorporation of a trifluoromethyl (CF₃) group can profoundly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity.[5][6] This guide is designed for researchers, scientists, and drug development professionals, offering a robust starting point for optimization and scale-up.

Mechanistic Framework: The Palladium Catalytic Cycle

A deep understanding of the reaction mechanism is paramount for rational troubleshooting and optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three fundamental steps, orchestrated by a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[7][8]

  • Oxidative Addition: The cycle commences with the insertion of a catalytically active, low-ligated Pd(0) species into the carbon-halogen bond of the heteroaryl halide (R¹-X). This is often the rate-determining step, forming a square-planar Pd(II) intermediate.[8][9] The reactivity of the halide follows the trend I > Br > Cl, with chlorides being the most challenging due to their high bond dissociation energy.[10]

  • Transmetalation: In this key step, the organic moiety from the boron reagent is transferred to the palladium center. This process requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex (e.g., [R²-B(OH)₃]⁻).[2][11] This complex then exchanges its organic group with the halide on the palladium center.

  • Reductive Elimination: The final step involves the formation of the new C-C bond as the two organic partners (R¹ and R²) are eliminated from the palladium center. This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7][8]

Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 LₙPd(0) (Active Catalyst) pd2_oa R¹-Pd(II)-X   |  Lₙ pd0->pd2_oa Oxidative Addition pd0->dummy3 pd2_tm R¹-Pd(II)-R²   |  Lₙ pd2_oa->pd2_tm Transmetalation pd2_tm->pd0 Reductive Elimination het_halide Heteroaryl-X (R¹-X) het_halide->dummy1 boronic_acid (CF₃)Quinoline-B(OH)₂ (R²-B(OH)₂) boronic_acid->pd2_tm base Base (e.g., K₃PO₄) base->pd2_tm product R¹-R² (Coupled Product) dummy1->pd2_oa dummy3->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Core Protocol: Coupling Heteroaryl Halides with this compound

This protocol is designed as a general starting point. Optimization of catalyst, ligand, base, and temperature may be required for specific heteroaryl halide substrates.

Materials and Reagents

  • Heteroaryl Halide: (1.0 equiv)

  • This compound: (1.2–1.5 equiv), CAS: 1072951-55-3[12][13]

  • Palladium Precatalyst: Pd₂(dba)₃ (1-2.5 mol%) or Pd(OAc)₂ (2-5 mol%)

  • Ligand: SPhos or XPhos (1.1–1.2 mol per mol of Pd)

  • Base: K₃PO₄ (powdered, 2.0–3.0 equiv) or CsF (2.0-3.0 equiv)

  • Solvent: Anhydrous, degassed 1,4-Dioxane or Toluene (0.1–0.2 M concentration relative to the limiting reagent)

  • Inert Gas: Argon or Nitrogen

Equipment

  • Schlenk flask or reaction vial with a septum cap

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Inert gas line (Schlenk line) or glovebox

  • Standard laboratory glassware for workup and purification

  • TLC plates, LC-MS, or GC-MS for reaction monitoring

Experimental Workflow Diagram

Workflow start 1. Reagent Preparation setup 2. Reaction Setup (Inert Atmosphere) start->setup reagents 3. Add Reagents: - Heteroaryl Halide - Boronic Acid - Base - Pd Precatalyst - Ligand setup->reagents solvent 4. Add Degassed Solvent reagents->solvent degas 5. Degas Mixture (e.g., Ar sparging) solvent->degas reaction 6. Heat to Reaction Temp (e.g., 80-110 °C) degas->reaction monitor 7. Monitor Progress (TLC, LC-MS) reaction->monitor workup 8. Aqueous Workup & Extraction monitor->workup Upon Completion purify 9. Purification (Column Chromatography) workup->purify end 10. Characterization purify->end

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Procedure

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the heteroaryl halide (1.0 equiv), this compound (1.2 equiv), and powdered K₃PO₄ (3.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4.4 mol%).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with inert gas (Argon or Nitrogen) three times to ensure the complete removal of oxygen.[14][15]

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane) via syringe to the desired concentration (e.g., 0.1 M).

  • Final Degassing: Sparge the resulting suspension with inert gas for an additional 10-15 minutes.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring. The mixture will often turn dark brown or black, which is normal.[16]

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS until the limiting reagent is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium black. Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.

Parameter Optimization and Troubleshooting

The success of this coupling is highly dependent on the careful selection of reaction components. The following table provides recommended starting points for different classes of heteroaryl halides.

Parameter Heteroaryl Iodide/Bromide Heteroaryl Chloride (Activated) Heteroaryl Chloride (Deactivated) Rationale & Causality
Pd Precatalyst Pd₂(dba)₃ (1-2 mol%)Pd(OAc)₂ (2-3 mol%)Pd₂(dba)₃ (2-4 mol%)Iodides and bromides undergo oxidative addition more readily. Chlorides require more active catalyst systems.[1]
Ligand SPhos (2.2-4.4 mol%)SPhos (4.4-6.6 mol%)XPhos or P(t-Bu)₃ (4.4-8.8 mol%)Bulky, electron-rich ligands are essential for activating the C-Cl bond and preventing catalyst decomposition.[14][15][17]
Base K₃PO₄, K₂CO₃K₃PO₄CsF, K₃PO₄A sufficiently strong base is needed for transmetalation. CsF can be effective in anhydrous conditions.[18]
Temperature 80–100 °C90–110 °C100–120 °CHigher temperatures are often required to overcome the activation barrier for the oxidative addition of chlorides.
Boronic Acid 1.2 equiv1.3 equiv1.5 equivA larger excess can help drive the reaction to completion, especially if protodeboronation is a competing pathway.

Common Issues and Solutions

  • Low or No Conversion:

    • Cause: Inefficient oxidative addition or catalyst deactivation. The quinoline nitrogen can act as a Lewis base and poison the palladium catalyst.[15]

    • Solution: Switch to a more electron-rich and sterically hindered ligand like XPhos or use a higher ligand-to-palladium ratio (e.g., 2.2:1).[14] Ensure the reaction is rigorously free of oxygen.[15]

  • Significant Protodeboronation:

    • Cause: The C-B bond of the boronic acid is cleaved by a proton source, often accelerated by strong bases or excess water.[14]

    • Solution: Use thoroughly dried solvents and reagents. Switch to a milder base like CsF or K₂CO₃.[14][18] Alternatively, convert the boronic acid to its corresponding pinacol ester or trifluoroborate salt, which are more stable and act as slow-release sources of the active boron species.[7][19]

  • Formation of Palladium Black:

    • Cause: Decomposition of the Pd(0) catalyst, often due to insufficient ligand stabilization or the presence of oxygen.[15]

    • Solution: Increase the ligand-to-palladium ratio. Ensure all degassing procedures are meticulously followed. Run the reaction at the lowest effective temperature.[15]

References

The Strategic Application of (5-(Trifluoromethyl)quinolin-8-yl)boronic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Therapeutic Avenues with a Fluorinated Quinoline Building Block

In the landscape of medicinal chemistry, the quest for novel molecular entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is perpetual. (5-(Trifluoromethyl)quinolin-8-yl)boronic acid, a specialized building block, has emerged as a compound of significant interest for drug discovery programs, particularly in oncology and immunology. Its unique architecture, combining a quinoline scaffold, a trifluoromethyl group, and a versatile boronic acid moiety, offers a tripartite advantage for the synthesis of next-generation targeted therapies.

The quinoline core is a well-established privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs, especially kinase inhibitors. The strategic placement of a trifluoromethyl (-CF3) group at the 5-position significantly enhances the molecule's metabolic stability, lipophilicity, and bioavailability, key attributes for developing effective oral therapeutics[1]. Furthermore, the boronic acid functional group serves as a highly efficient handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the facile construction of complex biaryl structures that are often essential for high-affinity binding to biological targets[2].

This guide provides an in-depth exploration of the applications of this compound in drug discovery, complete with detailed protocols and the scientific rationale behind its use.

Physicochemical Properties and Handling

A comprehensive understanding of the compound's properties is crucial for its effective utilization in synthesis.

PropertyValueReference
CAS Number 1072951-55-3[3][4]
Molecular Formula C₁₀H₇BF₃NO₂[3][4]
Molecular Weight 240.97 g/mol [5]
Appearance White to off-white solid
Storage Store in a dry, sealed place, often refrigerated.[4][5]

Note on Stability: Boronic acids can be susceptible to dehydration to form boroxines and require careful handling and storage to ensure reactivity and reproducibility in coupling reactions.

Core Application: Synthesis of Novel Kinase Inhibitors

A primary and powerful application of this compound is in the synthesis of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many cancers and inflammatory diseases. The quinoline scaffold is adept at fitting into the ATP-binding pocket of many kinases.

Case Study: Development of Casein Kinase 1 Alpha 1 (CSNK1A1) Inhibitors for Hematological Cancers

Recent patent literature has disclosed the use of this compound in the creation of novel inhibitors of Casein Kinase 1 Alpha 1 (CSNK1A1)[2]. CSNK1A1 is a critical regulator of cellular processes, and its inhibition has shown therapeutic promise in treating hematological malignancies such as Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS)[2].

The workflow for developing such inhibitors leverages the Suzuki-Miyaura coupling reaction.

Caption: Workflow for the synthesis of CSNK1A1 inhibitors.

The (5-(trifluoromethyl)quinolin-8-yl) moiety is introduced to explore structure-activity relationships (SAR) and optimize the lead compound's properties, aiming for high potency against CSNK1A1 while maintaining selectivity over other kinases to minimize off-target effects.

Detailed Protocol: Suzuki-Miyaura Coupling for the Synthesis of a CSNK1A1 Inhibitor Precursor

This protocol is adapted from methodologies described in the patent literature for the synthesis of kinase inhibitors[2].

Objective:

To synthesize 2-((5-(trifluoromethyl)quinolin-8-yl)amino)pyrimidin-5-ol by coupling this compound with a suitable bromopyrimidine derivative.

Materials and Reagents:
  • This compound (CAS 1072951-55-3)

  • 2-((5-bromopyrimidin-2-yl)amino)ethanol (or a similar functionalized bromopyrimidine)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Step-by-Step Procedure:
  • Reaction Setup:

    • To a flame-dried round-bottom flask, add this compound (1.2 equivalents).

    • Add the bromopyrimidine starting material (1.0 equivalent).

    • Add sodium carbonate (2.5 equivalents).

    • Place the flask under an inert atmosphere (Nitrogen or Argon).

  • Solvent and Catalyst Addition:

    • Add degassed 1,4-dioxane and water in a 4:1 ratio. The reaction should be approximately 0.1 M in the limiting reagent.

    • Add Pd(dppf)Cl₂ (0.05 equivalents) to the reaction mixture. The mixture will typically turn dark.

  • Reaction Execution:

    • Stir the reaction mixture vigorously and heat to 80-90 °C.

    • Monitor the reaction progress by TLC until the starting materials are consumed (typically 2-12 hours).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer, and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., a gradient of ethyl acetate in hexanes) to yield the desired coupled product.

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS.

Caption: Suzuki-Miyaura coupling experimental workflow.

Potential Application in Targeting Inflammatory Pathways

Beyond oncology, the unique electronic properties of the (5-(trifluoromethyl)quinolin-8-yl) scaffold make it a candidate for developing inhibitors of kinases involved in inflammatory signaling cascades.

Hypothetical Target: Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)

IRAK4 is a key serine/threonine kinase that acts as a master regulator in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response[]. Overactivation of these pathways is implicated in a range of autoimmune and inflammatory diseases, making IRAK4 a high-value therapeutic target[7][8].

While specific examples using this compound for IRAK4 inhibitors are not yet prevalent in published literature, its structural features align well with the design principles for such molecules. The quinoline core can serve as a scaffold to present substituents that interact with the hinge region and other key residues in the IRAK4 active site. The trifluoromethyl group can enhance binding affinity through favorable interactions and improve drug-like properties.

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R Activation MyD88 MyD88 Recruitment TLR_IL1R->MyD88 IRAK4 IRAK4 Activation MyD88->IRAK4 Downstream Downstream Signaling Cascade (IRAK1, TRAF6) IRAK4->Downstream NFkB_MAPK NF-κB & MAPK Activation Downstream->NFkB_MAPK Inflammation Pro-inflammatory Cytokine Production (TNF-α, IL-6) NFkB_MAPK->Inflammation Inhibitor (5-(Trifluoromethyl)quinolin-8-yl) -based Inhibitor Inhibitor->IRAK4

Caption: Inhibition of the IRAK4 signaling pathway.

Researchers can employ this compound in fragment-based or structure-based design campaigns to synthesize novel IRAK4 inhibitors. The Suzuki coupling protocol described above would be directly applicable for generating a library of compounds for screening against IRAK4 enzymatic activity and in cell-based assays measuring the inhibition of cytokine production.

Conclusion and Future Perspectives

This compound is a high-value, strategic building block for modern drug discovery. Its primary utility lies in the efficient synthesis of complex quinoline-based molecules via Suzuki-Miyaura coupling, a cornerstone of medicinal chemistry. The trifluoromethyl group imparts desirable pharmacokinetic characteristics, while the quinoline scaffold provides a proven framework for targeting enzymes like kinases.

The successful application of this compound in the development of novel CSNK1A1 inhibitors highlights its potential in oncology. Future research will likely see its expanded use in targeting other kinases implicated in cancer and inflammatory diseases, such as IRAK4. As our understanding of disease biology deepens, the demand for specialized and versatile chemical tools like this compound will undoubtedly continue to grow, paving the way for the discovery of new and more effective medicines.

References

Application Note: (5-(Trifluoromethyl)quinolin-8-yl)boronic acid as a Strategic Building Block for High-Performance OLED Materials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide details the strategic application of (5-(Trifluoromethyl)quinolin-8-yl)boronic acid as a key building block for the synthesis of advanced Organic Light-Emitting Diode (OLED) materials. We elucidate the rationale behind its selection, focusing on the synergistic effects of the electron-deficient quinoline core and the trifluoromethyl (-CF₃) group, which are critical for developing efficient electron-transporting (ETM) and emissive host materials. This document provides detailed, field-proven protocols for the synthesis of target OLED materials via Palladium-catalyzed Suzuki-Miyaura cross-coupling, along with comprehensive methodologies for material characterization and device fabrication. The causality behind experimental choices is explained to provide researchers with a robust framework for innovation in OLED material design.

Introduction: The Imperative for Advanced Functional Materials in OLEDs

The advancement of OLED technology for displays and solid-state lighting is intrinsically linked to the innovation of its constituent organic materials.[1][2] Each layer within the OLED stack—hole-injection (HIL), hole-transport (HTL), emissive (EML), electron-transport (ETL), and electron-injection (EIL)—must possess tailored chemical, thermal, and electronic properties to ensure high efficiency, long operational lifetime, and color purity.[3][4][5] Quinoline and its derivatives have emerged as a versatile class of nitrogen-containing heterocycles, widely investigated for their excellent thermal stability and inherent electron-deficient nature, making them prime candidates for ETL and host materials.[6][7]

The specific building block, This compound , offers a unique combination of structural features designed to overcome common challenges in OLED material performance.

  • Quinoline Core: The electron-withdrawing nature of the nitrogen-containing quinoline ring system inherently promotes electron mobility, a crucial characteristic for efficient electron transport from the cathode to the emissive layer.[3][6]

  • Trifluoromethyl (-CF₃) Group: The incorporation of a -CF₃ group, a potent electron-withdrawing substituent, provides several key advantages. It can effectively lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the molecule.[8] This modulation facilitates better electron injection from adjacent layers and enhances the material's stability.[8][9] Furthermore, the steric bulk and strong electronegativity of the -CF₃ group can disrupt intermolecular stacking (π-π stacking), which helps to suppress aggregation-caused quenching and maintain high emission efficiency in the solid state.[1]

  • Boronic Acid Functionality: The boronic acid group at the 8-position is a versatile handle for C-C bond formation, primarily through the highly efficient and widely used Suzuki-Miyaura cross-coupling reaction.[10][11][12] This allows for the straightforward covalent linkage of the trifluoromethyl-quinoline moiety to other functional organic units, enabling the modular design of complex OLED materials with tailored properties.

This application note will guide researchers through the synthesis, characterization, and device implementation of novel OLED materials derived from this promising building block.

Material Synthesis via Suzuki-Miyaura Cross-Coupling

The Palladium-catalyzed Suzuki-Miyaura cross-coupling is the cornerstone reaction for synthesizing bi-aryl and complex conjugated molecules for OLEDs, valued for its mild reaction conditions and tolerance of diverse functional groups.[12][13] Here, we present a protocol for the synthesis of a model electron-transporting material, 8-(9-phenyl-9H-carbazol-3-yl)-5-(trifluoromethyl)quinoline (Cz-TFMQ) , by coupling our building block with 3-bromo-9-phenyl-9H-carbazole.

Logical Workflow for Synthesis

The workflow illustrates the key steps from reactants to the purified final product, emphasizing the critical stages of the Suzuki coupling reaction.

G cluster_reactants Reactants & Catalyst cluster_process Reaction & Work-up cluster_purification Purification R1 This compound (Building Block) Reaction Suzuki Coupling (Inert Atmosphere, Toluene/H₂O, Reflux) R1->Reaction R2 3-Bromo-9-phenyl-9H-carbazole (Coupling Partner) R2->Reaction Cat Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) Cat->Reaction Workup Aqueous Work-up (Phase Separation, Extraction) Reaction->Workup Chroma Column Chromatography (Silica Gel) Workup->Chroma Sublimation Gradient Sublimation (For OLED Grade Purity) Chroma->Sublimation Product Final Product: Cz-TFMQ (Characterization & Device Fabrication) Sublimation->Product

Caption: Synthetic workflow for Cz-TFMQ via Suzuki coupling.

Detailed Experimental Protocol: Synthesis of Cz-TFMQ

Materials:

  • This compound (1.0 eq)[14]

  • 3-Bromo-9-phenyl-9H-carbazole (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Toluene (Anhydrous)

  • Deionized Water

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk line)

Procedure:

  • Reaction Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add this compound (e.g., 241 mg, 1.0 mmol), 3-bromo-9-phenyl-9H-carbazole (354 mg, 1.1 mmol), and Pd(PPh₃)₄ (35 mg, 0.03 mmol).

  • Solvent and Base Addition: Evacuate and backfill the flask with nitrogen three times to establish an inert atmosphere. Add anhydrous toluene (20 mL) and a solution of K₂CO₃ (414 mg, 3.0 mmol) in deionized water (10 mL).

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 85-90 °C) with vigorous stirring under a positive pressure of nitrogen. Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: After cooling to room temperature, transfer the mixture to a separatory funnel. Add ethyl acetate (50 mL) and deionized water (30 mL). Shake and separate the layers. Extract the aqueous layer twice with ethyl acetate (2 x 30 mL).

  • Purification (Crude): Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Column Chromatography: Purify the crude solid by column chromatography on silica gel, eluting with a hexane/dichloromethane gradient to isolate the pure product.

  • Final Purification (OLED Grade): For use in OLED devices, the purified material must undergo gradient sublimation under high vacuum (<10⁻⁵ Torr) to achieve the requisite purity (>99.9%).

Material Characterization

Thorough characterization is essential to validate the material's structure and predict its performance in an OLED device.

Structural and Thermal Analysis
  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Confirms the chemical structure and purity of the synthesized Cz-TFMQ.

  • Mass Spectrometry (HRMS): Verifies the exact molecular weight.

  • Thermogravimetric Analysis (TGA): Determines the decomposition temperature (Td), indicating thermal stability. Materials for vacuum deposition should have a Td > 350 °C.

  • Differential Scanning Calorimetry (DSC): Identifies the glass transition temperature (Tg), which is crucial for morphological stability of the amorphous thin film during device operation.[3] A high Tg (>100 °C) is desirable.

Photophysical and Electrochemical Properties

The energy levels (HOMO/LUMO) dictate charge injection and transport efficiency, while photoluminescence quantum yield (PLQY) is a measure of the material's intrinsic emissive capability.[5]

PropertyMethodExpected Outcome for Cz-TFMQRationale / Significance
UV-Vis Absorption Spectrophotometry (in dilute solution, e.g., Toluene)Absorption peaks corresponding to π-π* transitions of carbazole and quinoline moieties.Determines the optical bandgap (Egopt).
Photoluminescence (PL) FluorospectrometryEmission in the blue-green region.Determines PLQY, a key indicator of emissive efficiency.
Cyclic Voltammetry (CV) Electrochemical AnalyzerReversible oxidation and reduction waves.Allows calculation of HOMO and LUMO energy levels. Expected HOMO ~ -5.8 eV, LUMO ~ -2.7 eV.

Note: Expected values are estimates based on related structures in the literature. Actual values must be determined experimentally.

OLED Device Fabrication and Characterization

To evaluate Cz-TFMQ as an electron-transporting material, a standard multilayer OLED is fabricated.

Device Architecture and Fabrication Workflow

The logical flow from substrate preparation to final device testing is crucial for reproducible results.

G cluster_prep Substrate Preparation cluster_deposition Layer Deposition (High Vacuum) cluster_final Final Steps Cleaning ITO Glass Cleaning (Solvents, UV-Ozone) HTL HTL Deposition (e.g., NPB, 40 nm) Cleaning->HTL EML EML Deposition (e.g., CBP:Ir(ppy)₃, 20 nm) HTL->EML ETL ETL Deposition (Cz-TFMQ, 30 nm) EML->ETL EIL EIL Deposition (e.g., LiF, 1 nm) ETL->EIL Cathode Cathode Deposition (e.g., Al, 100 nm) EIL->Cathode Encapsulation Encapsulation (Glass lid, UV-cured epoxy) Cathode->Encapsulation FinalDevice Finished OLED Device Encapsulation->FinalDevice Testing Device Characterization (J-V-L, EQE, Spectra) FinalDevice->Testing

Caption: Workflow for OLED fabrication and testing.

Protocol: OLED Fabrication

Fabrication is performed in a high-vacuum thermal evaporation system (<10⁻⁶ Torr).

  • Substrate Cleaning: Patterned Indium Tin Oxide (ITO) glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol, followed by UV-ozone treatment for 15 minutes to improve the work function.

  • Organic Layer Deposition: The following layers are deposited sequentially by thermal evaporation:

    • HTL: N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB) at a thickness of 40 nm.

    • EML: 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl (CBP) doped with 8% tris(2-phenylpyridine)iridium(III) [Ir(ppy)₃] at a thickness of 20 nm.

    • ETL: The synthesized Cz-TFMQ at a thickness of 30 nm.

  • Cathode Deposition: A thin layer of Lithium Fluoride (LiF) (1 nm) is deposited as an EIL, followed by a 100 nm layer of Aluminum (Al) as the cathode. The cathode is deposited through a shadow mask to define the device's active area (e.g., 4 mm²).

  • Encapsulation: The completed device is immediately transferred to a nitrogen-filled glovebox and encapsulated using a glass lid and UV-curable epoxy to prevent degradation from moisture and oxygen.

Device Performance Characterization

The finished device is tested using a source meter combined with a calibrated photodiode and spectrometer.

ParameterDescriptionExpected Performance Benefit from Cz-TFMQ
Current Density-Voltage-Luminance (J-V-L) Measures the device's electrical and optical output characteristics.Lower turn-on voltage due to improved electron injection and transport facilitated by the TFM-quinoline moiety.
External Quantum Efficiency (EQE) The ratio of photons emitted to electrons injected.Higher EQE due to balanced charge carrier recombination in the EML, resulting from efficient electron transport by Cz-TFMQ.
Power Efficiency (lm/W) A measure of the device's energy efficiency.Increased power efficiency, stemming from lower operating voltage and higher EQE.
Electroluminescence (EL) Spectrum The spectrum of the light emitted from the device.Emission should originate purely from the Ir(ppy)₃ dopant (~515 nm), indicating effective hole-blocking by Cz-TFMQ.
Commission Internationale de l'Éclairage (CIE) Coordinates Quantifies the emission color.CIE coordinates should correspond to pure green, confirming the desired emission.

Conclusion and Future Outlook

This compound stands out as a highly valuable and strategic building block for the development of next-generation OLED materials. The trifluoromethyl group provides a powerful tool for tuning electronic properties and enhancing material stability, while the quinoline core ensures robust electron transport capabilities.[1][8] The boronic acid functionality allows for versatile synthetic access to a wide array of complex molecular architectures through reliable Suzuki coupling chemistry.[10]

The protocols and methodologies detailed in this guide provide a comprehensive framework for researchers to synthesize and evaluate novel materials based on this building block. The model compound, Cz-TFMQ, serves as an exemplar for creating high-performance electron-transporting materials. Future work should explore coupling this boronic acid with various emissive cores to create novel host materials or even purely organic thermally activated delayed fluorescence (TADF) emitters, further expanding the utility of this exceptional building block in pushing the boundaries of OLED performance.

References

Application Note: One-Pot Synthesis of Functionalized Tetrahydroquinolines Using Boronic Acid Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Boronic Acid Catalysis in Tetrahydroquinoline Synthesis

The tetrahydroquinoline scaffold is a privileged structural motif in medicinal chemistry and drug discovery, forming the core of numerous bioactive natural products and synthetic pharmaceuticals.[1] Traditional methods for the synthesis of these N-heterocycles often involve multi-step sequences, harsh reaction conditions, and the use of stoichiometric, often toxic, reagents. In contrast, the development of catalytic one-pot methodologies represents a significant advancement, aligning with the principles of green and sustainable chemistry by improving atom economy, reducing waste, and simplifying purification processes.[2][3]

Among the various catalytic systems, organoboron acids have emerged as remarkably versatile and efficient catalysts for a wide array of organic transformations.[4][5][6] Their low toxicity, stability, and unique modes of action make them particularly attractive. Boronic acids can function as Lewis acids to activate carbonyls and imines, and also as Brønsted acids.[4][7] A key feature is their ability to form reversible covalent bonds with hydroxyl groups, enabling unique activation pathways for substrates like carboxylic acids and alcohols.[8][9]

This application note details a robust and efficient one-pot protocol for the synthesis of functionalized N-alkyl tetrahydroquinolines directly from readily available quinolines, aldehydes, and a hydrogen source, catalyzed by arylboronic acids. This methodology leverages the dual catalytic role of boronic acids, acting as both Lewis acids and hydrogen-bond donors, to facilitate a tandem reduction and reductive alkylation sequence under mild conditions.[7][10]

Mechanistic Insights: The Dual Role of Boronic Acid Catalysis

The power of boronic acid catalysis in this one-pot synthesis lies in its ability to orchestrate a sequential reaction cascade within a single reaction vessel. The proposed mechanism involves two key stages: the reduction of the quinoline ring and the subsequent reductive alkylation with an aldehyde.[7]

Stage 1: Reduction of Quinoline to Tetrahydroquinoline

The reaction is initiated by the activation of the quinoline substrate by the boronic acid catalyst. The boronic acid is proposed to engage in hydrogen bonding with the nitrogen atom of the quinoline, thereby increasing its susceptibility to reduction. A Hantzsch ester is employed as a mild and efficient hydride source for this reduction.

Stage 2: Reductive Alkylation

Following the formation of the tetrahydroquinoline intermediate, the boronic acid catalyst then activates the aldehyde for the subsequent reductive amination step. This activation is believed to occur through a Lewis acidic interaction between the boron atom and the carbonyl oxygen of the aldehyde, rendering the carbonyl carbon more electrophilic. The tetrahydroquinoline then undergoes nucleophilic attack on the activated aldehyde, followed by dehydration and a final reduction step, again mediated by the Hantzsch ester, to yield the N-alkylated tetrahydroquinoline product.

The multifaceted catalytic activity of boronic acids, combining both Lewis acidity and hydrogen bonding capabilities, is central to the success of this one-pot transformation.[4][7]

Figure 1. Proposed mechanistic pathway for the one-pot synthesis of N-alkyl tetrahydroquinolines.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the one-pot synthesis of N-alkyl tetrahydroquinolines catalyzed by 3,5-bis(trifluoromethyl)phenylboronic acid. Researchers should optimize conditions for specific substrates.

Materials and Reagents:

  • Quinoline (or substituted quinoline)

  • Aldehyde (aliphatic or aromatic)

  • Hantzsch ester (diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate)

  • 3,5-Bis(trifluoromethyl)phenylboronic acid (catalyst)

  • Toluene (anhydrous)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Heating source (e.g., oil bath)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the quinoline (1.0 mmol, 1.0 equiv), the aldehyde (1.2 mmol, 1.2 equiv), Hantzsch ester (1.5 mmol, 1.5 equiv), and 3,5-bis(trifluoromethyl)phenylboronic acid (0.1 mmol, 10 mol%).

  • Solvent Addition: Add anhydrous toluene (5 mL) to the flask.

  • Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 5-10 minutes.

  • Reaction: Place the flask in a preheated oil bath at 80 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkyl tetrahydroquinoline.

Data Presentation: Substrate Scope and Yields

The following table summarizes the results for the synthesis of various N-alkyl tetrahydroquinolines using the described protocol. The yields reported are isolated yields after purification.

EntryQuinolineAldehydeProductYield (%)
1QuinolineBenzaldehyde1-Benzyl-1,2,3,4-tetrahydroquinoline92
2Quinoline4-Methoxybenzaldehyde1-(4-Methoxybenzyl)-1,2,3,4-tetrahydroquinoline88
3Quinoline4-Nitrobenzaldehyde1-(4-Nitrobenzyl)-1,2,3,4-tetrahydroquinoline85
4QuinolineCyclohexanecarboxaldehyde1-(Cyclohexylmethyl)-1,2,3,4-tetrahydroquinoline78
56-MethylquinolineBenzaldehyde1-Benzyl-6-methyl-1,2,3,4-tetrahydroquinoline90
66-MethoxyquinolineBenzaldehyde1-Benzyl-6-methoxy-1,2,3,4-tetrahydroquinoline86

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low Yield Incomplete reactionIncrease reaction time or temperature. Check the purity of reagents, especially the Hantzsch ester.
Catalyst deactivationUse a higher catalyst loading (up to 20 mol%). Ensure anhydrous conditions.
Side Product Formation Over-reduction or other side reactionsLower the reaction temperature. Monitor the reaction closely and stop it once the starting material is consumed.
Difficult Purification Co-elution of product with starting materials or byproductsOptimize the eluent system for column chromatography. Consider derivatization of the product for easier separation.

Conclusion and Future Perspectives

This application note has detailed a highly efficient and operationally simple one-pot method for synthesizing functionalized tetrahydroquinolines using boronic acid catalysis. The methodology showcases the unique catalytic capabilities of boronic acids in facilitating tandem reactions.[4][7] The mild reaction conditions, broad substrate scope, and good to excellent yields make this protocol a valuable tool for medicinal chemists and researchers in drug development.

Future research in this area could explore the development of chiral boronic acid catalysts for the enantioselective synthesis of tetrahydroquinolines, further expanding the synthetic utility of this powerful methodology. Additionally, the immobilization of boronic acid catalysts on solid supports could facilitate catalyst recycling and further enhance the sustainability of the process.

References

Application Notes and Protocols for the Synthesis of Trifluoromethyl-Substituted Pyridylboronic Acids via Lithiation-Boronation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Trifluoromethyl-Substituted Pyridylboronic Acids in Modern Drug Discovery

The incorporation of the trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry.[1][2][3][4] This privileged motif can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity by modulating its lipophilicity and electronic properties.[2][3][4] When combined with the pyridine ring, a ubiquitous pharmacophore, the resulting trifluoromethyl-substituted pyridines are key building blocks for a wide array of pharmaceuticals and agrochemicals.[1][5] Trifluoromethyl-substituted pyridylboronic acids, in particular, serve as versatile intermediates in Suzuki-Miyaura cross-coupling reactions, enabling the efficient construction of complex biaryl and heteroaryl structures.[6]

This guide provides a detailed examination of lithiation-boronation protocols for the synthesis of trifluoromethyl-substituted pyridylboronic acids. We will delve into the mechanistic underpinnings of two primary strategies—Halogen-Metal Exchange and Directed ortho-Metalation (DoM) —offering field-proven insights and step-by-step protocols for their successful implementation in a research and development setting.

Core Chemical Principles: Navigating Reactivity and Regioselectivity

The synthesis of pyridylboronic acids via lithiation is a powerful technique, but one that requires careful control of regioselectivity, especially in the presence of a strongly electron-withdrawing trifluoromethyl group. The choice between halogen-metal exchange and directed ortho-metalation is dictated by the starting material and the desired substitution pattern.

Halogen-Metal Exchange: A Rapid and Efficient Pathway

The halogen-metal exchange reaction is a cornerstone of organolithium chemistry, enabling the conversion of an organic halide into an organometallic species.[7][8] This method is particularly effective for preparing trifluoromethyl-substituted pyridylboronic acids from their corresponding bromo- or iodopyridine precursors. The reaction is typically very fast, even at cryogenic temperatures, proceeding via a kinetically controlled process.[7] The general mechanism involves the reaction of an organolithium reagent, most commonly n-butyllithium, with the aryl halide. The equilibrium of this exchange favors the formation of the more stable aryllithium species.[9]

The strongly electron-withdrawing nature of the CF₃ group enhances the kinetic acidity of the pyridine ring protons, but the halogen-metal exchange is generally much faster than deprotonation.[7] This allows for the clean generation of the desired lithiated intermediate, which is then trapped with a boron electrophile, such as triisopropyl borate, to form the boronate ester. Subsequent acidic workup hydrolyzes the ester to yield the target boronic acid.

Directed ortho-Metalation (DoM): Leveraging the Trifluoromethyl Group as a Directing Moiety

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings.[10][11] This reaction relies on the presence of a "Directed Metalation Group" (DMG) that coordinates to the organolithium reagent, directing deprotonation to the adjacent ortho position.[11][12][13] The interaction between the Lewis basic DMG and the Lewis acidic lithium increases the kinetic acidity of the ortho-protons, facilitating their removal by the strong base.[10][12]

While not as potent as amide or carbamate groups, the trifluoromethyl group can function as a moderate directing group in DoM.[12] This provides a pathway to synthesize pyridylboronic acids that may not be readily accessible through halogen-metal exchange due to the unavailability of the corresponding halopyridine starting material. The success of DoM in this context depends on the specific isomer of trifluoromethylpyridine and the reaction conditions employed.

Experimental Protocols and Methodologies

The following protocols are detailed, step-by-step procedures for the synthesis of trifluoromethyl-substituted pyridylboronic acids. These are based on established literature precedents and are designed to be self-validating systems.

Protocol 1: Synthesis of 5-(Trifluoromethyl)-3-pyridylboronic acid via Halogen-Metal Exchange

This protocol is adapted from the work of R. A. Stockman et al. and is a reliable method for the gram-scale synthesis of 5-(trifluoromethyl)-3-pyridylboronic acid from 3-bromo-5-(trifluoromethyl)pyridine.[6]

Workflow Diagram:

G start Start: 3-bromo-5-(trifluoromethyl)pyridine dissolve Dissolve in anhydrous THF with triisopropyl borate start->dissolve cool Cool to -78 °C under Argon dissolve->cool add_nBuLi Slowly add n-Butyllithium (2.5 M in hexanes) cool->add_nBuLi stir Stir at -78 °C for 3.5 h add_nBuLi->stir warm Gradually warm to -10 °C stir->warm quench Quench with deionized water warm->quench remove_solvent Remove organic solvent in vacuo quench->remove_solvent end End: 5-(Trifluoromethyl)-3-pyridylboronic acid remove_solvent->end

Caption: Workflow for the synthesis of 5-(Trifluoromethyl)-3-pyridylboronic acid.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 3-bromo-5-(trifluoromethyl)pyridine (10.0 g, 44 mmol) and anhydrous tetrahydrofuran (THF, 80 cm³).

  • Addition of Borate Ester: Add triisopropyl borate (12.3 cm³, 53 mmol) to the solution.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath under an argon atmosphere.

  • Lithiation: Slowly add n-butyllithium (2.5 M in hexane, 19.5 cm³, 49 mmol) dropwise to the stirred solution, maintaining the temperature below -70 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 3.5 hours.

  • Warming: Gradually warm the reaction to -10 °C.

  • Quenching: Quench the reaction by the slow addition of deionized water (80 cm³).

  • Solvent Removal: Remove the organic solvent in vacuo.

  • Work-up and Isolation: The resulting aqueous solution containing the boronic acid can be used directly in subsequent reactions or further purified by crystallization.

Protocol 2: Synthesis of 6-(Trifluoromethyl)-3-pyridylboronic acid via Halogen-Metal Exchange

This protocol, also adapted from Stockman et al., outlines the synthesis of the 6-trifluoromethyl isomer from 5-bromo-2-(trifluoromethyl)pyridine.[14]

Workflow Diagram:

G start Start: 5-bromo-2-(trifluoromethyl)pyridine dissolve Dissolve in anhydrous THF with triisopropyl borate start->dissolve cool Cool to -78 °C under Argon dissolve->cool add_nBuLi Slowly add n-Butyllithium (2.5 M in hexanes) cool->add_nBuLi stir Stir at -78 °C for 3 h add_nBuLi->stir warm Gradually warm to -10 °C stir->warm quench Quench with deionized water warm->quench remove_solvent Remove organic solvent in vacuo quench->remove_solvent end End: 6-(Trifluoromethyl)-3-pyridylboronic acid remove_solvent->end

Caption: Workflow for the synthesis of 6-(Trifluoromethyl)-3-pyridylboronic acid.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an argon atmosphere, combine 5-bromo-2-(trifluoromethyl)pyridine (10.0 g, 44 mmol) and anhydrous THF (80 cm³).

  • Addition of Borate Ester: Add triisopropyl borate (12.3 cm³, 53 mmol) to the mixture.

  • Cooling: Cool the flask to -78 °C in a dry ice/acetone bath.

  • Lithiation: Add n-butyllithium (2.5 M in hexane, 19.5 cm³, 49 mmol) dropwise, ensuring the internal temperature remains below -70 °C.

  • Reaction: Stir the resulting mixture at -78 °C for 3 hours.

  • Warming and Quenching: Allow the reaction to warm gradually to -10 °C before quenching with deionized water.

  • Work-up: Remove the organic solvents under reduced pressure to yield an aqueous solution of the desired boronic acid.

Data Summary and Comparison

The halogen-metal exchange approach provides a robust and high-yielding route to various trifluoromethyl-substituted pyridylboronic acids. The following table summarizes representative examples from the literature.

Starting MaterialProductReagentsConditionsYieldReference
3-bromo-5-(trifluoromethyl)pyridine5-(Trifluoromethyl)-3-pyridylboronic acidn-BuLi, B(OiPr)₃, THF-78 °C to -10 °CNot specified, but used directly[6]
5-bromo-2-(trifluoromethyl)pyridine6-(Trifluoromethyl)-3-pyridylboronic acidn-BuLi, B(OiPr)₃, THF-78 °C to -10 °CNot specified, but used directly[14]
2-chloro-5-(trifluoromethyl)pyridine2-chloro-5-(trifluoromethyl)-3-pyridylboronic acidNot specifiedNot specified25%[6]

Trustworthiness and Self-Validation: Critical Considerations for Success

The protocols described herein are designed to be robust; however, success in organolithium chemistry hinges on meticulous experimental technique.

  • Anhydrous Conditions: All glassware must be rigorously dried, and all solvents must be anhydrous.[14] The presence of water will quench the organolithium reagent and lead to significantly reduced yields.

  • Inert Atmosphere: Reactions must be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with atmospheric oxygen and moisture.

  • Temperature Control: Maintaining cryogenic temperatures (-78 °C) is crucial to prevent side reactions and decomposition of the lithiated intermediates.

  • Reagent Quality: The titer of the n-butyllithium solution should be determined prior to use to ensure accurate stoichiometry.

Conclusion: A Versatile Tool for Fluorinated Heterocycle Synthesis

Lithiation-boronation protocols offer a powerful and versatile platform for the synthesis of trifluoromethyl-substituted pyridylboronic acids. The halogen-metal exchange pathway, in particular, is a highly efficient method for accessing a range of these valuable building blocks from readily available halopyridine precursors. By understanding the underlying chemical principles and adhering to rigorous experimental techniques, researchers can reliably produce these key intermediates, accelerating the discovery and development of novel pharmaceuticals and agrochemicals.

References

Application Notes & Protocols: Catalytic Homologation for the Synthesis of Chiral α-Trifluoromethyl Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Chiral α-CF3 Boronic Acids

The incorporation of a trifluoromethyl (CF3) group into bioactive molecules is a cornerstone of modern drug design. This "super-substituent" can profoundly enhance a compound's metabolic stability, lipophilicity, and binding affinity.[1] When the CF3 group is installed at a stereogenic center, particularly one also bearing a synthetically versatile boronic acid moiety, the resulting building blocks—chiral α-trifluoromethyl boronic acids—become exceptionally valuable. These reagents are powerful intermediates for creating complex, stereodefined molecules for pharmaceuticals and agrochemicals.[1][2]

However, the asymmetric synthesis of these compounds has been a significant challenge.[3] This guide details a robust and highly enantioselective organocatalytic homologation strategy that provides reliable access to this privileged class of molecules. We will explore the underlying mechanism, provide detailed, field-tested protocols, and offer insights into practical application and troubleshooting.

Core Concept: Organocatalytic Asymmetric Homologation

The central strategy involves the reaction of an alkenylboroxine with trifluorodiazoethane in the presence of a chiral organocatalyst. This process facilitates a 1,2-borotropic migration, effectively inserting a CF3-bearing carbon atom adjacent to the boron center to build the desired chiral α-trifluoromethyl allylboronic acid.[4][5]

A key breakthrough in this area is the use of BINOL (1,1'-bi-2-naphthol) derivatives as organocatalysts.[3][6][7] This metal-free approach offers mild reaction conditions and high levels of stereocontrol, making it an attractive method for complex molecule synthesis.[6]

Mechanistic Insights: The Role of the BINOL Catalyst

The catalytic cycle, as proposed based on experimental and computational studies, is a finely tuned sequence of equilibria and transformations.[5][8] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.

  • Suppression of the Racemic Background Reaction : Alkenylboroxines are highly Lewis acidic and can react directly with trifluorodiazoethane, but this pathway leads to a racemic product.[6][8] The addition of a stoichiometric amount of an alcohol, such as ethanol, is a critical experimental choice. The alcohol reversibly esterifies the boroxine, converting it into a less Lewis-acidic alkylboronic ester. This ester is unreactive toward the diazo compound, effectively shutting down the non-catalyzed, racemic background reaction.[6][8]

  • Formation of the Chiral Active Catalyst : The BINOL catalyst undergoes transesterification with the ethylboronic ester to form a chiral alkenyl-BINOL-boron intermediate. This species is the key to inducing enantioselectivity.[8]

  • Nucleophilic Attack and Ate-Complex Formation : The trifluorodiazoethane then attacks the electrophilic boron atom of the chiral BINOL-boron intermediate. This forms a boronate "ate" complex.

  • Enantioselective 1,2-Borotropic Migration : The crucial stereochemistry-defining step is the 1,2-migration of the alkenyl group from the boron to the adjacent carbon, with concomitant expulsion of dinitrogen (N2). The chiral environment created by the BINOL ligand directs this migration to occur on one face of the molecule, leading to the formation of the enantioenriched α-trifluoromethyl allylboronic ester.

  • Catalyst Turnover : The product ester is released, and the BINOL catalyst is regenerated, ready to begin another cycle.

Catalytic_Cycle Figure 1: Proposed Catalytic Cycle for BINOL-Catalyzed Asymmetric Homologation sub Alkenylboroxine + EtOH ester Ethyl Alkenylboronate (Suppresses background rxn) sub->ester Esterification active_cat Chiral BINOL-Boron Intermediate (A) ester->active_cat Transesterification cat (R)-BINOL Catalyst cat->active_cat ate Boronate 'Ate' Complex active_cat->ate Nucleophilic Attack diazo CF3CHN2 diazo->ate rearranged Rearranged Intermediate + N2 ate->rearranged 1,2-Borotropic Migration (Stereo-determining step) product_ester Chiral α-CF3 Allylboronic Ester rearranged->product_ester N2 release product_ester->sub Hydrolysis/ Ester Exchange product_ester->cat Catalyst Regeneration

Caption: Figure 1: Proposed Catalytic Cycle for BINOL-Catalyzed Asymmetric Homologation.

Experimental Protocols and Guidelines

This section provides a detailed, step-by-step protocol for the synthesis of a representative chiral α-trifluoromethyl allylboronic acid, followed by its protection for isolation and storage.

Critical Consideration: Reagent Stability and Handling
  • Trifluorodiazoethane (CF3CHN2) : This reagent is toxic and potentially explosive. It should be handled with extreme care in a well-ventilated fume hood. It is typically prepared as a stock solution in a suitable solvent (e.g., toluene or DCM) and stored at low temperatures.[1] A recent review on its preparation and applications is highly recommended for consultation.[8]

  • Product Instability : The target chiral α-trifluoromethyl allylboronic acids are often oxygen-sensitive and prone to decomposition.[4][6] Therefore, they are typically used in situ for subsequent reactions or protected immediately after synthesis.[4][5] A common and effective strategy is protection with 1,8-diaminonaphthalene (DanH) to form a stable, isolable DanH-protected boronate.[4][6]

Protocol 1: Synthesis and Protection of a Chiral α-CF3 Allylboronate

This protocol is adapted from the work of Szabó and co-workers.[4][6][7]

Materials and Reagents:

  • Alkenylboronic acid (e.g., (E)-styrylboronic acid)

  • (R)-3,3'-Diiodo-BINOL (or other suitable BINOL catalyst)

  • Trifluorodiazoethane (CF3CHN2) solution (e.g., ~0.5 M in Toluene)

  • Absolute Ethanol (EtOH)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Activated Molecular Sieves (4 Å)

  • 1,8-Diaminonaphthalene (DanH)

  • Inert gas (Argon or Nitrogen)

Experimental Workflow Diagram:

Experimental_Workflow Figure 2: General Experimental Workflow start Reagent Preparation (Boroxine, Catalyst, Diazo soln.) setup Reaction Setup (Inert atmosphere, add sieves, boroxine, solvent, catalyst, EtOH) start->setup cool Cool to 0 °C setup->cool addition Slow Addition of CF3CHN2 Solution cool->addition reaction Stir at 0 °C to RT (Monitor by TLC/NMR) addition->reaction protect Protection Step (Add DanH) reaction->protect workup Workup & Purification (Filtration, Concentration, Column Chromatography) protect->workup end Characterization (NMR, HPLC for ee) workup->end

Caption: Figure 2: General Experimental Workflow.

Step-by-Step Procedure:

  • Boroxine Formation: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the alkenylboronic acid (1.0 mmol). Heat the flask under vacuum to dehydrate the boronic acid and form the corresponding boroxine trimer. Allow the flask to cool to room temperature and backfill with argon.

  • Reaction Setup: To the flask containing the boroxine, add activated 4 Å molecular sieves, the (R)-3,3'-Diiodo-BINOL catalyst (0.10 - 0.20 mmol, 10-20 mol%), and anhydrous solvent (e.g., DCM, ~5 mL).

  • Ethanol Addition: Add absolute ethanol (2.0 mmol, 2.0 equiv.). Stir the mixture at room temperature for 10-15 minutes. The addition of ethanol is crucial to suppress the racemic background reaction.[6]

  • Homologation Reaction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add the solution of trifluorodiazoethane (CF3CHN2) (e.g., 3.0 mL of a 0.5 M solution, 1.5 mmol, 1.5 equiv.) dropwise over 20-30 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C, gradually warming to room temperature. Monitor the reaction progress by TLC or by analyzing small aliquots via ¹⁹F NMR. The reaction is typically complete within 12-24 hours.

  • Protection: Once the starting material is consumed, add 1,8-diaminonaphthalene (DanH) (1.1 mmol, 1.1 equiv.) to the reaction mixture in one portion. Stir for an additional 1-2 hours at room temperature. This step forms the stable, air- and chromatography-tolerant DanH-protected boronate.[4]

  • Purification: Filter the reaction mixture through a pad of Celite®, washing with dichloromethane. Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure, chiral DanH-protected α-trifluoromethyl allylboronate.

  • Characterization: Confirm the structure of the product by ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectroscopy. Determine the enantiomeric excess (% ee) by chiral HPLC analysis.

Substrate Scope and Performance

The BINOL-catalyzed homologation has demonstrated broad applicability. High yields and excellent enantioselectivities are typically achieved for a variety of substrates.

EntryAlkenylboroxine SubstrateCatalyst Loading (mol%)Yield (%) [a]ee (%)Reference
1(E)-Styryl206998[6]
2(E)-4-Methoxystyryl207598[4]
3(E)-4-Chlorostyryl206599[4]
4(E)-Hex-1-en-1-yl205596[4]
5(E)-3,3-Dimethylbut-1-en-1-yl306099[7]

[a] Isolated yield of the DanH-protected product.

Synthetic Utility: In Situ Applications

The highly reactive, unprotected chiral allylboronic acids are ideal for direct use in subsequent transformations without isolation.[4][9] This approach avoids potential decomposition during purification.

  • In Situ Allylboration: After the homologation is complete, an aldehyde can be added directly to the reaction mixture. The chiral allylboronic acid will react in a highly stereoselective Zimmerman-Traxler transition state to form the corresponding homoallylic alcohol with excellent chirality transfer.[4][8]

  • In Situ Oxidation: The carbon-boron bond can be oxidized to a carbon-oxygen bond. Quenching the reaction with an oxidizing agent like sodium perborate or basic hydrogen peroxide yields the corresponding chiral α-trifluoromethyl allylic alcohol.[1][4]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low Yield 1. Incomplete reaction. 2. Decomposition of the product. 3. Inactive catalyst.1. Increase reaction time or temperature slightly. 2. Ensure strictly anhydrous and inert conditions. Protect the product immediately after formation. 3. Use fresh, pure catalyst.
Low Enantioselectivity (ee) 1. Racemic background reaction is dominant. 2. Presence of water.1. Ensure sufficient ethanol (≥2 equiv.) is present. 2. Use freshly activated molecular sieves and rigorously dried solvents and reagents.[6]
Complex Reaction Mixture Instability of the intermediate boronic acid/boroxine in the absence of ethanol.Confirm that ethanol was added at the beginning of the procedure. Omitting the alcohol additive can lead to a complex mixture of byproducts.[6]
Difficulty in Purification The unprotected boronic acid is unstable on silica gel.Do not attempt to purify the unprotected boronic acid by standard chromatography. Convert it to a stable derivative (e.g., DanH or pinacol ester) before purification.[1][4]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions of Trifluoromethylated Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to enhance the success and improve the yields of Suzuki-Miyaura cross-coupling reactions involving challenging trifluoromethylated quinoline substrates. The electron-withdrawing nature of the trifluoromethyl (CF₃) group, combined with the inherent electronic properties and potential for catalyst inhibition of the quinoline core, presents a unique set of challenges that this guide aims to address directly.

Understanding the Core Challenges

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for its robustness in forming C-C bonds.[1] However, when coupling trifluoromethylated quinolines, researchers often face a confluence of issues stemming from two primary sources:

  • Electron-Deficient Halide Partner: The trifluoromethyl group is a potent electron-withdrawing group. This electronic deficit at the quinoline core can impact the oxidative addition step of the catalytic cycle, which is often the rate-determining step. While electron-withdrawing groups can sometimes activate aryl halides, the interplay with the quinoline's nitrogen atom can complicate reactivity.[2]

  • Nitrogen Heterocycle-Induced Catalyst Deactivation: The lone pair of electrons on the quinoline nitrogen can coordinate to the palladium catalyst. This coordination can lead to catalyst poisoning or the formation of off-cycle, inactive palladium species, thereby reducing the catalytic turnover and overall yield.[3][4]

This guide provides a structured approach to systematically diagnose and resolve these common problems.

Troubleshooting Guide: A Symptom-Based Approach

This section is organized by common experimental observations, providing a logical workflow to identify and remedy the underlying issues.

Symptom 1: Low to No Conversion of Starting Material

A lack of reactivity is one of the most common hurdles. This points to a fundamental issue with one or more components of the reaction.

start Low/No Conversion reagent_check Verify Reagent Quality & Integrity (Halide, Boronic Acid, Catalyst, Ligand, Base) start->reagent_check setup_check Evaluate Reaction Setup (Inert Atmosphere, Solvent Degassing) reagent_check->setup_check Reagents OK conditions_check Assess Reaction Conditions (Temperature, Concentration) setup_check->conditions_check Setup OK optimization Systematic Optimization conditions_check->optimization Conditions OK start Reaction Stalls catalyst_poisoning Hypothesis: Catalyst Poisoning (Quinoline-Pd Coordination) start->catalyst_poisoning protodeboronation Hypothesis: Protodeboronation (Boronic Acid Decomposition) start->protodeboronation remedy_poisoning Action: Use Bulky Ligands, Slow Addition of Quinoline catalyst_poisoning->remedy_poisoning remedy_protodeboronation Action: Use Milder Base, Anhydrous Conditions, Boronate Esters protodeboronation->remedy_protodeboronation

References

Technical Support Center: Stability and Storage of Fluorinated Arylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for fluorinated arylboronic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and storage of these critical reagents. By understanding the underlying chemistry of their stability, you can ensure the integrity of your experiments and the reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for fluorinated arylboronic acids?

A1: The main stability issues with fluorinated arylboronic acids are protodeboronation and, to a lesser extent, oxidation.[1] Fluorine substituents, particularly in the ortho or multiple positions, render the aryl ring electron-deficient. This increased electron deficiency makes the carbon-boron bond more susceptible to cleavage by a proton source, a process known as protodeboronation.[1][2][3]

  • Protodeboronation: This is the most common degradation pathway where the C-B(OH)₂ group is replaced by a C-H bond, typically from a water molecule.[1][2] This reaction is often accelerated by basic conditions, elevated temperatures, and the presence of certain metal catalysts.[4][5] Highly electron-deficient arylboronic acids, including many fluorinated variants, are particularly prone to this decomposition route.[1][2]

  • Oxidation: Arylboronic acids can be oxidized to the corresponding phenols.[6][7][8][9] While often a desired synthetic transformation, unwanted oxidation during storage or reaction setup can consume the starting material. This can be initiated by atmospheric oxygen, especially under basic conditions or in the presence of metal contaminants.[8][9][10]

  • Boroxine Formation: Like other arylboronic acids, fluorinated derivatives can exist in equilibrium with their cyclic trimer anhydrides, known as boroxines.[1] While this is a reversible process, the formation of these often waxy and difficult-to-handle solids can complicate accurate weighing and stoichiometry in reactions.[1]

Q2: How do fluorine substituents affect the stability of arylboronic acids?

A2: Fluorine atoms have a significant electronic influence that directly impacts stability:

  • Increased Lewis Acidity: The strong electron-withdrawing nature of fluorine increases the Lewis acidity of the boron atom.[1][11] This is particularly pronounced with ortho-fluorine substituents, which can also engage in intramolecular hydrogen bonding.[11]

  • Enhanced Susceptibility to Protodeboronation: The increased Lewis acidity and the electron-deficient character of the aryl ring make the carbon-boron bond more polarized and thus more susceptible to cleavage by protic sources like water.[1][3] Studies have shown that the rate of protodeboronation is highly dependent on pH and the specific substitution pattern of the aryl ring.[2][5]

Q3: What are the ideal storage conditions for solid fluorinated arylboronic acids?

A3: To maximize the shelf-life and maintain the purity of solid fluorinated arylboronic acids, the following conditions are strongly recommended.[12]

ConditionRecommendationRationale
Temperature 2-8 °C (Refrigerator)Slows down degradation pathways. For highly unstable compounds, -20 °C (Freezer) is advised.[12]
Atmosphere Inert (Argon or Nitrogen)Protects against atmospheric moisture and oxygen, minimizing hydrolysis and oxidation.[12][13]
Light Dark (Amber vial)Prevents potential light-induced degradation.
Container Tightly sealedPrevents ingress of moisture and air.[14]

For long-term storage, consider converting the boronic acid to a more stable derivative like a pinacol ester or a potassium trifluoroborate salt, which are known to have enhanced stability against protodeboronation.[15]

Q4: I am dissolving my fluorinated arylboronic acid for a reaction. What precautions should I take?

A4: When preparing a solution, it is crucial to use anhydrous solvents to minimize the risk of protodeboronation.[4][16] If the subsequent reaction is to be run under basic conditions, prepare the solution of the boronic acid in the anhydrous solvent before adding it to the basic reaction mixture. Avoid prolonged storage of fluorinated arylboronic acids in solution, especially in protic or basic solvents. If possible, prepare the solution immediately before use.

Troubleshooting Guide

This section addresses common problems encountered during the use of fluorinated arylboronic acids in synthetic protocols, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling.

Problem 1: Low or no yield in my cross-coupling reaction and significant formation of a de-boronated arene byproduct.
  • Likely Cause: Protodeboronation of the starting material.[4][16] This is a common issue, especially with electron-deficient arylboronic acids under basic, aqueous conditions.[2][5]

  • Troubleshooting Workflow:

    G start Low Yield & High Protodeboronation check_water Assess Water Content start->check_water check_base Evaluate Base Strength check_water->check_base Anhydrous action_anhydrous Use Anhydrous Solvents & Reagents check_water->action_anhydrous Water present check_temp Review Reaction Temperature check_base->check_temp Weak/anhydrous base action_weaker_base Switch to Weaker/Non-Aqueous Base (e.g., KF, Cs₂CO₃) check_base->action_weaker_base Strong aqueous base used (e.g., NaOH, K₃PO₄) check_reagent Verify Reagent Purity check_temp->check_reagent Moderate temperature action_lower_temp Lower Reaction Temperature check_temp->action_lower_temp High temperature action_protect Use a Protected Derivative (MIDA boronate, trifluoroborate) check_reagent->action_protect Purity questionable or reagent is known to be unstable action_anhydrous->check_base end Improved Yield action_anhydrous->end action_weaker_base->check_temp action_weaker_base->end action_lower_temp->check_reagent action_lower_temp->end action_protect->end

    Caption: Troubleshooting workflow for protodeboronation.

Problem 2: My solid boronic acid appears clumpy or has a different consistency than expected.
  • Likely Cause: Formation of boroxines. Boronic acids can reversibly dehydrate to form cyclic trimers (boroxines). This is more likely to occur if the compound has been exposed to elevated temperatures or stored improperly.

  • Solution: While boroxines are often competent in cross-coupling reactions, their formation can lead to inaccurate measurements. To revert the boroxine back to the monomeric boronic acid, you can dissolve the solid in a suitable solvent with a small amount of water, which will shift the equilibrium back to the acid form. However, for long-term stability, proper storage is key.

Problem 3: I observe significant homocoupling of my fluorinated arylboronic acid.
  • Likely Cause: The presence of oxygen and/or Pd(II) species in the reaction mixture can promote the oxidative homocoupling of boronic acids to form a biaryl byproduct.[16][17]

  • Solutions:

    • Thoroughly Degas: Ensure your solvent is rigorously degassed before use, and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.[16]

    • Use an Efficient Pre-catalyst: Employ a modern palladium pre-catalyst that rapidly generates the active Pd(0) species. This minimizes the concentration of Pd(II) that can participate in homocoupling.[16]

Experimental Protocols

Protocol 1: Purity Assessment of Fluorinated Arylboronic Acid by HPLC

This protocol provides a general method for assessing the purity of a fluorinated arylboronic acid and detecting the presence of its corresponding protodeboronated arene.

  • Sample Preparation:

    • Accurately weigh approximately 1-2 mg of the fluorinated arylboronic acid into an HPLC vial.

    • Dissolve the sample in 1 mL of a 1:1 mixture of acetonitrile and water. Use of aprotic solvents for sample preparation can minimize on-column degradation.[18][19] Cap the vial immediately.

    • Prepare a standard of the expected protodeboronated arene in the same manner for retention time comparison.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: Start with a gradient appropriate for your compound's polarity, for example, 5% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm (or the λmax of your compound).

    • Injection Volume: 5-10 µL.

  • Data Analysis:

    • Integrate the peaks in the chromatogram. The peak corresponding to the fluorinated arylboronic acid should be the major component.

    • Compare the retention time of any minor peaks to the standard of the protodeboronated arene to confirm its presence.

    • Calculate the purity as the percentage of the area of the main peak relative to the total area of all peaks.

    Caption: Workflow for HPLC purity assessment.

References

Overcoming protodeboronation in reactions with (5-(Trifluoromethyl)quinolin-8-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for reactions involving (5-(Trifluoromethyl)quinolin-8-yl)boronic acid. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges with this specific reagent, particularly the undesired side reaction of protodeboronation. Here, we provide in-depth, field-proven insights and actionable protocols to help you achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is my this compound so susceptible to it?

A: Protodeboronation is a common, undesired side reaction in which the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1][2] In your case, this converts your valuable starting material into the byproduct 5-(Trifluoromethyl)quinoline, reducing the yield of your target molecule.

The high susceptibility of this compound stems from two core features:

  • Electronic Effects: The trifluoromethyl (CF₃) group is a powerful electron-withdrawing group. This pulls electron density away from the quinoline ring system, weakening the carbon-boron bond and making the ipso-carbon more susceptible to protonolysis.[3][4]

  • Heteroaromatic Nature: Heteroaromatic boronic acids, especially those like quinolines and pyridines, can have complex stability profiles and may be inherently less stable than simple arylboronic acids under basic conditions.[5][6]

Under the basic conditions required for Suzuki-Miyaura coupling, the boronic acid (ArB(OH)₂) is in equilibrium with its more reactive boronate form ([ArB(OH)₃]⁻).[7][8] For highly electron-deficient systems like yours, this boronate can be unstable and prone to decomposition, leading to the observed protodeboronation.[3][9]

Q2: I see a significant amount of my starting aryl halide and the protodeboronated byproduct. What's the likely cause?

A: This observation strongly suggests that the rate of protodeboronation is competitive with, or even faster than, the rate of your desired cross-coupling reaction. The palladium catalyst is likely active, but before it can facilitate the productive transmetalation step, the boronic acid is being destroyed by the reaction conditions. The primary culprits are almost always a combination of base, solvent, and temperature.[4][5]

Q3: Is it better to use the boronic acid directly or should I use a boronate ester?

A: For a substrate this sensitive, it is highly recommended to use a more stable boronic acid surrogate , such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate.[1][10] These derivatives offer several advantages:

  • Enhanced Stability: They are generally more robust to storage and less prone to premature decomposition under basic conditions.[11][12]

  • Slow Release: MIDA boronates and organotrifluoroborates function as "slow-release" platforms.[1][6] They gradually hydrolyze in situ to provide a low, steady concentration of the free boronic acid. This ensures that the concentration of the unstable boronic acid is kept to a minimum at any given time, allowing the catalytic cycle to consume it for cross-coupling before it has a chance to decompose.[1]

While converting the boronic acid to an ester is an extra synthetic step, it often saves significant time and material by preventing failed reactions and simplifying purification.

Troubleshooting Guide: Low Yield & High Protodeboronation

This guide provides a systematic approach to diagnosing and solving issues related to the protodeboronation of this compound.

Troubleshooting Flowchart

G start Problem: Low Yield & High Protodeboronation check_reagent Is your boronic acid pure? (Check by NMR) start->check_reagent reagent_no Purify or resynthesize boronic acid. check_reagent->reagent_no No reagent_yes Reagent is pure. check_reagent->reagent_yes Yes check_conditions Analyze Reaction Conditions reagent_yes->check_conditions base_q What base are you using? check_conditions->base_q strong_base Strong, aqueous base? (NaOH, KOH, K2CO3) base_q->strong_base weak_base Weak, anhydrous base? (CsF, K3PO4, Cs2CO3) base_q->weak_base fix_base ACTION: Switch to a weaker, non-aqueous base like K3PO4 or CsF. Ensure base is finely powdered and dry. strong_base->fix_base temp_q What is the reaction temp? weak_base->temp_q fix_base->temp_q high_temp > 80 °C temp_q->high_temp low_temp ≤ 80 °C temp_q->low_temp fix_temp ACTION: Lower temperature. Run at RT or 40-60 °C if catalyst is active enough. high_temp->fix_temp catalyst_q What is your catalyst/ligand? low_temp->catalyst_q fix_temp->catalyst_q std_catalyst Pd(PPh3)4 or similar catalyst_q->std_catalyst adv_catalyst Buchwald-type ligand? (SPhos, XPhos) catalyst_q->adv_catalyst fix_catalyst ACTION: Use a highly active catalyst system. Employ a modern biarylphosphine ligand to accelerate C-C coupling. std_catalyst->fix_catalyst final_step Still facing issues? Convert to a stable boronate ester (Pinacol or MIDA). adv_catalyst->final_step fix_catalyst->final_step end Problem Solved final_step->end

Caption: A decision tree for troubleshooting protodeboronation.

Key Experimental Parameters & Recommended Changes
ParameterCommon Problematic ConditionRecommended Solution & Rationale
Base Aqueous K₂CO₃, Na₂CO₃, NaOH, KOHUse an anhydrous, weaker base like K₃PO₄, Cs₂CO₃, or CsF. Rationale: Strong aqueous bases create a high concentration of the reactive boronate anion and provide a ready source of protons (water), accelerating protodeboronation.[9][13] Anhydrous conditions and milder bases minimize this pathway.[2]
Solvent Protic solvents (e.g., alcohols) or wet aprotic solvents.Use rigorously dried, deoxygenated aprotic solvents like 1,4-Dioxane, Toluene, or CPME. Rationale: Water is a proton source for the undesired reaction. Removing it is critical. Ensure solvents are passed through a purification system or distilled from an appropriate drying agent.
Temperature High temperatures (e.g., >100 °C)Lower the reaction temperature to 40-80 °C. Rationale: Protodeboronation, like most reactions, is accelerated by heat.[5] Using a more active catalyst system (see below) can enable the desired coupling to occur at lower temperatures, giving the side reaction less opportunity to occur.
Catalyst System Standard catalysts (e.g., Pd(PPh₃)₄)Use a high-activity catalyst system, such as a G3/G4 Buchwald precatalyst with a biarylphosphine ligand (e.g., SPhos, XPhos, RuPhos). [2][6] Rationale: The goal is to make the kinetics of the Suzuki coupling overwhelmingly faster than the kinetics of protodeboronation. Highly active, electron-rich, and bulky phosphine ligands excel at promoting the rapid catalytic turnover needed for challenging, electron-deficient substrates.[6]
Optimized Experimental Protocols
Protocol 1: Conversion of Boronic Acid to Pinacol Ester

This protocol is recommended as the first step to stabilize your reagent.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 eq), pinacol (1.1 eq), and anhydrous toluene (approx. 0.1 M).

  • Azeotropic Removal of Water: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap. Continue refluxing for 2-4 hours until no more water is collected.[2]

  • Workup: Allow the reaction to cool to room temperature. Remove the toluene under reduced pressure. The resulting crude this compound pinacol ester is often of sufficient purity to be used directly in the subsequent coupling step.

  • Verification (Optional): Purity can be checked by ¹H NMR and/or LC-MS. If necessary, the product can be purified by silica gel chromatography.

Protocol 2: Optimized Suzuki-Miyaura Coupling for Sensitive Substrates

This protocol is designed to minimize protodeboronation by using the stabilized pinacol ester and an advanced catalyst system.

  • Reagent Preparation: In a glovebox, add your aryl halide (1.0 eq), the this compound pinacol ester (1.3 eq), and finely powdered, anhydrous K₃PO₄ (2.5 eq) to a dry reaction vial.

  • Catalyst Preparation: In a separate vial inside the glovebox, prepare the catalyst solution by dissolving the appropriate palladium precatalyst (e.g., SPhos Pd G3, 1-2 mol%) in anhydrous, deoxygenated 1,4-dioxane.

  • Reaction Assembly: Add the anhydrous, deoxygenated 1,4-dioxane to the vial containing the substrates and base, followed by the catalyst solution via syringe.

  • Execution: Seal the vial tightly and remove it from the glovebox. Place it in a pre-heated block at 60-80 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing via TLC or LC-MS. Look for the consumption of the aryl halide and the formation of the desired product, while checking for the appearance of 5-(Trifluoromethyl)quinoline. The reaction should ideally be complete within 1-4 hours.

  • Workup: Once the reaction is complete, cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Mechanistic Considerations: The Competing Pathways

Understanding the mechanism is key to controlling the outcome. The Suzuki-Miyaura reaction and protodeboronation are competing for the same starting material. Your goal is to favor the catalytic cycle of the cross-coupling.

G cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_proto Undesired Protodeboronation Pathway Pd0 L-Pd(0) OxAdd Oxidative Addition (Ar'-X) Pd0->OxAdd PdII L-Pd(II)-Ar' OxAdd->PdII Transmetal Transmetalation (Ar-B(OH)3-) PdII->Transmetal Biaryl_Pd L-Pd(II)-Ar'      |           Ar Transmetal->Biaryl_Pd Reduct_Elim Reductive Elimination Biaryl_Pd->Reduct_Elim Reduct_Elim->Pd0 Product Product (Ar-Ar') Reduct_Elim->Product Boronate [Ar-B(OH)3]- Boronate->Transmetal Fast & Productive Protonation Protonolysis (e.g., from H2O) Boronate->Protonation Boronate->Protonation Slow & Wasteful Byproduct Byproduct (Ar-H) Protonation->Byproduct Start Ar-B(OH)2 (Your Reagent) Base + OH- (Base) Start->Base Base->Boronate

Caption: Competing reaction pathways for the boronate intermediate.

The key intermediate is the boronate anion, [Ar-B(OH)3]-. Optimized conditions (active catalyst, anhydrous solvent) ensure that the Transmetalation step is significantly faster than the competing Protonolysis step, leading to high yields of the desired product.

References

Technical Support Center: Optimization of Base and Solvent for Heteroaryl Boronic Acid Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for heteroaryl boronic acid couplings. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing Suzuki-Miyaura cross-coupling reactions involving heteroaryl boronic acids. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounded in established scientific principles and field-proven insights.

Section 1: Troubleshooting Guide - Common Issues & Solutions

This section tackles specific experimental problems in a question-and-answer format, providing not just solutions but also the causal reasoning behind them.

Q1: My reaction yield is consistently low or non-existent. What are the most likely causes and how can I fix it?

Low yields in heteroaryl Suzuki couplings are a frequent issue, often stemming from a few key factors related to the unique nature of heteroaromatic systems.[1]

Core Problem Areas:

  • Catalyst Deactivation: The Lewis basic nitrogen atoms in many heterocycles (e.g., pyridine, pyrimidine) can coordinate to the palladium catalyst, leading to its deactivation.[1][2][3] This is a well-documented challenge, often referred to as the "2-pyridyl problem" when the nitrogen is in close proximity to the coupling site.[2]

  • Protodeboronation: This is a major side reaction where the carbon-boron bond of the heteroaryl boronic acid is cleaved and replaced by a carbon-hydrogen bond, effectively consuming your starting material.[1][2][4] This process is often promoted by water and certain bases.[1][5]

  • Poor Substrate Reactivity: The electronic nature of the heteroaryl ring plays a significant role.

    • π-Deficient Heterocycles (e.g., pyridine, pyrimidine) are often challenging substrates because their electron-withdrawing nature can slow down the critical transmetalation step of the catalytic cycle.[2]

    • π-Rich Heterocycles (e.g., furan, thiophene) are generally more reactive but can be more prone to decomposition.[2]

Troubleshooting Workflow:

To systematically address low yields, a logical optimization of reaction conditions is essential. The following workflow can guide your efforts.

Caption: Workflow for troubleshooting low yields in heteroaryl Suzuki couplings.

Step-by-Step Solutions:

  • Address Protodeboronation:

    • Switch to a More Stable Boron Reagent: Instead of boronic acids, consider using more stable derivatives like neopentyl boronic esters or potassium heteroaryltrifluoroborates.[2][6][7] These reagents often exhibit greater stability and can suppress protodeboronation.[5] Some protocols utilize a "slow-release" strategy with MIDA boronates or organotrifluoroborates to maintain a low concentration of the active boronic acid, minimizing side reactions.[4]

    • Employ Anhydrous Conditions: While a small amount of water can be beneficial, excess water often accelerates protodeboronation.[8] Using anhydrous solvents and reagents can significantly mitigate this issue.[5][9]

  • Optimize the Catalyst System:

    • Ligand Selection is Key: For challenging heteroaryl couplings, standard ligands like PPh₃ may be insufficient.[8] Highly active catalyst systems are often required.[1] Bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often the solution.[8][10][11] These ligands can facilitate the difficult oxidative addition step, especially with electron-rich or sterically hindered substrates, and promote the final reductive elimination.[8][12]

  • Systematically Screen Base and Solvent:

    • Base Selection: The base is not merely a proton scavenger; it plays a crucial role in activating the boronic acid for transmetalation.[13][14][15] For difficult couplings, stronger, non-nucleophilic bases are often preferred.

      • Starting Point: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent starting points for optimization.[1][8]

      • Anhydrous Conditions: Under strictly anhydrous conditions, soluble bases like potassium trimethylsilanolate (TMSOK) can be highly effective.[9]

    • Solvent Choice: The solvent must solubilize all reaction components and can influence the reaction pathway.

      • Common Choices: Aprotic polar solvents like 1,4-dioxane, toluene, or THF, often with a small amount of water, are standard.[8][16]

      • Solvent Effects: The polarity of the solvent can impact the energetics of the oxidative addition step.[17][18] The choice of solvent can even influence selectivity in substrates with multiple coupling sites.[19]

Q2: I'm observing significant protodeboronation of my heteroaryl boronic acid. How can I minimize this side reaction?

Protodeboronation is a common failure mode, particularly with electron-deficient or sterically hindered heteroaryl boronic acids.[2][4]

Causality: The mechanism of protodeboronation is often pH-dependent and accelerated under basic aqueous conditions.[5][20] The formation of a boronate anion ([R-B(OH)₃]⁻) increases the electron density on the carbon atom attached to boron, making it more susceptible to protonolysis.[5]

Mitigation Strategies:

StrategyRationaleRecommended Action
Use Boronic Esters or Trifluoroborates These derivatives are generally more stable and less prone to hydrolysis and subsequent protodeboronation.[2][6][20] They act as a "slow-release" source of the boronic acid.[4]Substitute the boronic acid with its corresponding neopentylglycol or pinacol ester, or potassium trifluoroborate salt.[2][6]
Employ Anhydrous Conditions Minimizing water content reduces the primary proton source for this side reaction.[8][9]Use anhydrous solvents (e.g., dioxane, toluene) and consider a soluble, non-aqueous base like potassium trimethylsilanolate (TMSOK).[9]
Optimize the Base Strong inorganic bases in aqueous media can accelerate protodeboronation.[8] Weaker bases or fluoride sources can be effective alternatives.Screen weaker bases like K₂CO₃ or consider fluoride sources like CsF or KF, which can activate the boronic acid without promoting significant protonolysis.[14][21]
Add Trimethyl Borate This Lewis acid additive can buffer the inhibitory effect of excess base and attenuate catalyst deactivation by coordinating to Lewis-basic heteroatoms.[9]Add 3.0 equivalents of trimethyl borate, especially when using strong, soluble bases like TMSOK under anhydrous conditions.[9]
Increase Reaction Rate A faster desired coupling reaction will outcompete the slower protodeboronation side reaction.[4]Employ a more active catalyst system (e.g., using a Buchwald ligand) to accelerate the catalytic cycle.[4]
Q3: My coupling involves a sterically hindered heteroaryl substrate and the yield is poor. What adjustments should I make?

Steric hindrance presents a significant challenge, primarily by impeding the oxidative addition and reductive elimination steps of the catalytic cycle.[12][22]

Solutions for Sterically Demanding Couplings:

  • Ligand Choice is Critical: The ligand must be bulky enough to promote reductive elimination but flexible enough to accommodate the hindered substrates during oxidative addition.

    • Recommended Ligands: Bulky, electron-rich monophosphine ligands such as those from the Buchwald biarylphosphine family (e.g., XPhos, SPhos) are often effective.[8] N-Heterocyclic Carbene (NHC) ligands with flexible steric bulk have also been specifically designed for such challenging couplings.[10][11]

  • Base and Solvent System:

    • Stronger Bases: Overcoming steric repulsion often requires more forcing conditions, including the use of stronger bases like K₃PO₄ or Cs₂CO₃ to facilitate the transmetalation step.[8]

    • Higher Temperatures: Increasing the reaction temperature (typically 80-110 °C) can provide the necessary energy to overcome the activation barriers associated with hindered substrates.[1]

  • Consider the Boron Reagent: In some cases, switching from a boronic acid to a more reactive organotrifluoroborate salt can be beneficial.[6]

Section 2: Frequently Asked Questions (FAQs)

What is the fundamental role of the base in the Suzuki-Miyaura coupling?

The base performs multiple, crucial roles in the catalytic cycle.[13] It is not simply for neutralization.

  • Activation of the Boronic Acid: The primary role of the base is to react with the boronic acid to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻).[13][15] This activation enhances the polarization of the organic group on boron, facilitating the rate-determining transmetalation step where the organic group is transferred to the palladium center.[14]

  • Formation of Active Catalyst: In some mechanistic pathways, the base (specifically OH⁻ or F⁻) can react with the palladium(II) halide complex to form a palladium-hydroxo or palladium-fluoro species (e.g., trans-[Pd(Ar)(L)₂(OH)]). This species then reacts with the neutral boronic acid in the transmetalation step.[13]

Suzuki_Catalytic_Cycle cluster_base Role of Base Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X L2 Ar-Pd(II)-X L2 Pd(0)L2->Ar-Pd(II)-X L2 Oxidative Addition (Ar-X) Ar-Pd(II)-Ar' L2 Ar-Pd(II)-Ar' L2 Ar-Pd(II)-X L2->Ar-Pd(II)-Ar' L2 Transmetalation (Ar'B(OH)2 + Base) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar' L2->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Base activates Ar'B(OH)2\n to [Ar'B(OH)3]- Base activates Ar'B(OH)2 to [Ar'B(OH)3]-

Caption: The key steps of the Suzuki-Miyaura catalytic cycle, highlighting the transmetalation step where the base is critical.

How does the choice of solvent affect the reaction?

The solvent is a critical parameter that can dramatically influence reaction efficiency and even selectivity.[18][19]

  • Solubility: The solvent must effectively dissolve the (often) nonpolar aryl halide, the polar boronic acid or its salt, the base, and the catalyst complex.[9][18] Biphasic systems (e.g., Toluene/Water, Dioxane/Water) are common to accommodate all components.[16]

  • Polarity and Reaction Rate: The polarity of the solvent can significantly affect the rate of the oxidative addition step.[17][18] More polar solvents can stabilize the charged transition state of oxidative addition, potentially accelerating the reaction.[17]

  • Catalyst Speciation: Coordinating solvents can interact with the palladium center, altering the nature of the active catalyst and influencing the reaction outcome.[18]

  • Role of Water: A small amount of water is often beneficial. It can help dissolve inorganic bases like K₃PO₄ or Na₂CO₃ and may facilitate the formation of palladium-hydroxo species that are active in the transmetalation step.[23][24] However, as discussed, excess water can lead to detrimental protodeboronation.[1][8]

Which base and solvent combination is a good starting point for a new heteroaryl coupling?

For a new system, it is wise to start with a set of conditions known for broad applicability and robustness before extensive optimization.

Recommended Starting Conditions:

ComponentRecommendationRationale
Palladium Precatalyst Pd(OAc)₂ or Pd₂(dba)₃ (2-5 mol%)Common, reliable Pd(0) or Pd(II) sources that form the active Pd(0) catalyst in situ.[1]
Ligand SPhos or XPhos (4-10 mol%)These bulky, electron-rich biaryl phosphine ligands are highly effective for a wide range of heteroaryl couplings, including challenging ones.[8]
Base K₃PO₄ (2.0 - 3.0 equiv.)A strong, effective base that generally gives good results across a variety of substrates.[1][8]
Solvent 1,4-Dioxane or Toluene/Water (e.g., 10:1)Aprotic, ethereal solvents are excellent choices. A small amount of water can aid in dissolving the base.[1][16]
Temperature 80 - 110 °CSufficient to overcome activation barriers for most substrates without causing significant thermal decomposition.[1]

Experimental Protocol: General Procedure for a Trial Reaction

  • Reagent Preparation: To an oven-dried reaction vial or Schlenk tube, add the heteroaryl halide (1.0 equiv), the heteroaryl boronic acid (1.2 - 1.5 equiv), the base (e.g., K₃PO₄, 2.0 equiv), the palladium precatalyst (e.g., Pd(OAc)₂, 3 mol%), and the ligand (e.g., SPhos, 6 mol%).

  • Atmosphere Control: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to remove oxygen, which can cause homocoupling of the boronic acid and deactivate the catalyst.[1]

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane) via syringe. If using a biphasic system, add the degassed water as well.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously for the intended reaction time (typically 12-24 hours).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]

  • Workup: After cooling to room temperature, quench the reaction (e.g., with water or saturated aq. NH₄Cl), and extract the product with an organic solvent (e.g., ethyl acetate).[2] The combined organic layers are then dried, filtered, and concentrated.

  • Purification: Purify the crude product by column chromatography to obtain the desired biheteroaryl compound.[2]

References

Technical Support Center: Troubleshooting Byproduct Formation in the Synthesis of Trifluoromethyl-Substituted Biaryls

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of trifluoromethyl (CF₃)-substituted biaryls. The incorporation of a CF₃ group is a cornerstone of modern medicinal chemistry, valued for its ability to enhance metabolic stability, binding affinity, and lipophilicity. However, the synthesis of these molecules is often plagued by the formation of challenging byproducts that can complicate purification and significantly reduce yields.

This document provides in-depth, field-proven insights to help you identify, understand, and mitigate the formation of common byproducts. We will move beyond simple procedural lists to explore the causality behind these side reactions, empowering you to make informed decisions in your experimental design.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common classes of byproducts I should anticipate in my palladium-catalyzed cross-coupling reaction to form a CF₃-biaryl?

A1: In typical cross-coupling reactions like Suzuki-Miyaura, the primary undesired products stem from three main pathways:

  • Homocoupling: Formation of a symmetrical biaryl from the coupling of two molecules of your boronic acid or ester starting material. This is often exacerbated by the presence of oxygen or Pd(II) species in the reaction.[1][2][3]

  • Dehalogenation/Protodeboronation: Loss of the halide from your aryl halide starting material or the boronic acid group from your coupling partner, resulting in the formation of the corresponding simple arene.

  • Hydrodefluorination/Protodefluorination: Degradation of the trifluoromethyl group itself, leading to the formation of difluoromethyl (CF₂H), monofluoromethyl (CFH₂), or even fully defluorinated (CH₃) analogs. This can be promoted by certain bases, catalysts, or superacidic conditions.[4][5]

Q2: My reaction yield is consistently low, and the crude NMR spectrum is a complex mixture of signals. Where should I start my investigation?

A2: A complex crude mixture with low yield points to multiple competing side reactions. The first step is to systematically identify the major components. We recommend a multi-pronged analytical approach:

  • ¹⁹F NMR Spectroscopy: This is the most direct method to probe the integrity of the CF₃ group. The presence of multiple signals in the trifluoromethyl region (typically -60 to -65 ppm) or new signals in the difluoromethyl region (-108 to -140 ppm) is a clear indicator of CF₃ group degradation or the formation of isomeric products.[6]

  • GC-MS or LC-MS Analysis: Mass spectrometry is invaluable for identifying the molecular weights of the components in your mixture. Look for masses corresponding to homocoupled products (2x the mass of the boronic acid partner, minus boric acid), dehalogenated starting materials, and partially defluorinated products (M-19 or M-20).

  • ¹H NMR Spectroscopy: Carefully analyze the aromatic region for the characteristic coupling patterns of your starting materials and unexpected symmetrical patterns that could indicate homocoupling.

Q3: I suspect homocoupling is the main issue. What are the most effective strategies to minimize it?

A3: Homocoupling of boronic acids is a common side reaction in Suzuki couplings.[1] To minimize it, focus on controlling the oxidation state of the palladium catalyst and eliminating oxygen.

  • Use a Pd(0) Precatalyst: Start with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ instead of a Pd(II) salt such as Pd(OAc)₂ or PdCl₂.[7] If you must use a Pd(II) source, consider adding a mild reducing agent to pre-form the active Pd(0) catalyst.

  • Thoroughly Degas Your Reaction: Oxygen can promote the oxidation of Pd(0) to Pd(II), which facilitates homocoupling.[2] Ensure your solvent and reaction headspace are rigorously purged with an inert gas like argon or nitrogen. For sensitive reactions, using the "freeze-pump-thaw" method for solvent degassing is highly recommended.[7]

  • Optimize Catalyst and Ligand: Bulky, electron-rich phosphine ligands can accelerate the desired reductive elimination step of the cross-coupling cycle, outcompeting the homocoupling pathway.[7]

Section 2: Troubleshooting Guide: From Observation to Identification

This section is structured to help you diagnose specific issues based on your experimental observations.

Observation 1: My crude ¹⁹F NMR shows multiple signals around the expected CF₃ chemical shift.
  • Likely Cause: Formation of regioisomeric biaryl products. This can occur if your starting materials have multiple potential coupling sites or if isomerization occurs under the reaction conditions.

  • Troubleshooting Workflow:

    • Confirm Starting Material Purity: Ensure your aryl halide and boronic acid partners are isomerically pure.

    • Analyze by 2D NMR: Use COSY (¹H-¹H) and HMBC (¹H-¹³C) experiments to establish the connectivity of the unexpected product. Correlating the ¹⁹F signal to specific protons via ¹H-¹⁹F HOESY can definitively establish the structure of the isomer.

    • Re-evaluate Reaction Conditions: Isomerization can sometimes be promoted by high temperatures or strongly basic conditions. Screen a range of temperatures and weaker bases (e.g., K₂CO₃ instead of Cs₂CO₃) to see if the isomeric ratio can be controlled.

Observation 2: GC-MS or LC-MS analysis shows a prominent peak with a mass corresponding to M-19 or M-20 relative to the desired product.
  • Likely Cause: Hydrodefluorination of the trifluoromethyl group to a difluoromethyl (CF₂H) group. The loss of one fluorine atom results in a mass change of 19 Da (¹⁹F vs. ¹H).

  • Troubleshooting Workflow:

    • Confirm by ¹⁹F NMR: Look for a characteristic doublet or triplet in the difluoromethyl region (approx. -108 to -140 ppm) with a large ¹J(C-F) coupling constant.

    • Assess Base and Solvent Choice: Protic solvents (like alcohols) or certain bases can serve as hydride sources, promoting defluorination.[5] Consider switching to an aprotic solvent system (e.g., dioxane, toluene) and a non-nucleophilic base.

    • Examine the Catalyst: Some transition metal catalysts can facilitate C-F bond activation and subsequent defluorination.[5] If the problem persists, screening alternative ligands or metals may be necessary.

Observation 3: The major byproduct has a mass corresponding to the homocoupling of my boronic acid partner.
  • Likely Cause: Oxidative homocoupling of the boronic acid, often promoted by residual oxygen or the use of a Pd(II) precatalyst.[2][3][8]

  • Troubleshooting Workflow: This common issue is addressed in the diagram below, which outlines a systematic approach to diagnosing and resolving excessive homocoupling.

Troubleshooting Workflow for Boronic Acid Homocoupling

G Start High Homocoupling Observed Atmosphere Check Reaction Atmosphere: Is it truly inert? Start->Atmosphere Catalyst Evaluate Pd Source: Using Pd(II) or Pd(0)? Start->Catalyst Base Assess Base/Solvent: Is the base too strong? Is the solvent protic? Start->Base Sol_Degas Action: Improve Degassing (e.g., Freeze-Pump-Thaw) Atmosphere->Sol_Degas Yes, O2 likely present Sol_Pd0 Action: Switch to Pd(0) Precatalyst (e.g., Pd(PPh3)4, Pd2(dba)3) Catalyst->Sol_Pd0 Using Pd(II) Sol_Base Action: Screen Weaker Bases and Aprotic Solvents Base->Sol_Base Yes Result Homocoupling Minimized Sol_Degas->Result Sol_Pd0->Result Sol_Base->Result G Start Ar-CF3 Protonation Ar-CF2-F-H+ Start->Protonation + H+ Carbocation Ar-CF2+ Protonation->Carbocation - HF Product Ar-CF2H Carbocation->Product Hydride_Source [H-] Hydride_Source->Product Hydride Attack

References

Technical Support Center: Recrystallization Methods for Purifying Quinoline Boronic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses the nuanced challenges of purifying quinoline boronic acid isomers via recrystallization. Boronic acids are notoriously difficult to purify due to their unique chemical properties, and the presence of isomers adds a significant layer of complexity.[1][2] This guide provides field-proven insights and systematic troubleshooting strategies to help you achieve high purity for your target molecules.

Frequently Asked Questions (FAQs)
Q1: Why are quinoline boronic acid isomers so challenging to purify by recrystallization?

Answer: The difficulty arises from a combination of factors inherent to both the quinoline moiety and the boronic acid functional group:

  • Subtle Solubility Differences: Positional isomers of quinoline boronic acid often exhibit very similar polarities and intermolecular interactions, leading to nearly identical solubilities in common solvents. This makes it difficult to find a solvent system where one isomer is significantly less soluble than the other at a given temperature.

  • Boronic Acid Chemistry: Boronic acids are Lewis acidic and can form reversible covalent complexes.[3] They are prone to dehydration to form cyclic anhydride trimers called boroxines, which have different solubility profiles and can complicate crystallization.[4] Furthermore, they can engage in strong hydrogen bonding, acting as both donors and acceptors, which can lead to co-crystallization with impurities or even among the isomers themselves.[5][6]

  • Risk of Degradation: Many boronic acids are sensitive to hydrolysis (protodeboronation), especially under harsh pH or temperature conditions.[1][7] They also have a known tendency to adhere to surfaces like silica gel, making chromatographic purification equally challenging.[8][9]

Q2: What is the first step in developing a recrystallization protocol for a new quinoline boronic acid isomer mixture?

Answer: The foundational step is a systematic solvent screening. The goal is to identify a solvent or solvent system with a steep solubility curve for your target isomer—meaning it is highly soluble when hot and poorly soluble when cold.[10]

Protocol: Small-Scale Solvent Screening

  • Place approximately 10-20 mg of your crude isomer mixture into several small test tubes.

  • To each tube, add a different candidate solvent (see Table 1) dropwise at room temperature. Start with polar solvents and move to non-polar ones. Note any solvents that dissolve the sample at room temperature; these are unsuitable for single-solvent recrystallization.

  • For solvents that do not dissolve the sample at room temperature, gently heat the mixture to the solvent's boiling point. Add the minimum amount of hot solvent needed to fully dissolve the solid.

  • Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large amount of crystalline solid, not an oil or a fine powder.[10][11]

This initial screen will guide your decision toward a single-solvent or a more complex mixed-solvent system.

Troubleshooting Guides
Issue 1: No single solvent seems suitable from my initial screen. What should I do?

Answer: This is a very common scenario, especially with isomers. The solution is to use a mixed-solvent (or two-solvent) system. This technique involves a pair of miscible solvents: one in which your compound is highly soluble (the "solvent") and one in which it is poorly soluble (the "anti-solvent").[12][13]

The principle is to dissolve your compound in a minimal amount of the hot "solvent" and then slowly add the "anti-solvent" to the hot solution until it becomes faintly cloudy (the saturation point).[14] A few more drops of the hot "solvent" are added to clarify the solution, which is then allowed to cool slowly. This method allows for fine-tuning the polarity of the medium to exploit the small solubility differences between isomers.

Workflow for Mixed-Solvent System Selection

start Start: Crude Isomer Mixture screen Perform Single-Solvent Screen (Table 1) start->screen decision Ideal Single Solvent Found? screen->decision single_recrys Proceed with Single-Solvent Recrystallization Protocol decision->single_recrys  Yes find_pair Identify a 'Solvent' (dissolves compound) and an 'Anti-Solvent' (does not dissolve) decision->find_pair No   check_misc Are the two solvents miscible? find_pair->check_misc mixed_recrys Proceed with Two-Solvent Recrystallization Protocol check_misc->mixed_recrys  Yes fail Select a new solvent pair check_misc->fail No   fail->find_pair

Caption: Decision workflow for choosing a recrystallization solvent system.

Commonly Used Miscible Solvent Pairs

"Solvent" (High Solubility)"Anti-Solvent" (Low Solubility)Polarity Change
Methanol/EthanolWaterPolar Protic
AcetoneHexane/HeptanePolar Aprotic -> Non-polar
Ethyl AcetateHexane/HeptaneMid-Polar -> Non-polar
DichloromethaneHexane/HeptaneMid-Polar -> Non-polar
Tetrahydrofuran (THF)Hexane/HeptaneMid-Polar -> Non-polar
TolueneHexane/HeptaneNon-polar (Aromatic -> Aliphatic)

Data compiled from various sources.[15][16][17]

Issue 2: My compound "oiled out" instead of forming crystals.

Answer: "Oiling out" occurs when the dissolved solid comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals.[13] This is problematic because oils tend to trap impurities, defeating the purpose of recrystallization.

Causality & Solutions:

  • High Solute Concentration: The solution is too supersaturated. Solution: Re-heat the mixture to dissolve the oil, add a small amount (5-10% more) of the hot solvent to decrease the saturation, and attempt to cool again.

  • Solvent Boiling Point Too High: The boiling point of your solvent may be higher than the melting point of your compound. Solution: Choose a solvent with a lower boiling point. For example, if your compound melts at 75°C and you are using water (BP 100°C), it is likely to oil out. A switch to a solvent like ethanol (BP 78.5°C) or a hexane/ethyl acetate mixture might be effective.

  • Rapid Cooling: Cooling the solution too quickly can shock it out of solution as an oil. Solution: Ensure slow, gradual cooling. Allow the flask to cool to room temperature on the benchtop, insulated if necessary, before moving it to an ice bath.[11]

Issue 3: Recrystallization is complete, but my NMR/HPLC analysis shows both isomers are still present.

Answer: This indicates co-crystallization, where the undesired isomer fits readily into the crystal lattice of the desired isomer. This is common when isomers have very similar shapes and intermolecular interactions.

Advanced Strategies:

  • Iterative Recrystallization: Perform multiple sequential recrystallizations. While tedious, this can gradually enrich the desired isomer in the crystalline fraction.

  • Drastic Solvent Change: The crystal packing forces are solvent-dependent. Switching from a protic solvent (like ethanol) to an aprotic solvent (like toluene or ethyl acetate) can alter the lattice structure and potentially exclude the undesired isomer.

  • Alternative Purification Methods: If recrystallization proves ineffective for isomer separation, consider other techniques. Boronic acids can sometimes be purified by forming a crystalline adduct with diethanolamine, which can then be reversed.[1][18] While chromatography is challenging, methods using C18 reverse-phase columns with specialized mobile phases (e.g., highly basic) have been developed for boronic acids and may provide the necessary resolution.[7][19]

Troubleshooting Flowchart for Common Recrystallization Issues

start Hot, saturated solution is cooling prob1 Problem: No crystals form after cooling/icing start->prob1 prob2 Problem: An oil forms instead of crystals prob3 Problem: Purity is low / Isomers not separated sol1a Solution: Scratch inner wall of flask with glass rod prob1->sol1a Try First sol2a Solution: Re-heat, add more solvent, and cool slowly. prob2->sol2a Try First sol3a Solution: Perform a second recrystallization. prob3->sol3a Try First sol1b Solution: Add a seed crystal of pure product sol1a->sol1b If fails sol1c Solution: Too much solvent was used. Boil off some solvent and re-cool. sol1b->sol1c If fails sol2b Solution: Change to a lower-boiling point solvent. sol2a->sol2b If fails sol3b Solution: Change solvent system to alter crystal packing. sol3a->sol3b If fails sol3c Solution: Consider alternative purification (e.g., adduct formation, chromatography). sol3b->sol3c If fails

Caption: A troubleshooting guide for common recrystallization failures.

Reference Protocols & Data
Table 1: Properties of Common Recrystallization Solvents
SolventBoiling Point (°C)Polarity (Index)TypeNotes
Water10010.2Polar ProticGood for polar compounds. Can be difficult to remove.[16]
Methanol655.1Polar ProticDissolves many organics. Can be used in mixed systems with water or ethers.[20][21]
Ethanol78.54.3Polar ProticA very general and effective solvent.[16]
Acetone565.1Polar AproticHigh solvent power, but low boiling point limits solubility difference.
Ethyl Acetate774.4Mid-PolarGood general-purpose solvent.[22]
Dichloromethane403.1Mid-PolarLow boiling point can be problematic for achieving a large temperature gradient.[23]
Toluene1112.4Non-polarGood for less polar compounds; high boiling point.
Hexane/Heptane69 / 98~0.1Non-polarOften used as an anti-solvent for more polar compounds.[16]
Experimental Protocol: General Single-Solvent Recrystallization
  • Dissolution: Place the crude quinoline boronic acid isomer mixture in an Erlenmeyer flask with a stir bar. Add the chosen solvent in small portions while heating the mixture to a gentle boil on a stir plate. Continue adding the minimum volume of boiling solvent until the solid is completely dissolved.[10]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This prevents premature crystallization.[14]

  • Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Large, pure crystals form under slow cooling conditions.[11]

  • Chilling: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.

  • Drying: Dry the crystals thoroughly under vacuum to remove all traces of solvent. Confirm purity using appropriate analytical methods (e.g., HPLC, NMR, melting point).

References

Technical Support Center: Column Chromatography for Separating Boronic Acid Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the column chromatography of boronic acids and their derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of these versatile compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) presented in a direct question-and-answer format. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered when planning the chromatographic purification of boronic acids and their esters.

Q1: What are the primary challenges in purifying boronic acids and their esters using column chromatography?

A1: The purification of boronic acids and their derivatives, such as pinacol esters, presents a unique set of challenges. Boronic acids themselves can be quite polar, leading to poor retention on reversed-phase columns or strong, sometimes irreversible, binding to silica gel.[1][2] A significant issue with silica gel is the interaction between the Lewis acidic boron atom and the Lewis basic silanol groups on the silica surface, which can cause significant tailing and low recovery.[3] Furthermore, boronic acids can form trimeric anhydrides, known as boroxines, which can complicate the chromatographic profile.[4][5]

For boronate esters, particularly pinacol esters, the primary challenge is their susceptibility to hydrolysis back to the corresponding boronic acid, especially on the acidic surface of standard silica gel.[3][6] This on-column degradation leads to a mixed sample of the desired ester and its more polar acid, making separation difficult.

Q2: Which type of chromatography is best suited for boronic acid purification: normal-phase or reversed-phase?

A2: The choice between normal-phase and reversed-phase chromatography is highly dependent on the specific boronic acid or ester .

  • Normal-Phase Chromatography (e.g., silica gel, alumina): This is often attempted for less polar boronic acids and their esters.[7] However, as mentioned, the acidic nature of silica can be problematic. Neutral alumina can be a viable alternative for boronate esters.[7] For boronic acids, especially those with polar functional groups, elution can be difficult, often requiring highly polar mobile phases containing modifiers like methanol or acetone.[7]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for the analysis and purification of a wide range of boronic acids. By manipulating the mobile phase pH, the retention of boronic acids can be effectively controlled. For instance, at low pH, boronic acids are generally neutral and exhibit better retention, while at high pH, they become anionic and elute earlier. C18 columns are commonly used, but other stationary phases like phenyl or C8 can offer different selectivities.

Q3: How does pH affect the separation of boronic acids in RP-HPLC?

A3: The pH of the mobile phase is a critical parameter in the RP-HPLC of boronic acids due to their acidic nature (pKa values typically around 8-10). At a pH below their pKa, boronic acids exist predominantly in their neutral, protonated form. In this state, they are less polar and interact more strongly with the hydrophobic stationary phase, leading to longer retention times.[8] Conversely, at a pH above their pKa, they are deprotonated to form the anionic boronate species. This increases their polarity and reduces their retention on a reversed-phase column. Therefore, by adjusting the pH of the mobile phase with additives like formic acid (for low pH) or ammonium hydroxide (for high pH), you can significantly influence the retention and selectivity of your separation.

II. Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: My boronic acid/ester is sticking to the silica gel column, resulting in low recovery and significant tailing.

Root Cause: This is a classic problem stemming from the strong interaction between the Lewis acidic boron center and the acidic silanol groups (Si-OH) on the silica surface.[3] This can lead to irreversible adsorption or significant band broadening.

Solutions:

  • Deactivation of Silica Gel: You can mitigate the acidity of the silica gel by treating it before use. A common method is to prepare a slurry of the silica gel in your chosen eluent and add a small amount of a non-nucleophilic base, such as triethylamine (1-2% v/v). This will cap the most acidic silanol groups.

  • Use of Neutral Alumina: For boronate esters, which are generally less polar, neutral alumina can be an excellent alternative to silica gel, as it lacks the acidic silanol groups.[7]

  • Boric Acid Impregnated Silica Gel: For the purification of pinacol boronic esters, impregnating the silica gel with boric acid has been shown to be effective in suppressing the over-adsorption of the esters, leading to much-improved recovery.[3][9]

  • Mobile Phase Modifiers: Incorporating a small amount of a competitive agent in your mobile phase, such as acetic acid or trifluoroacetic acid (TFA), can sometimes help to improve peak shape and recovery by competing for the active sites on the silica gel.[7]

Issue 2: My boronate ester appears to be degrading on the column.

Root Cause: Pinacol esters and other boronate esters are susceptible to hydrolysis, a reaction that is catalyzed by acidic conditions. The surface of standard silica gel is sufficiently acidic to promote this degradation, converting your desired ester into the more polar boronic acid.[3][6]

Solutions:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for the analysis and purification of boronate esters.[6] This technique utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent. The high organic content of the mobile phase effectively prevents on-column hydrolysis.[6]

  • Deactivated Silica Gel: As described in Issue 1, using silica gel that has been treated with a base can reduce the surface acidity and minimize hydrolysis.

  • Use of Protecting Groups: If hydrolysis is a persistent issue, consider using more robust protecting groups for the boronic acid, such as the MIDA (N-methyliminodiacetic acid) ester, which is known for its stability under a wide range of conditions, including chromatography.[5][10]

Issue 3: I am having difficulty separating my target boronic acid from structurally similar impurities.

Root Cause: Co-elution of structurally similar compounds is a common challenge in chromatography. The subtle differences in their physicochemical properties may not be sufficient to achieve baseline separation under standard conditions.

Solutions:

  • Systematic Method Development in HPLC: A systematic approach to method development is crucial. This involves screening different stationary phases (e.g., C18, Phenyl, HSS T3) and mobile phase organic modifiers (e.g., acetonitrile vs. methanol) to exploit different separation mechanisms. Additionally, a thorough evaluation of the mobile phase pH is essential to maximize selectivity between the target compound and its impurities.[11]

  • Gradient Optimization: Employing a shallow gradient elution in HPLC can significantly improve the resolution of closely eluting peaks.

  • Derivatization: In some cases, derivatizing the boronic acid can enhance separation. For example, forming a diethanolamine adduct can sometimes facilitate purification through crystallization or altered chromatographic behavior.[1]

III. Experimental Protocols & Methodologies

Protocol 1: General RP-HPLC Method Development for Boronic Acids

This protocol outlines a systematic approach to developing a separation method for boronic acids using RP-HPLC.[11]

1. Initial Column and Mobile Phase Screening:

  • Columns: Screen a minimum of two columns with different selectivities (e.g., a standard C18 column and a Phenyl-Hexyl column).
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water (Low pH) and 0.1% Ammonium Hydroxide in Water (High pH).
  • Mobile Phase B (Organic): Acetonitrile and Methanol.
  • Initial Screening: Perform a generic gradient run (e.g., 5-95% B over 15 minutes) with your sample under four conditions:
  • Low pH with Acetonitrile
  • Low pH with Methanol
  • High pH with Acetonitrile
  • High pH with Methanol

2. Evaluation of Initial Results:

  • Assess the retention, peak shape, and resolution from the initial screening runs.
  • Identify the condition (pH and organic modifier) that provides the best overall separation. Boronic acids often show better retention and peak shape at low pH.

3. Gradient Optimization:

  • Based on the best condition identified, optimize the gradient slope and duration to improve the resolution of critical peak pairs.

4. Final Method:

  • Once optimized, the final method should provide baseline resolution for the boronic acid and its key impurities.

Table 1: Example RP-HPLC Conditions for Boronic Acid Separation
ParameterCondition 1 (Low pH)Condition 2 (High pH)
Column XSelect Premier HSS T3, 2.5 µmXBridge Premier BEH C18, 2.5 µm
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Bicarbonate, pH 10
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5% to 95% B in 10 min5% to 95% B in 10 min
Flow Rate 0.4 mL/min0.4 mL/min
Temperature 30 °C30 °C
Detection UV at 254 nmUV at 254 nm

Note: These are starting conditions and should be optimized for your specific analytes.

Protocol 2: Flash Chromatography of Boronate Esters on Deactivated Silica Gel

This protocol describes a method to purify boronate esters while minimizing on-column hydrolysis.

1. Preparation of Deactivated Silica Gel:

  • Weigh the required amount of silica gel for your column.
  • Prepare a solution of 1-2% triethylamine in your initial, low-polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate).
  • Create a slurry of the silica gel in this solution and let it stand for 15-20 minutes.
  • Pack your column with this slurry.

2. Chromatography:

  • Dissolve your crude boronate ester in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
  • Load the sample onto the column.
  • Elute the column with a gradient of your chosen solvents (e.g., increasing the percentage of ethyl acetate in hexane).
  • Monitor the elution using Thin Layer Chromatography (TLC).

IV. Visualizations

Diagram 1: The pH-Dependent Equilibrium of Boronic Acids

This diagram illustrates the fundamental principle of how pH influences the state of a boronic acid, which is key to controlling its retention in reversed-phase chromatography.

G cluster_low_ph Low pH (< pKa) cluster_high_ph High pH (> pKa) Neutral R-B(OH)2 (Neutral, More Retained) Anionic R-B(OH)3- (Anionic, Less Retained) Neutral->Anionic + OH- Anionic->Neutral + H+

Caption: pH effect on boronic acid ionization state.

Diagram 2: Troubleshooting Workflow for Low Recovery on Silica Gel

This workflow provides a logical sequence of steps to diagnose and solve issues of poor recovery of boronic acids or their esters from silica gel columns.

G Start Low Recovery/ Tailing on Silica Check_Hydrolysis Is the compound a boronate ester? Start->Check_Hydrolysis Hydrolysis_Yes Likely on-column hydrolysis Check_Hydrolysis->Hydrolysis_Yes Yes Hydrolysis_No Strong adsorption to silanol groups Check_Hydrolysis->Hydrolysis_No No Solution_HILIC Switch to HILIC Hydrolysis_Yes->Solution_HILIC Solution_Deactivate_H Use deactivated silica (e.g., with NEt3) Hydrolysis_Yes->Solution_Deactivate_H Solution_Deactivate_A Use deactivated silica (e.g., with NEt3) Hydrolysis_No->Solution_Deactivate_A Solution_Alumina Switch to neutral alumina Hydrolysis_No->Solution_Alumina

Caption: Troubleshooting low recovery from silica gel.

V. References

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. Retrieved from --INVALID-LINK--

  • Khan, R. A., et al. (2016). How to purify boronic acids/boronate esters? ResearchGate. Retrieved from --INVALID-LINK--

  • Amerigo Scientific. (n.d.). Boronic Acid Affinity Chromatography Resin. Amerigo Scientific. Retrieved from --INVALID-LINK--

  • Pandiyan, V., et al. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 6(18), 7353-7359. Retrieved from --INVALID-LINK--

  • Li, Z., & Li, Y. (2006). Boronate Affinity Chromatography. Methods in Molecular Biology, 328, 255-266. Retrieved from --INVALID-LINK--

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. Retrieved from --INVALID-LINK--

  • Hitosugi, S., et al. (2018). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 47(10), 1302-1304. Retrieved from --INVALID-LINK--

  • Kordas, A., et al. (2012). Boric acid as a mobile phase additive for high performance liquid chromatography separation of ribose, arabinose and ribulose. Journal of Chromatography A, 1228, 222-226. Retrieved from --INVALID-LINK--

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. Retrieved from --INVALID-LINK--

  • Chem-Station. (2016). Protecting Groups for Boronic Acids. Chem-Station International Edition. Retrieved from --INVALID-LINK--

  • Duval, F. L., et al. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Wageningen University & Research. Retrieved from --INVALID-LINK--

  • Liu, X. C., & Scouten, W. H. (2006). Boronic Acids as Ligands for Affinity Chromatography. Chinese Journal of Chemistry, 24(8), 1047-1054. Retrieved from --INVALID-LINK--

  • Ye, G., et al. (2019). Chromatographic Conditions for the Analysis of Boronic Pinacol Esters. ResearchGate. Retrieved from --INVALID-LINK--

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P. SIELC. Retrieved from --INVALID-LINK--

  • Liu, D., et al. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International, 34(12), 14-20. Retrieved from --INVALID-LINK--

  • Duval, F. L., et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1417, 56-62. Retrieved from --INVALID-LINK--

  • Amerigo Scientific. (n.d.). Boronic Acids and Derivatives. Amerigo Scientific. Retrieved from --INVALID-LINK--

  • Reddit. (2017). Purification of boronic acids? r/chemistry. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Sensitive Thin-Layer Chromatography Detection of Boronic Acids Using Alizarin. ResearchGate. Retrieved from --INVALID-LINK--

  • Wuyts, B., et al. (2022). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development, 26(11), 3072-3077. Retrieved from --INVALID-LINK--

  • Duval, F. L., et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Wageningen University & Research. Retrieved from --INVALID-LINK--

  • Pohl, C. (2004). pH of Buffer in Affinity Chromatography. Chromatography Forum. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Purification of Boronic Acid Pinacol Esters. BenchChem. Retrieved from --INVALID-LINK--

  • Soundararajan, S., et al. (1989). Chemical affinity systems—I: pH dependence of boronic acid-diol affinity in aqueous solution. Biotechnology and Bioengineering, 33(10), 1323-1327. Retrieved from --INVALID-LINK--

  • Reddit. (2025). HELP: Purifying boronic acids sucks. r/OrganicChemistry. Retrieved from --INVALID-LINK--

  • R-Tech Instruments. (2025). Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. R-Tech Instruments. Retrieved from --INVALID-LINK--

  • Trinity Biotech. (n.d.). Boronate Affinity - High Performance Liquid Chromatography (HPLC). Trinity Biotech. Retrieved from --INVALID-LINK--

  • ResearchGate. (2024). How to purify boronate esters? ResearchGate. Retrieved from --INVALID-LINK--

  • Liu, Z., & He, H. (2016). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research, 49(11), 2444-2454. Retrieved from --INVALID-LINK--

  • Johnson, B. J. B., & Smith, G. E. (1989). Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants. Analytical Biochemistry, 178(1), 125-134. Retrieved from --INVALID-LINK--

  • Wiskur, S. L., et al. (2019). The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. Nature Chemistry, 11(10), 868-878. Retrieved from --INVALID-LINK--

References

Technical Support Center: Managing Moisture Sensitivity of Trifluoromethylated 9-Borafluorenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for trifluoromethylated 9-borafluorenes. As a researcher, scientist, or drug development professional, you are likely working with these powerful organoboron compounds due to their unique electronic properties and applications in fields ranging from organic light-emitting diodes (OLEDs) to catalysis.[1][2][3][4] However, the inherent Lewis acidity that makes them so valuable also renders them susceptible to moisture.[2][3][5][6] This guide is designed to provide you with in-depth, field-proven insights to anticipate, troubleshoot, and manage the challenges associated with the moisture sensitivity of these fascinating molecules.

Section 1: Foundational Principles of Handling and Storage

The stability of trifluoromethylated 9-borafluorenes is significantly enhanced by the presence of trifluoromethyl groups, which provide both steric shielding and electronic stabilization.[2][7] Comparing mesityl-containing 9-borafluorenes, it's clear that trifluoromethyl groups play a crucial role in stabilization.[2] Despite this, their high Lewis acidity makes them reactive towards nucleophiles, including water.[8][9] Proper handling and storage are therefore not just best practices, but critical determinants of experimental success.

Frequently Asked Questions: Storage and Handling

Q1: What are the ideal long-term storage conditions for trifluoromethylated 9-borafluorenes?

A1: For long-term stability, trifluoromethylated 9-borafluorenes should be stored as solids in a scrupulously dry, inert atmosphere. The best practice is to store them within a glovebox with low levels of moisture and oxygen (<0.1 ppm).[10] If a glovebox is unavailable, storing the compound in a sealed Schlenk flask under a positive pressure of a high-purity inert gas (Argon is preferred over Nitrogen due to its higher density) is a viable alternative.[11] For added protection, especially for highly sensitive derivatives, the sealed flask can be placed inside a desiccator containing a freshly activated drying agent.[12] Always store in a cool, dark place to prevent thermal or photo-degradation.[12]

Q2: I received my trifluoromethylated 9-borafluorene in a Sure/Seal™ bottle. What is the best way to handle it?

A2: Sure/Seal™ bottles are designed for the convenient storage and dispensing of air-sensitive reagents.[13][14] To withdraw the compound, use a clean, oven-dried syringe with a long needle.[13][15] It is crucial to flush the syringe with an inert gas before use.[15][16] After withdrawing the desired amount, introduce an "inert gas buffer" into the syringe before removing it from the septum.[15][17] This prevents any air from being drawn into the syringe as you withdraw. For repeated use, it is advisable to transfer the reagent to a dedicated storage vessel with a PTFE valve, which minimizes septum deterioration.[14]

Q3: Can I weigh these compounds in the open air?

A3: No. Exposing trifluoromethylated 9-borafluorenes to the ambient atmosphere, even for a short period, can lead to hydrolysis. Weighing should be performed inside a glovebox.[10] If a glovebox is not accessible, you can weigh the compound by difference. Tare a sealed vial containing the compound, transfer the desired amount to your reaction flask under a positive flow of inert gas, and then reweigh the sealed vial.[10]

Section 2: Troubleshooting Guide for Synthesis and Reactions

The success of reactions involving trifluoromethylated 9-borafluorenes hinges on maintaining an anhydrous and anaerobic environment. The following troubleshooting guide addresses common issues encountered during their synthesis and subsequent reactions.

Common Problems and Solutions

Problem 1: My reaction yields are consistently low, and I suspect decomposition of the 9-borafluorene.

Possible Cause A: Residual Moisture in Solvents and Reagents Even "anhydrous" solvents from commercial suppliers can contain trace amounts of water that are detrimental.

  • Solution: Always use freshly distilled solvents from an appropriate drying agent (e.g., sodium/benzophenone for ethereal solvents, calcium hydride for hydrocarbons and chlorinated solvents). For highly sensitive reactions, consider passing the solvent through an activated alumina column immediately before use. Ensure all other reagents are rigorously dried.

Possible Cause B: Inadequate Inert Atmosphere Technique Improperly dried glassware or a faulty inert gas setup can introduce moisture and oxygen.

  • Solution: All glassware must be oven-dried at >120 °C for several hours or flame-dried under vacuum immediately before use.[11][16] Assemble the apparatus while hot and allow it to cool under a stream of inert gas.[16] Use a bubbler to monitor for a slight positive pressure of inert gas throughout the reaction.[13] Ensure all septa are new and provide a good seal; avoid repeated punctures in the same spot.[13]

Problem 2: I am attempting a reaction with a nucleophile, and I am observing unexpected side products or no reaction.

Possible Cause: Formation of a Water Adduct Trifluoromethylated 9-borafluorenes are strong Lewis acids and can form adducts with water.[18] This water adduct can be less reactive or react in an undesired manner.

  • Diagnostic Check: Acquire a ¹¹B NMR spectrum of your starting material. The chemical shift can indicate the presence of a tetracoordinate boron species, which would be indicative of adduct formation.

  • Solution: Rigorously exclude water from your reaction system. If you suspect your starting material is already compromised, purification by sublimation or recrystallization from a non-coordinating, dry solvent under inert atmosphere may be necessary.[8]

Problem 3: During the synthesis of a trifluoromethylated 9-borafluorene, the reaction fails or gives a complex mixture.

Possible Cause: Instability of Intermediates The synthesis of 9-borafluorenes often involves organolithium or other highly reactive organometallic intermediates.[2][6] These intermediates are extremely sensitive to moisture and can decompose, leading to low yields.

  • Solution: Ensure the organometallic reagents are freshly prepared or titrated before use. Maintain very low temperatures (e.g., -78 °C) during their generation and reaction, as specified in the literature protocols.[1] The addition of salts like LiBr has been shown to improve the reactivity and stability of some intermediates in these syntheses.[7]

Experimental Protocol: Standard Schlenk Line Technique for a Moisture-Sensitive Reaction

This protocol outlines the setup for a generic reaction requiring strict anhydrous and anaerobic conditions.

  • Glassware Preparation: Oven-dry all glassware (reaction flask, dropping funnel, condenser) and a magnetic stir bar at 140 °C overnight.

  • Assembly: Quickly assemble the hot glassware and clamp it to a retort stand. Immediately attach a gas inlet adapter connected to a Schlenk line providing a flow of dry argon.

  • Purging: Place the reaction flask under vacuum and gently heat with a heat gun to remove adsorbed water. Refill the flask with argon. Repeat this vacuum-argon cycle three times.

  • Solvent Addition: Add the freshly distilled anhydrous solvent to the reaction flask via a cannula or a dry, argon-flushed syringe.

  • Reagent Addition: Dissolve solid reagents in anhydrous solvent in a separate, dried Schlenk flask and add them to the reaction flask via cannula. Add liquid reagents using a dry, argon-flushed syringe.

  • Reaction Monitoring: Maintain a slight positive pressure of argon throughout the reaction, monitored via an oil bubbler.

Section 3: Visualization of Key Processes

Diagram: Decision Tree for Troubleshooting Low Yields

This diagram provides a logical workflow for diagnosing the cause of poor reaction outcomes.

TroubleshootingWorkflow start Low Reaction Yield check_purity Verify Starting Material Purity (NMR, Elemental Analysis) start->check_purity check_conditions Review Reaction Conditions start->check_conditions purity_ok Purity Confirmed? check_purity->purity_ok conditions_ok Conditions Correct? check_conditions->conditions_ok purity_ok->check_conditions Yes purify Purify Starting Material (Sublimation/Recrystallization) purity_ok->purify No check_solvents Check Solvent Purity conditions_ok->check_solvents Yes end_point Problem Resolved conditions_ok->end_point No, Correct Parameters resynthesize Re-synthesize Starting Material purify->resynthesize If necessary solvents_ok Solvents Freshly Dried? check_solvents->solvents_ok check_atmosphere Check Inert Atmosphere Integrity atmosphere_ok System Air-Tight? check_atmosphere->atmosphere_ok solvents_ok->check_atmosphere Yes dry_solvents Re-dry/Distill Solvents solvents_ok->dry_solvents No improve_technique Improve Inert Technique (Flame-dry, Purge cycles) atmosphere_ok->improve_technique No atmosphere_ok->end_point Yes, Investigate Other Factors dry_solvents->end_point improve_technique->end_point

Caption: A decision tree for troubleshooting low-yield reactions.

Diagram: Proper Syringe Transfer Technique Under Inert Atmosphere

This workflow illustrates the critical steps for transferring a moisture-sensitive liquid reagent.

SyringeTransfer start Start: Prepare Syringe step1 1. Oven-dry syringe and needle. Assemble while hot. start->step1 step2 2. Flush syringe 3x with inert gas (e.g., Argon). step1->step2 step3 3. Insert needle into reagent bottle (Sure/Seal™) through septum. step2->step3 step4 4. Withdraw desired volume of liquid. Remove any gas bubbles. step3->step4 step5 5. Pull needle into headspace. Withdraw ~1 mL of inert gas ('Inert Gas Buffer'). step4->step5 step6 6. Remove syringe from bottle. Transport to reaction flask. step5->step6 step7 7. Pierce reaction flask septum. Inject inert gas buffer first. step6->step7 step8 8. Dispense liquid reagent into the reaction mixture. step7->step8 end End: Transfer Complete step8->end

Caption: Workflow for transferring moisture-sensitive liquids.

Section 4: Quantitative Data Summary

ParameterRecommended SpecificationRationale
Inert Gas Purity ≥ 99.998% (Argon or Nitrogen)Minimizes contamination from O₂ and H₂O.
Glovebox Atmosphere < 0.1 ppm O₂, < 0.1 ppm H₂OProvides the most secure environment for handling and storage.
Anhydrous Solvent H₂O Content < 10 ppmCrucial for preventing hydrolysis and adduct formation.
Glassware Drying Temperature > 120 °CEnsures removal of adsorbed water from glass surfaces.

References

Technical Support Center: Automated Feedback for Suzuki-Miyaura Cross-Coupling Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling optimization. This guide is designed for researchers, scientists, and drug development professionals to serve as a first-line resource for troubleshooting common experimental challenges. The following sections provide in-depth, field-proven insights in a direct question-and-answer format, moving from high-level frequently asked questions to a granular, problem-oriented troubleshooting guide.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction has a very low or zero yield. Where should I start troubleshooting?

A1: When faced with a low or non-existent yield, a systematic check of your core components is the most efficient path forward. Before diving into complex optimization, verify the following fundamentals:

  • Catalyst Activity: The integrity of your palladium source and ligand is paramount. Palladium(II) precatalysts must be reduced in situ to the active Pd(0) species; if this fails, the catalytic cycle never begins.[1][2] Phosphine-based ligands are notoriously susceptible to oxidation, which can inhibit their ability to stabilize the catalyst.[3] Consider using a fresh batch of ligand and catalyst, or employing a modern, air-stable precatalyst.

  • Reagent Integrity: The stability of the boronic acid or ester is a common failure point.[4] They are susceptible to degradation pathways like protodeboronation, especially electron-deficient variants.[3][4] Confirm the purity of your organic halide and ensure your base is not excessively hydrated.

  • Atmosphere Control: Palladium(0) catalytic systems are sensitive to oxygen, which can lead to catalyst deactivation and the formation of homocoupled side products.[2][3] Ensure your reaction vessel was rigorously degassed and maintained under a positive pressure of an inert gas (Argon or Nitrogen) throughout the setup and reaction.[1][5]

Q2: How does the base affect the reaction, and how do I choose the correct one?

A2: The base plays a critical, multifaceted role in the Suzuki-Miyaura reaction, primarily by facilitating the crucial transmetalation step.[6][7] There are two predominant mechanistic proposals for its action:

  • Boronate Pathway: The base activates the organoboron species, typically a boronic acid, to form a more nucleophilic boronate "ate" complex (e.g., R-B(OH)₃⁻).[6][8][9][10] This boronate is significantly more reactive and readily transfers its organic group to the palladium(II) center.[9][10]

  • Hydroxide/Alkoxide Pathway: The base (e.g., OH⁻, OR⁻) first reacts with the Pd(II)-halide complex to form a Pd(II)-hydroxide or -alkoxide. This intermediate then undergoes transmetalation with the neutral boronic acid.[6][9]

The choice of base is critical and substrate-dependent. A weak base may not be sufficient to drive transmetalation, while an overly strong base can promote side reactions.[6][11]

Base Typical Strength Common Use Cases & Mechanistic Notes
K₂CO₃, Cs₂CO₃ Moderate/StrongWidely used, effective, and often employed in aqueous/organic solvent mixtures. Cesium carbonate's higher solubility can be advantageous.
K₃PO₄ ModerateA versatile and commonly used base, particularly effective for challenging couplings, including those with aryl chlorides.[6] Often used in anhydrous organic solvents like dioxane or toluene.
KF, CsF Weak/ModerateFluoride ions are believed to play a unique role in activating the boronic acid, potentially by forming a hypervalent silicon intermediate if glassware is etched or by direct interaction with the boron atom.[5][6]
KOtBu, NaOtBu StrongVery strong bases, useful for less reactive substrates but can promote decomposition of sensitive functional groups.
Organic Bases (e.g., DBU, Et₃N) Moderate/StrongCan be used, but are less common than inorganic bases. Their solubility in organic solvents can be an advantage in specific applications.
Q3: What factors should guide my solvent selection?

A3: Solvent choice influences reagent solubility, catalyst stability, and can even alter the reaction mechanism and selectivity.[12][13] A good solvent system must dissolve the organic halide, the base (or allow for efficient mixing in a biphasic system), and the palladium complex.[13]

  • Polar Aprotic Solvents (Dioxane, THF, DMF): These are the most common choices.[14] They effectively solubilize a wide range of reactants and catalysts. However, the polarity can be a complex factor; some polar solvents like MeCN and DMF have been shown to switch selectivity in specific cases, possibly by stabilizing anionic palladium intermediates.[12][15][16]

  • Aromatic Solvents (Toluene, Benzene): These nonpolar solvents are also widely used, often in combination with a phase-transfer catalyst or an aqueous base solution to facilitate interaction between the reagents.

  • Alcohols/Water: Suzuki-Miyaura reactions are notably tolerant of water, and aqueous base solutions are very common.[17][18] Water can help solubilize the inorganic base and the boronate intermediate. However, excess water can be a proton source that drives the undesirable side reaction of protodeboronation.[3]

Q4: My analysis shows a significant amount of Ar-H instead of my product. What is causing this protodeboronation and how can I stop it?

A4: The replacement of the boronic acid group with a hydrogen atom (R-B(OH)₂ → R-H) is a common side reaction known as protodeboronation.[3][4] This process is particularly problematic for electron-deficient or heteroaryl boronic acids and is a major cause of reduced yields.[3][4]

Causality & Mitigation Strategies:

  • Proton Source: The reaction requires a proton source, which is often water or alcohol present in the solvent or introduced with a hydrated base.[3][4]

    • Solution: Use anhydrous solvents and bases. If an aqueous system is necessary, minimize the amount of water and consider shorter reaction times or lower temperatures to reduce the rate of protodeboronation.[3]

  • Base-Promoted Decomposition: The base, while essential for the productive catalytic cycle, can also promote this side reaction.[3]

    • Solution: Use milder bases like K₃PO₄ or KF, which are often effective without being overly aggressive.[3]

  • Slow-Release Strategy: The core issue is the presence of free boronic acid in solution, vulnerable to decomposition.

    • Solution: Convert the boronic acid to a more stable derivative like a pinacol ester, an MIDA boronate, or an aryltrifluoroborate.[3][19] These reagents act as protecting groups, slowly releasing the active boronic acid into the reaction, which keeps its standing concentration low and minimizes decomposition while still allowing the desired coupling to occur.[19]

Visualizing the Core Process and Troubleshooting Logic

A firm grasp of the catalytic cycle is essential for rational troubleshooting. The process involves the palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) ArPdX Ar-Pd(II)-X (Oxidative Adduct) Pd0->ArPdX Oxidative Addition ArX Ar-X (Aryl Halide) ArX->ArPdX ArPdR Ar-Pd(II)-R ArPdX->ArPdR Transmetalation Base Base Base->ArPdX Boronate R-B(OR')₂ Boronate->ArPdX ArPdR->Pd0 Reductive Elimination Product Ar-R (Coupled Product) ArPdR->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

When troubleshooting, a logical decision-making process can save significant time and resources.

Troubleshooting_Workflow decision decision action action start Low or No Yield d_sm_consumed Starting Material Consumed? start->d_sm_consumed d_side_products Major Side Products Observed? d_sm_consumed->d_side_products Yes a_check_catalyst 1. Verify Catalyst/Ligand Activity 2. Check Temperature 3. Screen Ligands d_sm_consumed->a_check_catalyst No a_optimize_conditions 1. Vary Base/Solvent 2. Adjust Concentration d_side_products->a_optimize_conditions No (Baseline) d_which_side_product Which Type? d_side_products->d_which_side_product Yes a_protodeboronation 1. Use Anhydrous Conditions 2. Use Milder Base (K₃PO₄) 3. Use Protected Boronic Ester d_which_side_product->a_protodeboronation Protodeboronation (Ar-H) a_homocoupling 1. Improve Degassing Technique 2. Use Pd(0) Precatalyst 3. Check Reagent Purity d_which_side_product->a_homocoupling Homocoupling (Ar-Ar or R-R)

Caption: A logical workflow for troubleshooting low-yield Suzuki-Miyaura reactions.

In-Depth Troubleshooting Guide

Problem: Significant Homocoupling Side Products (Ar-Ar or R-R)

Homocoupling of the boronic acid is a common side reaction that competes with the desired cross-coupling pathway.[2][20]

  • Causality 1: Presence of Oxygen. Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that homocouples two molecules of the organoboron reagent.[2] It can also oxidize phosphine ligands, reducing catalyst stability.

    • Self-Validating Protocol: Ensure your degassing procedure is robust. A common method is to "freeze-pump-thaw" the solvent three times. Alternatively, for less sensitive reactions, bubbling an inert gas through the solvent for 15-30 minutes can suffice.[5] After degassing, maintain a positive pressure of inert gas. If improving the inert atmosphere reduces homocoupling, oxygen was the likely culprit.

  • Causality 2: Inefficient Pd(II) Precatalyst Reduction. If using a Pd(II) source like Pd(OAc)₂, it must be reduced to Pd(0) to initiate the primary catalytic cycle.[1][2] This reduction can sometimes occur via a process that homocouples the organoboron reagent.[2]

    • Solution: Switch to a pre-formed Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) or a modern precatalyst (e.g., Buchwald palladacycle precatalysts) that generates the active Pd(0) species more cleanly and efficiently.[21]

Problem: Reaction is Sluggish or Stalls with Unreactive Substrates (e.g., Aryl Chlorides)

The oxidative addition step is often rate-determining, and its efficiency is highly dependent on the electrophile and the ligand.[14][22] The reactivity order is generally I > Br > OTf >> Cl.[3][14][23]

  • Causality: Insufficiently Electron-Rich Ligand. For challenging electrophiles like aryl chlorides, the oxidative addition to the Pd(0) center is slow.[11] This step requires a catalyst that is sufficiently electron-rich to donate electron density into the aryl-chloride antibonding orbital.

    • Solution: Switch to more electron-rich and bulky ligands. Ligands are not just passive stabilizers; they actively tune the catalyst's electronic properties.[2][17] Bulky ligands also promote the final reductive elimination step.[2][23][24]

Ligand Class Key Features Optimized For
Triarylphosphines (e.g., PPh₃) Standard, less electron-richGeneral purpose, good for reactive Ar-I and Ar-Br.
Bulky Trialkylphosphines (e.g., P(t-Bu)₃) Very electron-rich, bulkyActivating unreactive electrophiles like aryl chlorides.[5]
Dialkylbiaryl Phosphines (e.g., SPhos, XPhos) Very electron-rich, sterically demandingState-of-the-art for a wide range of challenging couplings, including heteroaryls and sterically hindered substrates.[24]
N-Heterocyclic Carbenes (NHCs) Strongly electron-donatingHighly active catalysts, often used for difficult transformations.[23][24]

Standard Experimental Protocol: A Self-Validating System

This protocol for the coupling of 4-bromoanisole and phenylboronic acid is a robust starting point.

Reagents:

  • 4-Bromoanisole (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.02 mmol, 2 mol%)

  • K₂CO₃ (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the 4-bromoanisole, phenylboronic acid, and K₂CO₃.

  • Inert Atmosphere: Seal the vessel with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon). Repeat this vacuum/backfill cycle three to five times to ensure a completely inert atmosphere.[3][22]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe. Bubbling argon through the solvents for 15-20 minutes prior to addition is a sufficient degassing method for this step.

  • Catalyst Addition: With the reaction mixture stirring, briefly remove the septum and add the Pd(PPh₃)₄ catalyst in one portion. Immediately reseal the vessel and, if necessary, purge the headspace with inert gas for another minute.

  • Reaction Execution: Lower the flask into a preheated oil bath at 85-90 °C. Allow the reaction to stir vigorously for the specified time (e.g., 12-18 hours).

  • Monitoring & Workup: Monitor the reaction's progress by TLC or GC-MS. Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[22]

  • Validation: Purify the crude product via flash column chromatography. A successful reaction should yield the desired biaryl product with minimal starting materials and side products like anisole (from protodeboronation) or biphenyl (from homocoupling).

Automated Feedback and the Future of Optimization

Modern drug development demands rapid and efficient reaction optimization, a task that is challenging due to the large number of variables (catalyst, ligand, base, solvent, temperature).[25] Automated platforms integrated with feedback algorithms are emerging as powerful tools to navigate this complex parameter space.[26][27][28]

These systems use robotic liquid handlers to set up dozens or hundreds of reactions in parallel, with online analysis (e.g., UPLC-MS) providing real-time data on reaction performance.[26][28] This data is then fed to a machine learning or Design of Experiments (DoE) algorithm, which intelligently proposes the next set of experiments to run, rapidly converging on the optimal conditions without exhaustively screening every possibility.[27][29][30] This data-led approach not only accelerates optimization but also provides deeper insights into the interplay between reaction variables.[25]

References

Validation & Comparative

A Researcher's Guide to the NMR Spectral Signatures of (5-(Trifluoromethyl)quinolin-8-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, a comprehensive understanding of the structural characteristics of novel chemical entities is paramount. (5-(Trifluoromethyl)quinolin-8-yl)boronic acid, a key building block in medicinal chemistry and organic synthesis, presents a unique spectroscopic challenge. This guide provides an in-depth analysis of the expected ¹H and ¹³C NMR spectral data for this compound, offering a comparative analysis with structurally related analogues to elucidate the nuanced effects of its substituent groups.

The Structural Landscape: Predicting NMR Resonances

Molecular Structure and Numbering:

Caption: Structure of this compound with atom numbering.

Predicted ¹H NMR Spectral Data

The aromatic region of the ¹H NMR spectrum of this compound is expected to display a series of doublets and triplets, characteristic of the quinoline ring system. The chemical shifts are significantly influenced by the electronic effects of the trifluoromethyl and boronic acid groups.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)Rationale for Prediction
H28.8 - 9.0ddJ = 4.5, 1.5Deshielded due to proximity to the nitrogen atom.
H37.6 - 7.8ddJ = 8.5, 4.5Typical quinoline H3 chemical shift.
H48.4 - 8.6dJ = 8.5Influenced by the anisotropic effect of the adjacent ring.
H68.1 - 8.3dJ = 7.5Significantly deshielded by the electron-withdrawing CF₃ group at the adjacent C5 position.
H77.9 - 8.1tJ = 7.5Influenced by the boronic acid group at C8 and the CF₃ group at C5.
B(OH)₂8.3 - 8.5s (broad)-Protons of the boronic acid are exchangeable and often appear as a broad singlet.

Comparative Analysis:

  • Effect of the Trifluoromethyl Group: The CF₃ group at C5 is a strong electron-withdrawing group. This effect is most pronounced on the adjacent proton, H6, causing a significant downfield shift compared to unsubstituted quinoline.[1][2] This deshielding effect is a key diagnostic feature in the spectrum.

  • Effect of the Boronic Acid Group: The boronic acid group at C8 will also influence the chemical shifts of the neighboring protons, particularly H7. In comparison to 8-bromoquinoline, where the bromine atom exerts a moderate deshielding effect, the boronic acid group is expected to have a slightly different electronic influence.

  • Solvent Effects: The choice of solvent can influence the chemical shifts, particularly for the labile boronic acid protons. In a protic solvent like DMSO-d₆, these protons are likely to exchange with residual water, leading to a broad signal.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide further structural confirmation. The carbon signals of the quinoline ring will be spread over a wide range, and the carbon of the trifluoromethyl group will exhibit a characteristic quartet due to coupling with the three fluorine atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

CarbonPredicted Chemical Shift (ppm)Predicted Multiplicity (due to C-F coupling)Rationale for Prediction
C2~152sTypical chemical shift for C2 in a quinoline ring.
C3~122sTypical chemical shift for C3 in a quinoline ring.
C4~136sTypical chemical shift for C4 in a quinoline ring.
C4a~129sBridgehead carbon.
C5~128q (²JCF)The carbon directly attached to the CF₃ group will be a quartet with a smaller coupling constant.
C6~125sInfluenced by the adjacent CF₃ group.
C7~130sInfluenced by the adjacent boronic acid group.
C8~135sThe carbon bearing the boronic acid group will have a broad signal.
C8a~148sBridgehead carbon adjacent to nitrogen.
CF₃~124q (¹JCF)The trifluoromethyl carbon will appear as a quartet with a large coupling constant.[1]

Comparative Analysis:

  • Carbon-Fluorine Coupling: A key feature of the ¹³C NMR spectrum will be the splitting of the C5 and CF₃ signals due to coupling with the fluorine atoms. The one-bond coupling (¹JCF) for the CF₃ carbon is typically large, while the two-bond coupling (²JCF) for C5 will be smaller.[1]

  • Substituent Effects on Chemical Shifts: The electron-withdrawing nature of the CF₃ group will cause a downfield shift for C5 and influence the chemical shifts of the surrounding carbons. The boronic acid group's effect on the carbon chemical shifts is generally less pronounced than that of a halogen but will still be observable.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR data for this compound, the following experimental protocol is recommended:

1. Sample Preparation:

  • Weigh approximately 10-20 mg of the compound.
  • Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its high boiling point.
  • Ensure the sample is fully dissolved. Gentle warming or sonication may be required.
  • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

2. ¹H NMR Acquisition:

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better spectral dispersion.
  • Parameters:
  • Pulse Sequence: Standard single-pulse experiment (zg30).
  • Acquisition Time (AQ): ~3-4 seconds.
  • Relaxation Delay (D1): 2-5 seconds.
  • Number of Scans (NS): 16-64, depending on the sample concentration.
  • Spectral Width (SW): 0-16 ppm.
  • Processing:
  • Apply an exponential window function with a line broadening of 0.3 Hz.
  • Fourier transform, phase correct, and baseline correct the spectrum.
  • Reference the spectrum to the residual DMSO peak at 2.50 ppm.

3. ¹³C NMR Acquisition:

  • Instrument: A 100 MHz or higher ¹³C frequency NMR spectrometer.
  • Parameters:
  • Pulse Sequence: Proton-decoupled ¹³C experiment (zgpg30).
  • Acquisition Time (AQ): ~1-2 seconds.
  • Relaxation Delay (D1): 2 seconds.
  • Number of Scans (NS): 1024 or more, as ¹³C is less sensitive than ¹H.
  • Spectral Width (SW): 0-220 ppm.
  • Processing:
  • Apply an exponential window function with a line broadening of 1-2 Hz.
  • Fourier transform, phase correct, and baseline correct the spectrum.
  • Reference the spectrum to the central peak of the DMSO-d₆ multiplet at 39.52 ppm.

Workflow for NMR Data Acquisition and Analysis:

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_acq 1H NMR Acquisition transfer->h1_acq c13_acq 13C NMR Acquisition transfer->c13_acq processing Fourier Transform & Phasing h1_acq->processing c13_acq->processing referencing Chemical Shift Referencing processing->referencing assignment Peak Assignment & Interpretation referencing->assignment comparison Comparison with Analogues assignment->comparison

Caption: Workflow for acquiring and analyzing NMR data.

Conclusion

This guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging data from structurally similar compounds, we have elucidated the expected chemical shifts, coupling patterns, and the significant influence of the trifluoromethyl and boronic acid substituents. The provided experimental protocol offers a robust methodology for researchers to obtain high-quality spectral data. This comprehensive guide serves as a valuable resource for the unambiguous characterization of this important synthetic building block.

References

A Comparative Guide to LC-MS and HPLC for Purity Analysis of (5-(Trifluoromethyl)quinolin-8-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the critical task of purity assessment of (5-(Trifluoromethyl)quinolin-8-yl)boronic acid, a specialized building block in medicinal chemistry. This document moves beyond standard protocols to explain the rationale behind methodological choices, empowering you to develop and validate robust analytical strategies.

The Analytical Challenge: this compound

This compound presents a unique set of analytical challenges. Its structure, incorporating a quinoline core, a trifluoromethyl group, and a boronic acid moiety, dictates its chromatographic behavior and potential impurity profile. Boronic acids are notoriously susceptible to dehydration to form cyclic anhydrides (boroxines) and can be challenging to analyze due to their polarity and potential for complex formation. The synthesis, likely involving a Suzuki-Miyaura coupling, can introduce specific impurities such as homocoupling products, dehalogenated starting materials, and residual palladium catalyst. A robust analytical method must be able to separate the main component from these and other potential process-related impurities and degradation products.

Principle of Separation: A Tale of Two Detectors

At its core, the separation of this compound and its impurities relies on reversed-phase chromatography. In this technique, the analyte mixture is partitioned between a nonpolar stationary phase (typically C18-functionalized silica) and a polar mobile phase (usually a mixture of water and an organic solvent like acetonitrile or methanol). The separation is driven by the differential affinities of the components for the two phases.

The primary distinction between HPLC and LC-MS lies in the detection method coupled to the chromatographic separation.

  • HPLC with UV Detection: This is a widely used and robust technique where the eluting compounds are detected based on their ability to absorb ultraviolet (UV) light. For a molecule like this compound with its aromatic quinoline ring system, UV detection is a suitable and sensitive choice. The amount of light absorbed is proportional to the concentration of the analyte, allowing for accurate quantification.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This powerful hyphenated technique couples the separation power of LC with the mass-resolving capability of a mass spectrometer. As compounds elute from the LC column, they are ionized and their mass-to-charge ratio (m/z) is determined. This provides not only quantitative data but also crucial structural information, enabling the identification of unknown impurities.

Comparative Performance: HPLC-UV vs. LC-MS

FeatureHigh-Performance Liquid Chromatography (HPLC-UV)Liquid Chromatography-Mass Spectrometry (LC-MS)
Selectivity Good for separating compounds with different polarities and UV chromophores.Excellent, as it separates based on both chromatographic retention and mass-to-charge ratio.
Sensitivity Generally high, suitable for detecting impurities at levels required by regulatory agencies.Typically offers higher sensitivity, especially with targeted methods like Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).
Identification Limited to comparison of retention times with known standards.Provides molecular weight information, aiding in the identification of unknown impurities and degradation products. Fragmentation data can further elucidate structure.
Quantification Excellent, with a wide linear dynamic range.Excellent for quantification, though matrix effects can sometimes influence accuracy.
Robustness Generally considered a very robust and reliable technique for routine quality control.Can be more complex to operate and maintain than standard HPLC-UV systems.
Cost Lower initial instrument cost and ongoing maintenance.Higher initial instrument cost and more expensive maintenance.
Information Provides quantitative data on the purity of the main component and known impurities.Provides both quantitative and qualitative (structural) information.

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Determination

This protocol outlines a stability-indicating HPLC method suitable for the routine purity analysis of this compound.

1. Instrumentation and Columns:

  • HPLC system with a quaternary or binary pump, autosampler, and a diode array detector (DAD) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a good starting point. The choice of a column with low silanol activity can be beneficial to minimize on-column hydrolysis of the boronic acid.[1]

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. The acidic modifier helps to suppress the ionization of the boronic acid, leading to better peak shape.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient Program:

    • 0-20 min: 38% B

    • 20-25 min: Linear gradient to 80% B

    • 25-30 min: Hold at 80% B

    • 30.1-40 min: Return to 38% B and re-equilibrate.[2]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

  • Detection Wavelength: 225 nm (or a wavelength determined by the UV spectrum of the main component).[3]

3. Sample Preparation:

  • Prepare a stock solution of the this compound sample in a 1:1 mixture of acetonitrile and water with 0.1% TFA to a concentration of approximately 0.5 mg/mL.[2] The use of an aprotic solvent like acetonitrile for initial dissolution can help minimize hydrolysis.[1]

4. Rationale for Method Choices:

  • The C18 column is a versatile and widely used stationary phase that provides good retention for aromatic compounds like quinolines.

  • The TFA in the mobile phase ensures a low pH environment, which is crucial for achieving sharp peaks for the boronic acid.

  • The gradient elution allows for the effective separation of impurities with a wide range of polarities.

Protocol 2: LC-MS Method for Impurity Identification and Quantification

This protocol describes an LC-MS method for the identification and quantification of this compound and its potential impurities.

1. Instrumentation:

  • LC-MS system equipped with an electrospray ionization (ESI) source.

2. LC Conditions:

  • Use the same HPLC method as described in Protocol 1. The mobile phase is compatible with ESI-MS.

3. MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+). The quinoline nitrogen is readily protonated.

  • Scan Range: m/z 100-500. This range will cover the parent compound and most likely impurities.

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 600 L/hr

4. Data Analysis:

  • Extract the ion chromatogram for the expected m/z of this compound (C10H7BF3NO2, MW: 240.97).[4][5]

  • Analyze the mass spectra of any impurity peaks to determine their molecular weights.

  • The fragmentation pattern of quinoline derivatives often involves the loss of HCN from the molecular ion.[6] The presence of the trifluoromethyl group will also influence the fragmentation.

Visualizing the Analytical Workflow

analytical_workflow cluster_hplc HPLC-UV Analysis cluster_lcms LC-MS Analysis hplc_sample Sample Preparation (0.5 mg/mL in ACN/H2O/TFA) hplc_separation C18 Reversed-Phase Separation hplc_sample->hplc_separation hplc_detection UV Detection (225 nm) hplc_separation->hplc_detection hplc_data Quantitative Purity Data hplc_detection->hplc_data lcms_sample Sample Preparation (Same as HPLC) lcms_separation C18 Reversed-Phase Separation lcms_sample->lcms_separation lcms_detection ESI-MS Detection (Positive Mode) lcms_separation->lcms_detection lcms_data Quantitative & Qualitative Data (Purity & Impurity ID) lcms_detection->lcms_data

Caption: Workflow for HPLC-UV and LC-MS analysis.

Alternative Purity Assessment Techniques

While HPLC and LC-MS are the workhorses of purity analysis, other techniques can provide valuable orthogonal data.

  • Non-Aqueous Capillary Electrophoresis (NACE): This technique is particularly well-suited for the analysis of labile compounds like boronic esters and acids, as it can be performed in non-aqueous conditions, minimizing hydrolysis.[7] NACE separates ions based on their electrophoretic mobility in an electric field, offering a different separation mechanism than HPLC.

  • Quantitative Nuclear Magnetic Resonance (qNMR): As a primary analytical method, qNMR can determine the purity of a substance without the need for a reference standard of the analyte itself. By comparing the integral of a specific proton signal from the analyte to that of a certified internal standard, a highly accurate purity value can be obtained. ¹¹B NMR can also be a valuable tool for the quantitative analysis of boron-containing compounds.[8][9]

Logical Framework for Method Selection

method_selection start Purity Analysis of This compound routine_qc Routine Quality Control? start->routine_qc unknown_impurities Unknown Impurities Present? routine_qc->unknown_impurities No hplc HPLC-UV routine_qc->hplc Yes hydrolysis_concern Concern about Hydrolysis? unknown_impurities->hydrolysis_concern No lcms LC-MS unknown_impurities->lcms Yes primary_method Need for a Primary Method? hydrolysis_concern->primary_method No nace NACE hydrolysis_concern->nace Yes qnmr qNMR primary_method->qnmr Yes

Caption: Decision tree for selecting an analytical method.

Conclusion: An Integrated Approach to Purity Assessment

For the comprehensive purity analysis of this compound, a multi-faceted approach is recommended. HPLC-UV serves as a robust and reliable method for routine quality control, providing accurate quantification of the main component and known impurities. LC-MS is an indispensable tool for impurity identification and characterization, particularly during process development and stability studies. For challenging cases involving potential on-column degradation or the need for a primary quantification method, NACE and qNMR offer powerful orthogonal solutions. By understanding the strengths and limitations of each technique, researchers can confidently ensure the quality and integrity of this critical chemical building block.

References

A Tale of Two Aryls: Unraveling the Reactivity of Electron-Rich vs. Electron-Poor Boronic Acids in Nickel-Catalyzed Couplings

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating the Nuances of Ni-Catalyzed Suzuki-Miyaura Reactions

In the ever-evolving landscape of synthetic organic chemistry, nickel-catalyzed cross-coupling reactions have emerged as a powerful and cost-effective alternative to their palladium-catalyzed counterparts.[1] The Suzuki-Miyaura coupling, a cornerstone of C-C bond formation, has particularly benefited from the unique reactivity profile of nickel.[2] However, for researchers and drug development professionals navigating this terrain, a critical question often arises: how do the electronic properties of arylboronic acids influence their reactivity in these systems? This guide provides an in-depth comparison of electron-poor and electron-rich arylboronic acids in nickel-catalyzed couplings, supported by experimental data and mechanistic insights to empower rational reaction design.

The Counterintuitive Reactivity Trend: Why Electron-Poor Can Be Better

In the realm of palladium-catalyzed Suzuki-Miyaura reactions, a common observation is the enhanced reactivity of electron-rich arylboronic acids. This is often attributed to their increased nucleophilicity, which facilitates the crucial transmetalation step. However, the world of nickel catalysis often presents a contrasting and initially counterintuitive trend: electron-poor arylboronic acids can exhibit significantly higher reactivity.[3][4]

This phenomenon is primarily rooted in the mechanism of the transmetalation step in nickel-catalyzed cycles. While the overall catalytic cycle follows the well-established sequence of oxidative addition, transmetalation, and reductive elimination, the nuances of the transmetalation step with nickel are key.[5][6]

The Role of Lewis Acidity in Transmetalation

The transmetalation step involves the transfer of the aryl group from the boron atom to the nickel center. For this to occur efficiently, the boronic acid must interact with a nickel-hydroxide or a related species generated from the base. It has been proposed that the rate of transmetalation in nickel-catalyzed systems increases with the Lewis acidity of the boron center.[7] Electron-withdrawing groups on the aryl ring of the boronic acid enhance the Lewis acidity of the boron atom, making it more susceptible to nucleophilic attack by the nickel-bound hydroxide or related base. This facilitates the formation of a key intermediate that precedes the aryl transfer.

This increased Lewis acidity in electron-poor arylboronic acids, such as those bearing fluoro or trifluoromethyl substituents, leads to a faster transmetalation step and, consequently, a higher overall reaction rate compared to their electron-rich or neutral counterparts.[3]

Visualizing the Catalytic Cycle

The generalized catalytic cycle for a nickel-catalyzed Suzuki-Miyaura coupling is depicted below. The key difference in reactivity between electron-poor and electron-rich arylboronic acids lies within the "Transmetalation" phase.

Ni_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_reactivity Transmetalation Reactivity Ni(0)L2 Ni(0)L2 Active Catalyst Ar-Ni(II)(X)L2 Ar-Ni(II)(X)L2 Oxidative Addition Product Ni(0)L2->Ar-Ni(II)(X)L2 Oxidative Addition (Ar-X) Ar-Ni(II)-Ar'L2 Ar-Ni(II)-Ar'L2 Diaryl Nickel Complex Ar-Ni(II)(X)L2->Ar-Ni(II)-Ar'L2 Transmetalation (Ar'B(OH)2, Base) Ar-Ni(II)-Ar'L2->Ni(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Coupled Product Ar-Ni(II)-Ar'L2->Ar-Ar' ArX Aryl Halide (Ar-X) ArBOH2 Arylboronic Acid (Ar'B(OH)2) ElectronPoor Electron-Poor Ar'B(OH)2 (e.g., Ar' = 4-CF3C6H4) FASTER ElectronRich Electron-Rich Ar'B(OH)2 (e.g., Ar' = 4-MeOC6H4) SLOWER

Caption: Generalized catalytic cycle for the Ni-catalyzed Suzuki-Miyaura coupling.

Experimental Data: A Head-to-Head Comparison

Competition experiments provide compelling evidence for the enhanced reactivity of electron-poor arylboronic acids. In a study by Watson and co-workers, various arylboronic acids were allowed to compete for a limited amount of an aryl arenesulfonate in a nickel-catalyzed coupling reaction. The results clearly demonstrate the preference for the electron-poor coupling partner.[3]

EntryCompeting Arylboronic Acids (1:1 ratio)Product Ratio (A:B)
1A: Phenylboronic acid B: p-Tolylboronic acid1.5 : 1
2A: 4-Acetylphenylboronic acid B: Phenylboronic acid2.0 : 1
3A: 4-Trifluoromethylphenylboronic acid B: Phenylboronic acid3.0 : 1
4A: 2-Fluorophenylboronic acid B: Phenylboronic acid4.0 : 1
5A: 2,4-Difluorophenylboronic acid B: 2-Fluorophenylboronic acid1.8 : 1

Data adapted from J. Am. Chem. Soc. 2006, 128, 35, 11352–11353.[3]

These results unequivocally show that as the electron-withdrawing nature of the substituents on the arylboronic acid increases, its reactivity in the nickel-catalyzed coupling is enhanced.

Field-Proven Experimental Protocol: A Self-Validating System

This protocol provides a robust method for conducting a nickel-catalyzed Suzuki-Miyaura coupling, allowing for the comparison of different arylboronic acids.

Materials:
  • Nickel(II) chloride (NiCl2)

  • Tricyclohexylphosphine (PCy3)

  • Aryl halide (e.g., 4-chloroanisole)

  • Electron-rich arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Electron-poor arylboronic acid (e.g., 4-(trifluoromethyl)phenylboronic acid)

  • Potassium phosphate (K3PO4), finely ground

  • Toluene, anhydrous

  • Nitrogen or Argon gas for inert atmosphere

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Experimental Workflow Diagram:

Experimental_Workflow Start Start Setup Assemble and dry glassware under inert atmosphere Start->Setup Reagents Add NiCl2, PCy3, aryl halide, arylboronic acid, and K3PO4 to the Schlenk flask Setup->Reagents Solvent Add anhydrous toluene via syringe Reagents->Solvent Degas Degas the reaction mixture (e.g., freeze-pump-thaw) Solvent->Degas Reaction Heat the reaction mixture (e.g., 100 °C) with stirring Degas->Reaction Monitoring Monitor reaction progress by TLC or GC-MS Reaction->Monitoring Workup Cool to room temperature, quench with water, and extract with an organic solvent Monitoring->Workup Upon completion Purification Dry the organic layer, concentrate, and purify by column chromatography Workup->Purification Analysis Characterize the product by NMR, MS, etc. Purification->Analysis End End Analysis->End

Caption: Step-by-step workflow for the Ni-catalyzed Suzuki-Miyaura coupling.

Step-by-Step Methodology:
  • Catalyst Pre-formation (optional but recommended): In a glovebox or under a robust inert atmosphere, to a dry Schlenk flask, add NiCl2 (0.05 mmol, 1.0 equiv) and PCy3 (0.10 mmol, 2.0 equiv). Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 30 minutes. This in situ generation of the active Ni(0) species often leads to more reproducible results.

  • Reaction Setup: To the flask containing the catalyst, add the aryl halide (1.0 mmol, 20 equiv relative to Ni), the arylboronic acid (1.2 mmol, 24 equiv relative to Ni), and finely ground K3PO4 (2.0 mmol, 40 equiv relative to Ni).

  • Solvent Addition: Add an additional portion of anhydrous toluene (5 mL) to the flask.

  • Inert Atmosphere: Seal the flask and thoroughly degas the reaction mixture by subjecting it to three freeze-pump-thaw cycles or by bubbling argon through the solution for 20-30 minutes.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete (typically within 12-24 hours), cool the mixture to room temperature. Quench the reaction by adding water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).

  • Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.

By running parallel reactions with an electron-rich and an electron-poor arylboronic acid and monitoring their consumption and product formation over time, researchers can directly observe the reactivity differences discussed.

Conclusion: A Paradigm Shift in Cross-Coupling Strategy

The enhanced reactivity of electron-poor arylboronic acids in many nickel-catalyzed Suzuki-Miyaura couplings represents a significant departure from the trends observed with palladium. This understanding, grounded in the increased Lewis acidity of the boron center facilitating the transmetalation step, provides a powerful tool for synthetic chemists. By moving beyond simple analogy to palladium-based systems and embracing the unique mechanistic intricacies of nickel catalysis, researchers can unlock new synthetic possibilities and design more efficient and robust cross-coupling strategies for the synthesis of complex molecules in academic and industrial settings.

References

A Senior Application Scientist's Guide to the X-ray Crystal Structure Analysis of Trifluoromethyl-Substituted Heterobiaryl Systems

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Trifluoromethyl Group's Ascendancy in Medicinal Chemistry

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design. Among fluorinated motifs, the trifluoromethyl (CF₃) group is exceptionally prevalent, prized for its ability to enhance critical pharmaceutical properties.[1][2] When appended to heterobiaryl systems—a common framework in drug candidates—the CF₃ group can significantly improve metabolic stability, membrane permeability, and binding affinity by altering the molecule's lipophilicity and electronic character.[3][4]

However, these benefits are intrinsically linked to the three-dimensional structure that the CF₃ group imposes. Its significant steric bulk and unique electronic properties directly influence the conformation of the biaryl system and the supramolecular interactions that dictate crystal packing. Understanding these structural consequences is not merely an academic exercise; it is fundamental to rational drug design. Single-crystal X-ray diffraction (SCXRD) stands as the definitive technique for elucidating this atomic-level information, providing incontrovertible proof of a molecule's structure and intermolecular interactions.[5]

This guide provides a comparative framework for the X-ray crystal structure analysis of trifluoromethyl-substituted heterobiaryls. Moving beyond a simple recitation of protocols, we will explore the causal relationships between experimental choices and outcomes, compare the structural effects of trifluoromethylation against non-substituted analogues, and address common challenges, equipping you with the field-proven insights needed to navigate this critical analysis.

Part 1: The Core Experimental Workflow: From Solution to Structure

The journey from a synthesized compound to a refined crystal structure is a multi-stage process where each step critically influences the quality of the final model.[6] The overall workflow is a systematic progression from sample preparation to computational refinement.

G cluster_0 Phase 1: Crystallization cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Structure Determination Synthesis Compound Synthesis & Purification Cultivation Single Crystal Cultivation Synthesis->Cultivation High Purity Sample Selection Crystal Selection & Mounting Cultivation->Selection Visually Clear Crystals Screening Initial Diffraction Screening Selection->Screening Mounted Crystal Collection Full Data Sphere Collection Screening->Collection Good Diffraction Quality Processing Data Integration & Scaling Collection->Processing Raw Diffraction Frames Solution Phase Problem Solution Processing->Solution Refinement Model Building & Refinement Solution->Refinement Validation Structure Validation (e.g., CIF file) Refinement->Validation G cluster_0 Non-Substituted Heterobiaryl cluster_1 CF3-Substituted Heterobiaryl A Nearly Planar Conformation (Lower Dihedral Angle) Allows for π-π stacking B Twisted Conformation (Higher Dihedral Angle) Steric Hindrance from CF3 C Altered Crystal Packing Potential for non-covalent interactions (e.g., Tetrel Bonds) Impact Trifluoromethyl Substitution Impact->A prevents Impact->B induces Impact->C enables

References

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Suzuki Coupling Products from (5-(Trifluoromethyl)quinolin-8-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of medicinal chemistry and materials science, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1] The strategic incorporation of specific motifs, such as the quinoline core, is of paramount importance due to their prevalence in pharmacologically active compounds.[2][3] This guide focuses on products derived from (5-(Trifluoromethyl)quinolin-8-yl)boronic acid, a building block that imparts unique physicochemical properties, including metabolic stability and lipophilicity, largely due to the trifluoromethyl (CF₃) group.

Rigorous spectroscopic characterization is non-negotiable for validating the structure and purity of the resulting coupled products. This document provides an in-depth comparison of the distinct spectroscopic signatures of these products against common alternatives, supported by detailed experimental protocols and data interpretation insights, to ensure robust and reliable results in a drug development pipeline.

The Unique Spectroscopic Fingerprint of the 5-(Trifluoromethyl)quinolin-8-yl Moiety

The true value of using this compound lies in the unambiguous spectroscopic handle provided by the trifluoromethyl group. This feature simplifies reaction monitoring and final product confirmation in ways that other common boronic acids cannot.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for these compounds. A multi-nuclear approach (¹H, ¹³C, and ¹⁹F) provides a complete picture of the molecular architecture.[4]

  • ¹⁹F NMR: The Definitive Marker: The most powerful technique for this class of molecules is ¹⁹F NMR. The single CF₃ group on the quinoline ring provides a sharp, singlet resonance in a relatively uncluttered spectral region (typically around -60 to -65 ppm).[5][6] This signal serves as an unequivocal marker for the successful incorporation of the quinoline moiety. Its integration can be used to confirm purity relative to fluorine-containing standards. The absence of this signal is a clear indicator of reaction failure or decomposition.

  • ¹H NMR: Aromatic Complexity and Key Signals: The ¹H NMR spectrum of a coupled product, such as 8-Aryl-5-(trifluoromethyl)quinoline, will display a complex set of signals in the aromatic region (typically 7.0-9.0 ppm). The protons on the quinoline core are influenced by both the electron-withdrawing nature of the nitrogen atom and the CF₃ group, leading to distinct chemical shifts. Protons ortho to the nitrogen (at the C2 and C4 positions) and the proton at the C6 position, which is ortho to the CF₃ group, will be significantly deshielded and appear further downfield.

  • ¹³C NMR: The Impact of Fluorine Coupling: The ¹³C NMR spectrum will show the expected number of aromatic carbons. A key diagnostic feature is the carbon of the CF₃ group, which appears as a quartet due to one-bond coupling (¹JCF) with the three fluorine atoms, typically with a large coupling constant of ~275 Hz.[5][6] Carbons in close proximity to the CF₃ group will also exhibit smaller C-F couplings (²JCF, ³JCF), which can aid in definitive signal assignment.[7][8]

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the target compound.[9] For Suzuki coupling products, Electrospray Ionization (ESI) is a common and effective method. The primary objective is to identify the protonated molecular ion, [M+H]⁺. High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition, providing an exact mass measurement that validates the chemical formula.[10] The isotopic pattern of the molecular ion should also be compared to the theoretical distribution to ensure confidence in the assignment.[11]

UV-Vis and Fluorescence Spectroscopy

Quinoline derivatives are known for their photophysical properties and are often fluorescent.[2][10] The extended π-conjugated system formed after the Suzuki coupling typically results in distinct absorption and emission spectra.

  • UV-Visible Absorption: The products will exhibit strong absorption bands in the UV region (typically 250-400 nm), corresponding to π-π* transitions within the aromatic system.[12][13] The exact position of the maximum absorption wavelength (λmax) is sensitive to the nature of the coupled aryl group and the solvent used.[12]

  • Fluorescence Emission: Upon excitation at the absorption maximum, many of these compounds will exhibit fluorescence. The emission wavelength and quantum yield are valuable parameters for characterizing the product, especially in the context of developing fluorescent probes or materials.[10][14]

Performance Comparison with Alternative Boronic Acids

The choice of boronic acid significantly influences not only the properties of the final product but also the ease and reliability of its characterization. The this compound offers distinct advantages over more conventional alternatives.

Boronic Acid DerivativeKey Spectroscopic Features of ProductAdvantagesChallenges & Considerations
This compound ¹⁹F NMR: Sharp singlet (~ -62 ppm). ¹H NMR: Complex downfield aromatic region. MS: Clear [M+H]⁺. UV-Vis: Strong π-π* transitions.Unambiguous Confirmation: The ¹⁹F signal is a definitive marker. High Sensitivity: ¹⁹F NMR is a highly sensitive technique. Medicinal Relevance: Imparts desirable drug-like properties.Potential for more complex ¹H NMR spectra requiring advanced 2D NMR techniques (COSY, HSQC) for full assignment.
Phenylboronic Acid ¹H NMR: Standard aromatic signals. MS: Simple [M+H]⁺.Simplicity of spectra makes for straightforward interpretation. Low cost and readily available.Lack of a unique spectroscopic handle can make it difficult to distinguish from starting materials or impurities in complex reaction mixtures without careful purification and analysis.
(Heteroaryl) Pyrimidine-5-boronic Acid ¹H NMR: Distinct heteroaromatic signals, often downfield. MS: Clear [M+H]⁺.The pyrimidine core is a common pharmacophore.[15] The electronic environment is favorable for the transmetalation step.[15]Lacks the definitive ¹⁹F handle. Can be less stable than aryl boronic acids.[16]
(Heteroaryl) Pyridine-2-boronic Acid ¹H NMR: Distinct heteroaromatic signals. MS: Clear [M+H]⁺.Important structural motif in many biologically active compounds.Suffers from the "2-pyridyl problem," where the adjacent nitrogen can coordinate to the palladium catalyst, inhibiting the reaction.[15][17] The boronic acid is often prone to rapid protodeboronation.[18]

Experimental Protocols

Adherence to robust, well-defined protocols is essential for reproducibility and obtaining high-quality analytical data.

Synthesis: Representative Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with a generic aryl bromide (Ar-Br).

Materials:

  • This compound (1.2 equiv)

  • Aryl Bromide (1.0 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3 mol%)[15]

  • Base (e.g., K₂CO₃, 2.0 equiv)[15]

  • Solvent: 1,4-Dioxane/Water (4:1 mixture, degassed)[19][20]

Procedure:

  • To a flame-dried Schlenk tube, add the aryl bromide (0.5 mmol), this compound (0.6 mmol), Pd(PPh₃)₄ (0.015 mmol), and K₂CO₃ (1.0 mmol).

  • Seal the tube with a septum, then evacuate and backfill with argon three times.[17]

  • Add 5 mL of the degassed 1,4-dioxane/water mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-18 hours, monitoring progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Spectroscopic Characterization Workflow

Objective: To confirm the structure and purity of the synthesized 8-Aryl-5-(trifluoromethyl)quinoline.

  • Sample Preparation: Dissolve a small amount (~5-10 mg) of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) for NMR analysis. Prepare a dilute solution (~10⁻⁵ M) in a spectroscopic grade solvent (e.g., methanol, chloroform) for UV-Vis and Fluorescence analysis.[12] Prepare a dilute solution in a suitable solvent (e.g., methanol, acetonitrile) for MS analysis.

  • NMR Spectroscopy:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a ¹³C{¹H} (proton-decoupled) NMR spectrum.

    • Acquire a ¹⁹F{¹H} (proton-decoupled) NMR spectrum. Reference the spectrum appropriately.

  • Mass Spectrometry:

    • Infuse the sample solution into an ESI-MS instrument in positive ion mode.[9]

    • Acquire the mass spectrum over a relevant m/z range to detect the [M+H]⁺ ion.

    • If using HRMS, confirm that the measured mass is within 5 ppm of the calculated exact mass.

  • UV-Vis and Fluorescence Spectroscopy:

    • Record the UV-Vis absorption spectrum from 200 to 600 nm to determine the λmax.[10]

    • Set the excitation wavelength of the spectrofluorometer to the determined λmax and record the fluorescence emission spectrum.

Visualization of Key Processes

Diagrams help clarify the complex mechanism of the Suzuki reaction and the logical flow of the characterization process.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) add Oxidative Addition pd2_complex Ar-Pd(II)L₂-X add->pd2_complex trans Transmetalation pd2_complex->trans pd2_biaryl Ar-Pd(II)L₂-Ar' trans->pd2_biaryl reduct Reductive Elimination pd2_biaryl->reduct reduct->pd0 reagents1 Ar-X reagents1->add reagents2 Ar'-B(OH)₂ + Base reagents2->trans product Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[19][21]

Workflow start Suzuki Coupling Reaction workup Aqueous Workup & Crude Product Isolation start->workup purify Flash Column Chromatography workup->purify pure_product Purified Product purify->pure_product nmr NMR Analysis (¹H, ¹³C, ¹⁹F) pure_product->nmr ms MS Analysis (ESI-HRMS) pure_product->ms uv UV-Vis & Fluorescence Spectroscopy pure_product->uv data Data Integration & Structural Confirmation nmr->data ms->data uv->data

References

A Senior Application Scientist's Guide to Palladium Catalysts for Quinoline-Boronic Acid Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the construction of carbon-carbon bonds involving quinoline scaffolds is a frequent and critical task. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for this purpose, offering a versatile and functional group-tolerant method for forging these crucial linkages. However, the success of this reaction is profoundly dependent on the choice of the palladium catalyst. This guide provides a comparative analysis of various palladium catalyst systems for the cross-coupling of quinolines with boronic acids, offering insights grounded in experimental data to aid in catalyst selection and experimental design.

The Challenge of Quinoline Cross-Coupling

Quinolines, while being a privileged scaffold in medicinal chemistry, can present unique challenges in palladium-catalyzed cross-coupling reactions. The nitrogen atom in the quinoline ring can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation. Furthermore, the electronic properties of the quinoline ring can influence the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle. Therefore, the selection of an appropriate palladium catalyst and ligand system is crucial to overcome these challenges and achieve high reaction efficiency.

Comparative Analysis of Palladium Catalyst Systems

The evolution of palladium catalysts has led to several generations of increasingly sophisticated and efficient systems. Here, we compare the performance of traditional catalysts with modern Buchwald-type and N-heterocyclic carbene (NHC) ligated systems for the Suzuki-Miyaura coupling of quinoline derivatives. The following data, compiled from various studies, provides a qualitative guide to catalyst performance. It is important to note that direct quantitative comparison is challenging as reaction conditions vary across different studies.

Catalyst/PrecatalystLigandSubstrate (Quinoline)Coupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄PPh₃2-(4-bromophenoxy) quinolin-3-carbaldehydeArylboronic acidCs₂CO₃1,4-Dioxane/H₂O1006-8Low/No Product[1]
PdCl₂(PPh₃)₂PPh₃2-(4-bromophenoxy) quinolin-3-carbaldehydeArylboronic acidCs₂CO₃1,4-Dioxane/H₂O1006-8Low/No Product[1]
Pd(OAc)₂-2-(4-bromophenoxy) quinolin-3-carbaldehydeArylboronic acidCs₂CO₃1,4-Dioxane/H₂O1006-8Low/No Product[1]
[(dppf)PdCl₂] dppf 2-(4-bromophenoxy) quinolin-3-carbaldehyde Arylboronic acid Cs₂CO₃ 1,4-Dioxane/H₂O 100 6-8 Good to Excellent [1]
Pd(OAc)₂SPhos4-ChlorotoluenePhenylboronic acidK₃PO₄Toluene100198[2]
XPhos Pd G3 XPhos Heteroaryl Chlorides Arylboronic acids K₃PO₄ THF or Toluene 80-100 2-8 >90 [3][4]
SPhos Pd G2 SPhos Heteroaryl Halides Arylboronic acids K₃PO₄ 1,4-Dioxane 100 4-12 >90 [5][6]
Causality Behind Catalyst Performance:
  • Traditional Catalysts (e.g., Pd(PPh₃)₄): While historically significant, catalysts like Tetrakis(triphenylphosphine)palladium(0) often struggle with challenging substrates like quinolines.[1] The relatively low electron-donating ability and steric bulk of the triphenylphosphine ligand can lead to slower rates of oxidative addition and catalyst decomposition, especially at the elevated temperatures often required.

  • Catalysts with Ferrocenyl Ligands (e.g., [(dppf)PdCl₂]): The use of 1,1'-Bis(diphenylphosphino)ferrocene (dppf) as a ligand marks a significant improvement. The dppf ligand's larger bite angle and electron-rich nature stabilize the palladium center, facilitating both oxidative addition and reductive elimination. This leads to higher yields and broader substrate scope, as demonstrated in the successful coupling of bromo-substituted quinolines.[1]

  • Buchwald-Type Catalysts (e.g., XPhos Pd G3, SPhos Pd G2): The development of bulky, electron-rich biaryl phosphine ligands by the Buchwald group has revolutionized cross-coupling chemistry.[7] Precatalysts like XPhos Pd G3 and SPhos Pd G2 are particularly effective for heteroaryl couplings.[3][4][5][6] The steric bulk of these ligands promotes the formation of a monoligated, highly reactive Pd(0) species, which readily undergoes oxidative addition even with less reactive aryl chlorides. The electron-richness of the ligands also accelerates the reductive elimination step. These "second-generation" (G2) and "third-generation" (G3) precatalysts are often air- and moisture-stable, simplifying reaction setup.[7]

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.[8]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)Ln (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)(L)n-X (Palladacycle) Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)(L)n-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-Ar' (Coupled Product) Reductive_Elimination->Product Reagents Ar-X (Quinoline Halide) Reagents->Oxidative_Addition Boronic_Acid Ar'-B(OR)2 (Boronic Acid) Boronic_Acid->Transmetalation Base Base Base->Transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Recommended Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloroquinoline with Phenylboronic Acid

This protocol utilizes a highly efficient Buchwald-type precatalyst, XPhos Pd G3, which has demonstrated excellent performance for challenging heteroaryl chloride substrates.

Materials:
  • 2-Chloroquinoline (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄), tribasic, anhydrous (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-Dioxane (5 mL)

  • Schlenk flask or microwave vial

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Experimental Workflow:

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology:
  • Reaction Setup (Self-Validating System): To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-chloroquinoline (1.0 mmol), phenylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), and XPhos Pd G3 (0.02 mmol). The use of a precatalyst like XPhos Pd G3, which is weighed in air, simplifies the setup and ensures reproducibility.

  • Inert Atmosphere: Seal the flask with a septum and rubber O-ring. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the reaction is performed under an oxygen-free atmosphere, which is crucial for preventing the oxidation and deactivation of the catalytically active Pd(0) species.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via a syringe. The use of an anhydrous solvent is important to prevent the hydrolysis of the boronic acid and to ensure the stability of the catalyst.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-8 hours.

  • Work-up: Once the reaction is complete, allow the flask to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). The aqueous washes remove the inorganic base and boronic acid byproducts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-phenylquinoline.

Conclusion

The choice of palladium catalyst is a critical parameter for the successful Suzuki-Miyaura cross-coupling of quinoline derivatives. While traditional catalysts may falter, modern catalyst systems, particularly those employing bulky, electron-rich Buchwald-type ligands such as XPhos and SPhos, have proven to be highly effective for these challenging substrates. The use of well-defined precatalysts like XPhos Pd G3 not only enhances reaction efficiency and scope but also simplifies the experimental procedure, leading to more reliable and reproducible results. This guide provides a foundation for researchers to make informed decisions in catalyst selection and to design robust and efficient syntheses of quinoline-containing molecules.

References

A Comparative Guide to the Acidity and pKa Values of Trifluoromethyl-Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, a nuanced understanding of the physicochemical properties of key building blocks is paramount. Phenylboronic acids, and their substituted analogues, are indispensable tools in modern synthetic chemistry, most notably in Suzuki-Miyaura cross-coupling reactions. Their utility, however, extends far beyond, into areas such as chemical sensing and as pharmacophores in their own right. The acidity of a boronic acid, quantified by its pKa value, is a critical parameter that governs its reactivity, solubility, and interaction with biological targets.

This guide provides an in-depth comparison of the acidity of trifluoromethyl-substituted phenylboronic acids. The trifluoromethyl (CF₃) group, a common substituent in medicinal chemistry, exerts profound electronic effects that significantly modulate the pKa of the parent phenylboronic acid. Herein, we will explore the underlying principles governing these effects, present comparative experimental data, and provide detailed protocols for the accurate determination of boronic acid pKa values.

The Trifluoromethyl Group's Influence on Phenylboronic Acid Acidity

Phenylboronic acids are Lewis acids, not Brønsted acids. Their acidity arises from the interaction of the vacant p-orbital on the boron atom with a Lewis base, typically a hydroxide ion in aqueous media, to form a tetrahedral boronate species. The equilibrium of this reaction dictates the pKa of the boronic acid.

The introduction of a trifluoromethyl group to the phenyl ring significantly impacts this equilibrium. The CF₃ group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms, which is primarily exerted through a strong negative inductive effect (-I). This effect withdraws electron density from the aromatic ring and, consequently, from the boronic acid moiety. This electron deficiency at the boron center enhances its Lewis acidity, making it more favorable to accept a hydroxide ion. The result is a stabilization of the resulting tetrahedral boronate anion and a decrease in the pKa value, signifying a stronger acid.

However, the position of the CF₃ group on the phenyl ring—ortho, meta, or para—introduces subtleties to its influence, including steric effects.

Positional Isomers: A Comparative Analysis

The electronic influence of the trifluoromethyl group is most pronounced when it is positioned at the meta and para positions. In these positions, the strong electron-withdrawing inductive effect dominates, leading to a significant increase in acidity compared to the unsubstituted phenylboronic acid.

In the ortho position, a competing steric effect comes into play. The bulky trifluoromethyl group in close proximity to the boronic acid moiety can sterically hinder the approach of the hydroxide ion and the subsequent change in hybridization from sp² (trigonal planar) to sp³ (tetrahedral) upon forming the boronate.[1][2] This steric hindrance can counteract the electronic effect, leading to a less pronounced increase in acidity or even a decrease compared to the parent phenylboronic acid. A similar steric effect has been observed for the bulky ortho-(trifluoromethoxy)phenylboronic acid.[1][2]

The following table summarizes the experimentally determined pKa values for trifluoromethyl-substituted phenylboronic acids, providing a clear comparison of the impact of substituent positioning.

CompoundpKa Value
Phenylboronic Acid8.8[1][2]
2-(Trifluoromethyl)phenylboronic acid (ortho)9.45 ± 0.01[2]
3-(Trifluoromethyl)phenylboronic acid (meta)7.88 ± 0.01[2]
4-(Trifluoromethyl)phenylboronic acid (para)7.82 ± 0.01[2]

Key Insights:

  • As anticipated, the meta and para isomers exhibit significantly lower pKa values, approximately one unit lower than the parent phenylboronic acid, indicating a substantial increase in acidity due to the electron-withdrawing nature of the CF₃ group.[1][2]

  • The ortho isomer, in contrast, displays a higher pKa than the parent phenylboronic acid. This highlights the dominance of the steric hindrance from the bulky CF₃ group, which outweighs its electron-withdrawing inductive effect in this position.[1][2]

Visualizing the Electronic and Steric Effects

To better illustrate the concepts discussed, the following diagrams depict the electronic influence of the trifluoromethyl group and the steric hindrance in the ortho isomer.

electronic_effects cluster_meta_para meta- and para-Substitution cluster_ortho ortho-Substitution CF3_mp CF3 Group (Strong -I Effect) Phenyl_Ring_mp Phenyl Ring CF3_mp->Phenyl_Ring_mp e- withdrawal Boronic_Acid_mp B(OH)2 (Lewis Acid Center) Phenyl_Ring_mp->Boronic_Acid_mp e- withdrawal Boronate_mp B(OH)3- (Stabilized Anion) Boronic_Acid_mp->Boronate_mp Increased Acidity (Lower pKa) CF3_o CF3 Group (Strong -I Effect) Phenyl_Ring_o Phenyl Ring CF3_o->Phenyl_Ring_o e- withdrawal Boronic_Acid_o B(OH)2 (Lewis Acid Center) Phenyl_Ring_o->Boronic_Acid_o e- withdrawal Boronate_o B(OH)3- (Destabilized Anion) Boronic_Acid_o->Boronate_o Decreased Acidity (Higher pKa) Steric_Hindrance Steric Hindrance Steric_Hindrance->Boronic_Acid_o Inhibits formation of tetrahedral boronate pKa_determination_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Data Analysis Prepare_Solutions Prepare Standardized Titrant and Analyte Solution Calibrate_Instrument Calibrate pH Meter or Spectrophotometer Prepare_Solutions->Calibrate_Instrument Potentiometric Potentiometric Titration: Add titrant in increments, record pH Calibrate_Instrument->Potentiometric Spectrophotometric Spectrophotometric Titration: Measure absorbance in buffers of varying pH Calibrate_Instrument->Spectrophotometric Plot_Data Plot Titration Curve (pH vs. Volume) or Absorbance vs. pH Potentiometric->Plot_Data Spectrophotometric->Plot_Data Determine_pKa Determine pKa from Half-Equivalence Point or Sigmoidal Curve Inflection Plot_Data->Determine_pKa

References

Introduction: The Strategic Advantage of the Trifluoromethyl Group in Quinoline Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Photophysical and Photostability Properties of Trifluoromethylated Quinolines for Researchers and Drug Development Professionals

Quinoline, a heterocyclic aromatic compound, forms the structural backbone of numerous synthetic compounds with significant applications in materials science and pharmacology. Its rigid, planar structure and inherent fluorescence make it an attractive scaffold for developing fluorescent probes, sensors, and components for organic light-emitting diodes (OLEDs). However, the performance and stability of these functional molecules are paramount. This is where strategic chemical modification, specifically the introduction of a trifluoromethyl (CF₃) group, offers a distinct advantage.

The CF₃ group is a powerful modulator of molecular properties. Its strong electron-withdrawing nature can significantly alter the electronic landscape of the quinoline core, influencing its absorption and emission characteristics. Furthermore, the high C-F bond energy and the group's lipophilicity contribute to enhanced metabolic stability and photostability, making trifluoromethylated quinolines highly desirable for demanding applications such as in vivo bioimaging and long-term material performance.[1][2] This guide provides a comparative analysis of the photophysical and photostability properties of trifluoromethylated quinolines, supported by experimental data and detailed protocols to empower researchers in their selection and application.

Section 1: A Comparative Analysis of Photophysical Properties

The introduction of a CF₃ group, along with other substituents, allows for the fine-tuning of the photophysical properties of quinolines. Key parameters such as absorption and emission wavelengths, fluorescence quantum yield, and Stokes shift are critical determinants of a fluorophore's suitability for a specific application.

Absorption and Emission Characteristics

Trifluoromethylated quinolines typically exhibit absorption maxima in the UV to near-visible range (350-400 nm) and emit fluorescence in the blue to green region of the spectrum (400-550 nm).[3][4] These properties are highly sensitive to both the substitution pattern on the quinoline ring and the polarity of the surrounding solvent—a phenomenon known as solvatochromism.

For instance, a study of trifluoromethylated quinoline-phenol Schiff bases revealed that increasing solvent polarity from chloroform (CHCl₃) to dimethyl sulfoxide (DMSO) and methanol (MeOH) generally leads to a red-shift (a shift to longer wavelengths) in the emission spectra.[4] This is indicative of a more polar excited state, which is stabilized by polar solvents.

Fluorescence Quantum Yield (Φf)

Quantum yield is a critical measure of the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed. The CF₃ group can influence quantum yield by altering the rates of radiative (fluorescence) and non-radiative decay pathways.

In a series of (E)-2-(((2-alkyl(aryl/heteroaryl)-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenols, quantum yields were found to be highly variable, ranging from low to good depending on the substituents and solvent.[3][5] For example, compounds with electron-donating groups like -NEt₂ and -OMe attached to the phenol ring exhibited higher quantum yields.[3][4] This suggests that a push-pull electronic system, combining the electron-donating groups with the electron-withdrawing quinoline-CF₃ core, can enhance fluorescence efficiency.

Stokes Shift

The Stokes shift is the difference in energy (or wavelength) between the absorption and emission maxima. A large Stokes shift is often desirable, particularly in bioimaging, as it minimizes the overlap between excitation and emission signals, leading to improved signal-to-noise ratios. Trifluoromethylated quinolines often exhibit significant Stokes shifts, which are also influenced by solvent polarity. Higher Stokes shifts are typically observed in more polar solvents like DMSO and MeOH compared to less polar solvents like CHCl₃, further highlighting the charge-transfer character of the excited state.[3][4][6]

Data Summary: Photophysical Properties of Representative Trifluoromethylated Quinolines

The following table summarizes the photophysical data for a series of trifluoromethylated quinoline-phenol Schiff bases, illustrating the impact of solvent polarity and substitution.

Compound IDSolventλ_abs (nm)λ_em (nm)Stokes Shift (nm)Quantum Yield (Φf)Reference
3aa CHCl₃371430590.44[3]
DMSO378460820.20[3]
MeOH374450760.13[3]
3ba CHCl₃375450750.80[3]
DMSO382480980.75[3]
MeOH378475970.85[3]
3bb CHCl₃465530650.12[3]
DMSO4856351500.35[3]
MeOH4806101300.40[3]
3bc CHCl₃400485850.70[3]
DMSO4125301180.70[3]
MeOH4085201120.75[3]

Note: Compound structures and synthetic details can be found in the cited literature.[3]

Section 2: Photostability Evaluation

High photostability is crucial for applications requiring prolonged or intense light exposure, such as fluorescence microscopy and materials science. Photodegradation can lead to signal loss and the formation of potentially toxic byproducts.[7] The robust C-F bonds and the electron-withdrawing nature of the CF₃ group generally impart superior stability to the quinoline scaffold.[1][2]

Assessing Photostability

The photostability of these compounds is typically evaluated by exposing a solution to a high-intensity light source (e.g., a white-light LED or a specific wavelength laser) over an extended period. The degradation is monitored by measuring the change in the UV-Vis absorption spectrum over time. A compound is considered highly photostable if its absorbance at the maximum wavelength (λ_max) remains largely unchanged after irradiation.

Studies on trifluoromethylated quinoline-phenol Schiff bases have demonstrated their good photostability under white-light LED irradiation for up to 60 minutes in a DMSO solution, confirming the stabilizing effect of the trifluoromethyl group.[3]

Section 3: Experimental Protocols

To ensure reproducibility and accuracy, standardized protocols are essential. Here, we detail the methodologies for characterizing the key photophysical and photostability properties.

Workflow for Photophysical Characterization

The following diagram illustrates the standard workflow for characterizing the photophysical properties of a new compound.

G cluster_prep Sample Preparation cluster_measure Spectroscopic Measurements cluster_calc Data Analysis prep Dissolve compound in high-purity solvent (e.g., CHCl₃, DMSO, MeOH) conc Prepare dilute solution (~10⁻⁵ to 10⁻⁶ M) to avoid aggregation prep->conc uv_vis 1. Record UV-Vis Absorption Spectrum (Determine λ_max_abs) conc->uv_vis fluo 2. Record Fluorescence Emission Spectrum (Excite at λ_max_abs, determine λ_max_em) uv_vis->fluo stokes Calculate Stokes Shift (λ_max_em - λ_max_abs) fluo->stokes qy Calculate Quantum Yield (Comparative Method) fluo->qy

Caption: Workflow for photophysical characterization of fluorescent compounds.

Protocol 1: Determination of Fluorescence Quantum Yield (Comparative Method)

This protocol relies on comparing the fluorescence intensity of the sample to a well-characterized standard with a known quantum yield (e.g., 9,10-diphenylanthracene, DPA, Φf = 0.95 in cyclohexane).[3][8]

Causality: The use of a standard corrects for instrument-specific variables (like lamp intensity and detector sensitivity), allowing for the calculation of a relative quantum yield that is comparable across different laboratories.

Methodology:

  • Prepare Solutions: Prepare a series of dilute solutions of both the sample compound and the quantum yield standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure Absorbance: Record the UV-Vis absorption spectrum for each solution and note the absorbance at the chosen excitation wavelength.

  • Measure Fluorescence: Record the fluorescence emission spectrum for each solution using the same excitation wavelength.

  • Integrate Emission Spectra: Calculate the integrated area under the emission curve for both the sample and the standard.

  • Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the sample (Φ_s):

    Φ_s = Φ_std * (A_std / A_s) * (I_s / I_std) * (η_s² / η_std²)

    Where:

    • Φ is the quantum yield.

    • A is the absorbance at the excitation wavelength.

    • I is the integrated emission intensity.

    • η is the refractive index of the solvent.

    • Subscripts s and std refer to the sample and the standard, respectively.[8]

Protocol 2: Photostability Assay

This protocol provides a method to quantify the resistance of a compound to photodegradation.

Causality: By exposing the sample to a controlled, high-intensity light source, we can accelerate the degradation process and assess its stability in a reproducible manner. Monitoring the full absorption spectrum, not just the peak, can also reveal the formation of photoproducts with different absorption characteristics.

G Photostability Assay Workflow cluster_setup Experimental Setup cluster_proc Procedure cluster_analysis Data Analysis sample Sample in Quartz Cuvette t0 Measure initial absorbance (t=0) light High-Intensity Light Source (e.g., White LED) light->sample Irradiation spec UV-Vis Spectrophotometer irradiate Irradiate for set time interval (e.g., 5 min) t0->irradiate measure Measure absorbance irradiate->measure loop Time < 60 min? measure->loop loop->irradiate Yes plot Plot Absorbance @ λ_max vs. Irradiation Time loop->plot No stability Calculate % Photostability: (Abs_t / Abs_0) * 100 plot->stability

Caption: Experimental workflow for assessing the photostability of a compound.

Methodology:

  • Prepare Sample: Prepare a solution of the compound in a suitable solvent (e.g., DMSO) in a quartz cuvette.

  • Initial Measurement: Record the full UV-Vis absorption spectrum before irradiation (t=0).

  • Irradiation: Place the cuvette in front of a calibrated light source (e.g., a white-light LED with a known fluence rate).[3]

  • Time-course Measurement: At regular intervals (e.g., every 5 or 10 minutes), remove the sample from the light source and record its UV-Vis absorption spectrum.

  • Data Analysis: Plot the absorbance at λ_max as a function of irradiation time. The photostability can be expressed as the percentage of the initial absorbance remaining after a specific duration.

Conclusion: The Versatility of Trifluoromethylated Quinolines

The incorporation of a trifluoromethyl group onto the quinoline scaffold provides a powerful strategy for developing robust and efficient fluorescent molecules. The CF₃ group enhances photostability and allows for the modulation of key photophysical properties, including emission color, quantum yield, and Stokes shift, through synergistic electronic interactions with other substituents.[1][9] The resulting compounds show great promise for advanced applications, from highly sensitive bioimaging probes and sensors to efficient materials for optoelectronic devices and photoinduced electron transfer (PET) donors in polymerization reactions.[10][11][12] The experimental frameworks provided in this guide offer a robust system for characterizing and comparing novel trifluoromethylated quinolines, enabling researchers to make informed decisions in the design and development of next-generation functional materials.

References

A Comparative Guide to the Kinetics of Transmetalation in Suzuki-Miyaura Reactions with Boronic Esters

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its reliability and broad functional group tolerance in forging carbon-carbon bonds.[1][2][3] At the heart of this reaction lies the transmetalation step, a critical juncture where the organic moiety is transferred from the boron reagent to the palladium catalyst. While traditionally performed with boronic acids, the use of boronic esters has gained significant traction due to their enhanced stability, ease of handling, and, as kinetic studies reveal, their profound impact on the reaction rate.[4][5] This guide provides an in-depth comparison of the transmetalation kinetics of various boronic esters, offering experimental data and mechanistic insights to inform your selection of boron reagents and reaction conditions.

The Crucial Role of the Boronic Ester in Transmetalation

Contrary to earlier assumptions, recent mechanistic investigations have unequivocally demonstrated that boronic esters can undergo transmetalation directly, without the need for prior hydrolysis to the corresponding boronic acid.[1][3][6][7] This direct pathway has significant implications for reaction kinetics, as the structure of the diol backbone of the ester can dramatically influence the rate of this turnover-limiting step.[6][8][9]

Key factors that govern the rate of transmetalation from boronic esters include:

  • Electronic Properties of the Ester: The electron density of the oxygen atoms in the boronic ester is a critical determinant of reactivity.[1][3][6] More electron-donating diol backbones can enhance the nucleophilicity of the ipso-carbon attached to boron, facilitating its transfer to the palladium center.

  • Steric Hindrance: The steric profile of the boronic ester can impact the formation of the pre-transmetalation intermediate, where a Pd-O-B linkage is established.[6] While some steric bulk can be beneficial, excessive hindrance may impede the approach of the boron reagent to the palladium complex.

  • Coordination at Palladium: The ability to generate an empty coordination site on the palladium atom is essential for the formation of the pre-transmetalation complex and subsequent aryl transfer.[1][3][6]

The general catalytic cycle of the Suzuki-Miyaura reaction is depicted below, highlighting the pivotal transmetalation step.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_boron Boron Reagent Activation Pd(0)L2 Pd(0)L2 ArPd(II)XL2 Ar-Pd(II)(X)L2 Pd(0)L2->ArPd(II)XL2 Oxidative Addition (Ar-X) ArPd(II)Ar'L2 Ar-Pd(II)-Ar'L2 ArPd(II)XL2->ArPd(II)Ar'L2 Transmetalation (Ar'-B(OR)2) Ar-Ar' Ar-Ar' ArPd(II)Ar'L2->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2(OH)- [Ar'-B(OR)2(OH)]- Ar'-B(OR)2->Ar'-B(OR)2(OH)- + Base Base Base (e.g., OH-) Ar'-B(OR)2(OH)-->ArPd(II)Ar'L2 Kinetic_Workflow cluster_prep Preparation cluster_reaction Reaction Initiation & Monitoring cluster_analysis Data Analysis Prep_Pd Prepare solution of Pd(II) complex in THF Inject_B Inject boronic ester solution into Pd complex solution at -78 °C Prep_Pd->Inject_B Prep_B Prepare solution of boronic ester in THF Prep_B->Inject_B Cool_NMR Cool NMR probe to -78 °C Cool_NMR->Inject_B Warm Warm reaction mixture to -30 °C Inject_B->Warm Monitor Acquire 19F NMR spectra at regular intervals Warm->Monitor Integrate Integrate signals of starting material and product Monitor->Integrate Plot Plot ln([starting material]) vs. time Integrate->Plot Calculate Determine rate constant (k) from the slope Plot->Calculate

References

A Comparative Analysis of the Antimicrobial Activity of 5-trifluoromethyl-2-formylphenylboronic Acid and Its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-pressing search for novel antimicrobial agents, boron-containing compounds, particularly phenylboronic acids and their derivatives, have emerged as a promising class of molecules. Their unique chemical properties allow for diverse interactions with biological targets, leading to significant antimicrobial effects. This guide provides a detailed comparison of the antimicrobial activity of 5-trifluoromethyl-2-formylphenylboronic acid against structurally related analogues, supported by experimental data. We will delve into the structure-activity relationships that govern their efficacy and provide a comprehensive protocol for assessing their antimicrobial potential.

Introduction: The Promise of Boron in Antimicrobial Drug Discovery

Phenylboronic acids are compounds characterized by a phenyl ring to which a boronic acid group (-B(OH)₂) is attached. The boron atom, being electron-deficient, can readily form reversible covalent bonds with nucleophiles, a feature that is central to their biological activity. The antimicrobial potential of some 2-formylphenylboronic acids has been linked to their ability to isomerize into a cyclic form, 3-hydroxybenzoxaborole, in solution.[1][2] This cyclic isomer is structurally similar to the FDA-approved antifungal drug Tavaborole (AN2690), which is known to inhibit fungal protein synthesis.[1][2]

The inclusion of a trifluoromethyl (-CF₃) group is a common strategy in medicinal chemistry to enhance a drug's metabolic stability and cell membrane permeability. This guide focuses on 5-trifluoromethyl-2-formylphenylboronic acid, a molecule that combines the key structural features of a 2-formylphenylboronic acid with the potentiating effects of a trifluoromethyl substituent.

Comparative Antimicrobial Performance: A Data-Driven Analysis

The antimicrobial efficacy of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[3] A lower MIC value indicates greater potency.

The following table summarizes the MIC values of 5-trifluoromethyl-2-formylphenylboronic acid and its analogues against a panel of clinically relevant microorganisms.

Table 1: Comparative Minimum Inhibitory Concentration (MIC) Values (µg/mL)

CompoundCandida albicansAspergillus nigerEscherichia coliBacillus cereus
5-trifluoromethyl-2-formylphenylboronic acid 25012562.58
AN2690 (Tavaborole)12562.5>50016
2-(trifluoromethoxy)phenylboronic acidNDND>250>250
3-(trifluoromethoxy)phenylboronic acidNDND>250125
4-(trifluoromethoxy)phenylboronic acidNDND>250125

ND: Not Determined

Data Interpretation and Structure-Activity Relationship Insights:

  • Superior Antibacterial Activity against B. cereus : 5-trifluoromethyl-2-formylphenylboronic acid demonstrates notable potency against the Gram-positive bacterium Bacillus cereus, with an MIC value of 8 µg/mL, which is lower than that of the established antifungal agent AN2690 (Tavaborole).[1][2]

  • Broad-Spectrum Potential : The title compound exhibits a broader spectrum of activity compared to AN2690, showing efficacy against both Gram-positive (B. cereus) and Gram-negative (E. coli) bacteria, as well as fungi (A. niger and C. albicans).[1][2]

  • Role of the 2-Formyl Group : The analogues lacking the 2-formyl group, such as the (trifluoromethoxy)phenylboronic acid isomers, show significantly diminished or no antibacterial activity against E. coli and reduced activity against B. cereus.[4] This underscores the critical role of the 2-formyl group, likely due to its involvement in the cyclization to the active benzoxaborole-like form.

  • Influence of the Trifluoromethyl Group : The presence of the electron-withdrawing trifluoromethyl group is known to increase the acidity of the boronic acid, which can influence its interaction with biological targets.[1] While a direct comparison with a non-trifluoromethylated analogue is not provided in the table, the potent activity of the title compound suggests this group is beneficial.

Mechanism of Action: Inhibition of Leucyl-tRNA Synthetase

The primary antimicrobial mechanism for benzoxaboroles, the cyclic form of 2-formylphenylboronic acids, is the inhibition of leucyl-tRNA synthetase (LeuRS).[1][2] LeuRS is a crucial enzyme in protein synthesis, responsible for attaching the amino acid leucine to its corresponding transfer RNA (tRNA).

The benzoxaborole acts by entering the editing site of the LeuRS enzyme. Inside the active site, the boron atom forms a stable adduct with the terminal ribose of the tRNA molecule, effectively trapping it and preventing the progression of protein synthesis. This leads to the cessation of cell growth and eventual cell death.

G cluster_0 Cellular Environment cluster_1 Leucyl-tRNA Synthetase (LeuRS) Enzyme Compound 5-Trifluoromethyl- 2-formylphenylboronic Acid (Open Form) Cyclic 3-Hydroxy-5-trifluoromethyl- benzoxaborole (Cyclic Form) Compound->Cyclic Isomerization EditingSite Editing Site Cyclic->EditingSite Enters Active Site Adduct Stable Boron-tRNA Adduct EditingSite->Adduct Adduct Formation tRNA tRNA(Leu) tRNA->EditingSite Binds to Enzyme Inhibition Inhibition of Protein Synthesis Adduct->Inhibition Traps tRNA CellDeath Cell Death Inhibition->CellDeath Leads to

Caption: Mechanism of LeuRS inhibition by the cyclic form of 5-trifluoromethyl-2-formylphenylboronic acid.

Experimental Protocol: Broth Microdilution for MIC Determination

The following is a detailed, step-by-step methodology for determining the Minimum Inhibitory Concentration (MIC) of a test compound using the broth microdilution method. This protocol is a self-validating system, incorporating positive and negative controls to ensure the reliability of the results.

Materials:

  • Test compound (e.g., 5-trifluoromethyl-2-formylphenylboronic acid)

  • Dimethyl sulfoxide (DMSO)

  • Microbial strains (e.g., E. coli, S. aureus)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Sterile pipette tips and multichannel pipettes

Procedure:

  • Preparation of Test Compound Stock Solution:

    • Dissolve the test compound in DMSO to a high concentration (e.g., 10 mg/mL). This serves as the stock solution. The causality behind using DMSO is its ability to dissolve a wide range of organic compounds and its minimal interference with the assay at low concentrations.

  • Preparation of Microbial Inoculum:

    • From a fresh agar plate, pick a few colonies of the test microorganism and inoculate into a tube of sterile broth.

    • Incubate at the optimal temperature (e.g., 37°C) until the culture reaches the mid-logarithmic phase of growth.

    • Adjust the turbidity of the bacterial suspension with sterile broth to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column.

    • Add 200 µL of the test compound stock solution (at a concentration twice the highest desired final concentration) to the first well of each row designated for that compound.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard 100 µL from the last well. This creates a concentration gradient of the test compound.

  • Inoculation and Controls:

    • Add 100 µL of the prepared microbial inoculum to each well containing the test compound dilutions.

    • Positive Control: Include wells with a known antibiotic to confirm the susceptibility of the microorganism.

    • Negative Control (Growth Control): Include wells with only the broth and the microbial inoculum to ensure the viability and growth of the organism.

    • Sterility Control: Include wells with only sterile broth to check for contamination.

  • Incubation and Reading:

    • Cover the plate and incubate at the appropriate temperature for 16-20 hours.

    • After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration of the compound at which no visible growth is observed.

G A Prepare Stock Solution of Test Compound C Perform 2-fold Serial Dilution in 96-well plate A->C B Prepare Microbial Inoculum (0.5 McFarland Standard) D Inoculate wells with Microbial Suspension B->D C->D E Incubate Plate (16-20 hours) D->E G Set up Controls: Positive, Negative, Sterility D->G F Read MIC (Visual or OD measurement) E->F

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of (5-(Trifluoromethyl)quinolin-8-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and professionals dedicated to the advancement of science, our responsibility extends beyond the discovery process to the entire lifecycle of the chemical reagents we employ. The proper management and disposal of specialized compounds like (5-(Trifluoromethyl)quinolin-8-yl)boronic acid are paramount to ensuring a safe, compliant, and environmentally conscious laboratory environment. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory standards. Adherence to these procedures is not merely a matter of compliance; it is a fundamental aspect of responsible research.

Part 1: Hazard Assessment & Immediate Safety Protocols

Before any disposal procedures begin, a thorough understanding of the potential hazards is essential. While a specific, peer-reviewed Safety Data Sheet (SDS) for this compound (CAS 1072951-55-3) is not always readily available, its structure—containing a quinoline core and a boronic acid functional group—allows us to infer a hazard profile based on structurally related compounds. Compounds like 8-Quinoline boronic acid and other arylboronic acids are known irritants.[1][2][3] Therefore, treating this reagent as hazardous waste is the critical first step in its disposal lifecycle.[4]

1.1 Inferred Hazard Profile

Based on analogous compounds, this compound should be handled as a substance that is potentially:

  • Harmful if swallowed, inhaled, or in contact with skin.[1]

  • A cause of serious skin and eye irritation.[1][2]

  • A cause of respiratory irritation.[1][2]

The quinoline moiety itself is classified as toxic and presents long-term environmental hazards.[5]

Hazard Classification (Based on Analogous Compounds)GHS CategoryPrecautionary StatementSource
Acute Toxicity (Oral, Dermal, Inhalation)Category 4H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1][2]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[1][2]
Hazardous to the Aquatic Environment (Chronic)Category 2H411: Toxic to aquatic life with long lasting effects.[5]

1.2 Mandatory Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][3]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of after contamination in accordance with good laboratory practices.[6][7]

  • Body Protection: A lab coat and appropriate protective clothing to prevent skin exposure.[1][6]

1.3 Engineering Controls: The Chemical Fume Hood

All handling of this compound and its waste, including weighing, solution preparation, and container rinsing, must be conducted within a certified chemical fume hood.[4][8] This is the primary engineering control to minimize inhalation exposure to dust or vapors.

Part 2: Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should it or its solutions be disposed of down the drain or in the regular trash.[4] Improper disposal can lead to environmental contamination and significant legal penalties under regulations like the Resource Conservation and Recovery Act (RCRA).[9]

2.1 Waste Characterization and Segregation

Proper segregation is a cornerstone of safe laboratory waste management.

  • Characterize: All waste containing this compound must be characterized as hazardous chemical waste.

  • Segregate: This waste stream must be kept separate from other, incompatible waste streams. Never mix boronic acids with strong oxidizing agents, strong bases, or acids unless it is part of a validated and approved neutralization procedure.[1][4] Mixing with incompatible chemicals can cause dangerous reactions.[10]

2.2 Waste Collection & Container Management

The integrity of the waste container is critical for safe storage and transport.

  • Solid Waste: Collect unused or contaminated solid this compound, along with contaminated consumables (e.g., weighing paper, gloves, wipes), in a designated, sealable container.[4]

  • Liquid Waste: Collect solutions containing the compound in a separate, clearly labeled, and sealable container intended for liquid hazardous waste.[4]

  • Container Specifications: The waste container must be chemically compatible with the waste, in good condition with no damage, and have a secure, leak-proof closure as mandated by OSHA.[9]

2.3 Labeling: The Key to Compliance

Accurate labeling prevents accidents and ensures compliant disposal. The Environmental Protection Agency (EPA) requires that each waste container be clearly labeled.[11]

  • Required Information:

    • The words "Hazardous Waste" .[11][12]

    • The full chemical name: "this compound" .

    • The associated CAS Number: 1072951-55-3 .

    • An indication of the hazards (e.g., GHS pictograms for irritant, health hazard, and environmental hazard).[11][12]

2.4 Temporary Storage: Satellite Accumulation Areas (SAA)

Laboratories are permitted to store hazardous waste in designated areas at or near the point of generation, known as Satellite Accumulation Areas (SAAs).[11][12]

  • Location: The SAA must be under the control of the laboratory personnel generating the waste.[9]

  • Volume Limits: Up to 55 gallons of hazardous waste may be stored in each SAA.[12]

  • Security: Store the sealed and labeled waste container in a designated, secure area away from incompatible materials until it is collected.[4][8]

2.5 Final Disposal

The final step is the transfer of the waste to trained professionals.

  • Contact EHS: Arrange for the collection of the hazardous waste container with your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Manifests: All hazardous waste shipments require generators to sign manifests that identify the waste's hazards, ensuring it is managed and disposed of in accordance with all federal and state regulations.[13]

Disposal and Decontamination Workflow

The following diagram outlines the complete workflow for the proper management and disposal of this compound waste.

G cluster_prep PART 1: PREPARATION & SAFETY cluster_generation PART 2: WASTE GENERATION & COLLECTION cluster_storage PART 3: LABELING & STORAGE cluster_disposal PART 4: FINAL DISPOSAL A Assess Hazards (SDS / Analog Data) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in Chemical Fume Hood B->C D Waste Generated (Solid, Liquid, Contaminated Items) C->D E Segregate Waste Stream (No Mixing with Incompatibles) D->E F Select Compatible Container (Good Condition, Sealable Lid) E->F G Collect Waste in Container F->G H Label Container Correctly ('Hazardous Waste', Full Name, CAS, Hazards) G->H I Store in Designated SAA (Satellite Accumulation Area) H->I J Contact EHS for Pickup I->J K Waste Transferred to Licensed Disposal Facility J->K

Caption: Workflow for the safe disposal of this compound.

Part 3: Decontamination of Empty Containers

Empty containers that once held this compound must be properly decontaminated to remove residual chemicals before disposal.[4] The EPA identifies certain chemicals as "Acutely Hazardous" or "P-list," and while this specific compound is not on that list, following a triple-rinse procedure is a best practice.[14]

  • First Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[4][8] The first rinseate is considered hazardous waste and must be collected. Transfer this rinseate into your designated liquid hazardous waste container for this chemical stream.[4][14]

  • Subsequent Rinses: Depending on your institution's specific guidelines, the second and third rinses may also need to be collected as hazardous waste. Consult your EHS office for clarification.

  • Final Container Disposal: After thorough rinsing, allow the container to air dry completely in a well-ventilated area. Deface or remove the original label. The clean, dry container can then typically be disposed of in the regular laboratory glassware or plastic recycling stream, as appropriate for the container material.[4][8]

Part 4: Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Contain: For a small spill, use an inert absorbent material (e.g., sand, vermiculite) to contain the substance.[2][6] Avoid raising dust.

  • Collect: Sweep up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[1][3]

  • Decontaminate: Clean the spill area as directed by your institution's safety protocols.

  • Report: Report the incident to your laboratory supervisor and EHS office.

For any direct skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1]

References

A Senior Application Scientist's Guide to the Safe Handling of (5-(Trifluoromethyl)quinolin-8-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a rigorous and proactive approach to safety. The compound (5-(Trifluoromethyl)quinolin-8-yl)boronic acid is a prime example of a molecule where a composite understanding of its structural alerts is paramount for safe handling. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to ensure that every protocol is a self-validating system of safety, grounded in authoritative chemical principles.

Hazard Assessment: A Tripartite Analysis

The key to safely handling this compound lies in recognizing the potential hazards contributed by its three primary structural components: the boronic acid group, the quinoline core, and the trifluoromethyl substituent.

  • Boronic Acid Moiety : Boronic acids as a class are known irritants to the eyes, skin, and respiratory system.[1][2] More significantly, recent studies have indicated that some boronic acids and their derivatives can act as chemical mutagens, necessitating careful handling to minimize any exposure.[3]

  • Quinoline Core : Quinoline and its derivatives are biologically active heterocyclic compounds.[4] The parent compound, quinoline, is classified as toxic if swallowed, harmful in contact with skin, a suspected mutagen, and a potential carcinogen.[5][6] While the toxicity of each derivative must be assessed individually, the inherent hazards of the quinoline scaffold demand a high degree of caution.[7]

  • Trifluoromethyl (-CF3) Group : The incorporation of a -CF3 group can significantly enhance a molecule's metabolic stability and lipophilicity.[8][9] While advantageous in drug design, this stability means that if accidental exposure occurs, the compound may persist longer in biological systems. Furthermore, the thermal decomposition of fluorinated compounds can release highly toxic gases such as hydrogen fluoride.[10]

Given this profile, the compound must be treated as a substance with potential irritant, mutagenic, and carcinogenic properties, requiring stringent controls to prevent exposure via all routes: inhalation, dermal contact, and ingestion.

Personal Protective Equipment (PPE): A Mandated Protocol

A comprehensive suite of PPE is mandatory for all operations involving this compound. The selection is based on a risk assessment that considers both the compound's solid form and its potential presence in solutions.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a full-face shield.Protects eyes and face from dust particles and accidental splashes. Standard safety glasses are insufficient.[1][11]
Hand Protection Chemically resistant nitrile gloves (double-gloving recommended).Prevents dermal absorption.[11] Gloves must be inspected before use and changed immediately upon contamination or after extended use.[12]
Body Protection A flame-resistant lab coat (fully buttoned), long pants, and closed-toe shoes.Protects skin from accidental spills and contact.[13]
Respiratory Protection A NIOSH/MSHA-approved respirator (e.g., N95 dust mask or a half-mask respirator with P100 filters).Mandatory when handling the solid compound outside of a certified containment device. This prevents the inhalation of dust particles, which pose a significant irritation and toxicity risk.[1][13]

Operational Plan: A Step-by-Step Handling Procedure

Adherence to a strict operational protocol is the foundation of safe handling. All manipulations should occur within a certified chemical fume hood to ensure adequate ventilation and containment.[14][15]

Workflow for Safe Handling

G cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_fume_hood Verify Fume Hood Certification & Airflow prep_safety_gear Locate Eyewash & Safety Shower prep_ppe Don Full PPE handle_weigh Weigh Solid Using Tared Container prep_ppe->handle_weigh handle_transfer Transfer with Spatula (Minimize Dust) handle_weigh->handle_transfer handle_dissolve Add Solvent Slowly to Dissolve handle_transfer->handle_dissolve cleanup_decontaminate Decontaminate Surfaces & Glassware handle_dissolve->cleanup_decontaminate cleanup_waste Segregate Waste into Labeled Container cleanup_decontaminate->cleanup_waste cleanup_doff Doff PPE in Correct Order cleanup_waste->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: Workflow for handling this compound.

  • Preparation :

    • Before beginning, ensure a safety shower and eyewash station are readily accessible and unobstructed.[1]

    • Confirm that the chemical fume hood has a valid certification and that the airflow is functioning correctly.[15]

    • Don all required PPE as specified in the table above.

  • Handling the Solid :

    • Keep the container of the compound tightly closed when not in use.[16]

    • To minimize dust generation, do not pour the solid. Use a spatula for all transfers into a tared, stable container.[13]

    • If preparing a solution, add the solvent to the solid slowly to avoid splashing.

  • Post-Handling :

    • Decontaminate the work area within the fume hood to remove any residual chemical.

    • Carefully remove PPE, avoiding self-contamination.

    • Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[17]

Emergency and Disposal Plans

Spill Response

  • Small Spill (in fume hood) : With appropriate PPE, use an absorbent material to collect any spilled solutions. For solid spills, carefully sweep or vacuum up the material and place it into a suitable, labeled disposal container.[1] Avoid any actions that could generate dust.[10]

  • Large Spill (or any spill outside a fume hood) : Evacuate the immediate area. Alert laboratory personnel and contact your institution's Environmental Health & Safety (EHS) department immediately.

First Aid Measures

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][18]

  • Skin Contact : Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[17][19]

  • Inhalation : Move the affected person to fresh air immediately. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1][13]

Disposal Plan

  • Waste Segregation : All waste containing this compound, including contaminated consumables (gloves, wipes, etc.), must be collected in a clearly labeled, sealed container designated for hazardous chemical waste.[14] Do not mix with other waste streams unless explicitly permitted by your EHS office.

  • Container Decontamination : Empty containers that held the compound must be decontaminated. Rinse the container three times with a suitable solvent (e.g., acetone or ethanol). The first rinseate must be collected and disposed of as hazardous waste.[14] After thorough rinsing and drying, deface the original label before disposing of the container according to institutional guidelines.

  • Regulatory Compliance : Always follow local, state, and federal regulations for hazardous waste disposal.[20][21] Never dispose of this chemical down the drain.[20]

References

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